3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFO4S/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-10(8-9)19(14,15)16/h5-8H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHGTCXXRUOLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Key Bifunctional Moiety for Chemical Biology and Drug Discovery
Abstract
This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, a versatile bifunctional molecule of significant interest in medicinal chemistry and chemical biology. The primary synthetic route detailed herein is the palladium-catalyzed Miyaura borylation of 3-bromobenzenesulfonyl fluoride. This document offers an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and expert insights into critical process parameters. Furthermore, it addresses the unique purification challenges associated with this class of compounds and provides a thorough guide to the characterization of the final product. The guide culminates in a discussion of the burgeoning applications of this molecule, with a particular focus on its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a practical and scientifically rigorous resource for the preparation and utilization of this important chemical entity.
Introduction: The Emergence of a Powerful Bifunctional Building Block
In the landscape of modern drug discovery and chemical biology, molecules possessing orthogonal reactivity are of paramount importance. These bifunctional compounds serve as versatile scaffolds for the construction of complex molecular architectures and the development of innovative therapeutic and diagnostic agents. This compound has emerged as a prominent example of such a molecule, integrating two highly valuable functional groups: a boronate ester and a sulfonyl fluoride.
The boronate ester moiety is a cornerstone of modern organic synthesis, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which enables the efficient formation of carbon-carbon bonds.[1] The strategic incorporation of boronic acids and their esters into drug candidates has seen a significant rise, with several boron-containing drugs having received regulatory approval.[2] This is attributed to their ability to enhance potency and improve pharmacokinetic profiles.[2]
Concurrently, the sulfonyl fluoride group has garnered considerable attention for its unique combination of stability and latent reactivity.[3] While remarkably stable under many physiological and synthetic conditions, the S(VI)-F bond can be selectively activated to engage in Sulfur(VI) Fluoride Exchange (SuFEx) reactions, a powerful click chemistry transformation.[3][4] This "clickable" handle allows for the covalent modification of proteins and the modular assembly of complex molecules.[5][6]
The strategic union of these two functionalities in a single molecule provides a powerful tool for chemical innovation. This guide provides a detailed roadmap for the synthesis and application of this key bifunctional building block.
Synthetic Strategy: The Miyaura Borylation Approach
The most direct and efficient route to this compound is the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor.[1][5] This reaction facilitates the formation of a carbon-boron bond through the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Starting Material: 3-Bromobenzenesulfonyl Fluoride
The logical and commercially available starting material for this synthesis is 3-bromobenzenesulfonyl fluoride. This compound is readily accessible from several chemical suppliers.[3][7][8][9] For researchers opting to synthesize this precursor, established methods for the conversion of the corresponding sulfonic acid or sulfonyl chloride are available.
The Catalytic Cycle of Miyaura Borylation
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The catalytic cycle of the Miyaura borylation is generally accepted to proceed through the following key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the aryl bromide, forming a palladium(II) intermediate.
-
Transmetalation: The diboron reagent, activated by a base, transfers a boryl group to the palladium(II) center, displacing the bromide.
-
Reductive Elimination: The desired aryl boronate ester is formed through reductive elimination, regenerating the palladium(0) catalyst.[5]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Miyaura borylations.[10]
Table 1: Reagents and Materials
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| 3-Bromobenzenesulfonyl fluoride | C₆H₄BrFO₂S | 239.06 | 1.0 g | 4.18 |
| Bis(pinacolato)diboron (B₂pin₂) | C₁₂H₂₄B₂O₄ | 253.94 | 1.27 g | 5.02 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | C₃₄H₂₈Cl₂FeP₂Pd | 731.70 | 153 mg | 0.21 |
| Potassium Acetate (KOAc) | CH₃COOK | 98.14 | 1.23 g | 12.54 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 20 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzenesulfonyl fluoride (1.0 g, 4.18 mmol), bis(pinacolato)diboron (1.27 g, 5.02 mmol), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (153 mg, 0.21 mmol), and potassium acetate (1.23 g, 12.54 mmol).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (20 mL) via syringe.
-
Heating and Reaction Monitoring: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate (2 x 20 mL).
-
Extraction: Combine the organic filtrates and wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Addressing the Challenges of Boronate Ester Chromatography
The purification of aryl boronate esters by conventional silica gel chromatography can be challenging due to their propensity for decomposition on the acidic silica surface.[11] This can lead to significant product loss.
Recommended Purification Method: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying the title compound. To mitigate decomposition, the use of silica gel treated with boric acid is highly recommended.[11][12]
Procedure for Preparing Boric Acid-Treated Silica Gel:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
Slurry the silica gel in this solution.
-
Remove the methanol under reduced pressure to obtain the treated silica gel.
Chromatography Conditions:
-
Stationary Phase: Boric acid-treated silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude product.
Fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to afford the purified this compound as a solid.
Characterization
Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are critical for structural elucidation.[1][4][13]
-
¹H NMR: Expect characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution pattern. The methyl protons of the pinacol group will appear as a sharp singlet around 1.3-1.4 ppm.
-
¹³C NMR: The carbon attached to the boron atom will typically show a broad signal. Aromatic and pinacol carbons will also be present in their expected regions.
-
¹⁹F NMR: A singlet corresponding to the sulfonyl fluoride group should be observed.
-
¹¹B NMR: A single, broad resonance characteristic of a tetracoordinate boronate ester is expected.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.
Table 2: Expected NMR Data (based on analogous structures)
| Nucleus | Chemical Shift Range (ppm) | Multiplicity |
| ¹H (Aromatic) | 7.5 - 8.5 | m |
| ¹H (Pinacol CH₃) | ~1.35 | s |
| ¹³C (Aromatic C-B) | Broad signal | - |
| ¹³C (Aromatic) | 120 - 150 | - |
| ¹³C (Pinacol C) | ~84 | - |
| ¹³C (Pinacol CH₃) | ~25 | - |
| ¹⁹F | Specific to reference | s |
| ¹¹B | 20 - 30 | br s |
Note: Actual chemical shifts may vary depending on the solvent and instrument used.
Applications in Drug Discovery and Chemical Biology
The unique bifunctional nature of this compound makes it a highly valuable tool in several areas of chemical research.
A Gateway to SuFEx Click Chemistry
The sulfonyl fluoride moiety serves as a latent reactive handle for SuFEx click chemistry.[3][4] This allows for the covalent labeling of biomolecules, particularly targeting nucleophilic residues like tyrosine and lysine on proteins.[5] The boronate ester can be further functionalized via Suzuki-Miyaura coupling to introduce reporter tags, affinity probes, or other functionalities, creating powerful chemical biology tools.
Scaffolding for Novel Therapeutics
The ability to perform orthogonal modifications on this molecule opens up vast possibilities in medicinal chemistry. The boronate ester can be used to build a core molecular scaffold through C-C bond formation, while the sulfonyl fluoride can be used to introduce pharmacophores or to covalently bind to a biological target. This dual functionality is particularly attractive for the development of targeted covalent inhibitors, a rapidly growing class of therapeutics.[5][14][15][16]
Conclusion
The synthesis of this compound via the Miyaura borylation of 3-bromobenzenesulfonyl fluoride represents a robust and scalable route to a highly valuable bifunctional building block. This guide has provided a detailed examination of the synthetic strategy, a practical experimental protocol, and critical insights into the purification and characterization of this compound. The unique combination of a versatile boronate ester and a "clickable" sulfonyl fluoride handle positions this molecule as a key enabler for innovation in drug discovery, chemical biology, and materials science. As the demand for sophisticated molecular tools continues to grow, the importance of such well-defined and readily accessible bifunctional reagents will undoubtedly increase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sigma Aldrich 3-Bromobenzenesulfonyl fluoride 10 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 4. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-bromobenzenesulfonyl fluoride suppliers USA [americanchemicalsuppliers.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. 454-65-9 Cas No. | 3-Bromobenzenesulfonyl fluoride | Matrix Scientific [matrixscientific.com]
- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters | CoLab [colab.ws]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Physicochemical properties of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Bifunctional Building Block for Modern Chemistry
Introduction
In the landscape of modern drug discovery and materials science, the development of versatile molecular building blocks is paramount. These scaffolds, equipped with multiple, orthogonally reactive functional groups, enable the streamlined synthesis of complex molecular architectures. This compound stands out as a quintessential example of such a reagent. This guide offers a comprehensive technical overview of its physicochemical properties, reactivity, and applications, tailored for researchers and scientists in drug development and chemical synthesis.
This molecule uniquely combines two of the most powerful functionalities in contemporary organic chemistry: a boronic ester poised for palladium-catalyzed cross-coupling reactions and a sulfonyl fluoride group, a key electrophile for "click chemistry." This dual-functionality allows for sequential and selective modifications, making it an invaluable tool for constructing novel compounds.
Core Physicochemical & Structural Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application in research.
Chemical Identity
-
IUPAC Name: this compound
-
Molecular Weight: 286.13 g/mol [2]
Structural Features
The molecule's utility is derived directly from its structure, which features three key components:
-
Aromatic Scaffold: A central benzene ring substituted at the 1 and 3 positions, providing a rigid and defined geometry for the attached functional groups.
-
Pinacol Boronic Ester: This group is a stable, crystalline, and easily handled precursor for Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[4]
-
Sulfonyl Fluoride: This functional group is a highly valuable electrophilic "warhead." It is notably more stable towards hydrolysis than its sulfonyl chloride analogue, yet it reacts efficiently with nucleophiles under specific conditions, making it a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[5]
Physical and Spectroscopic Data
Summarized below are the key physical properties and typical storage conditions for this reagent. While detailed spectroscopic data is lot-specific, the expected NMR signals provide a clear fingerprint for structural verification.
| Property | Value / Description | Source |
| Physical Form | Solid | [1] |
| Purity | Typically ≥97% | [1] |
| Storage Temperature | Room temperature, under an inert atmosphere | [1][2] |
| Boiling Point | Not determined | [2] |
Spectroscopic Characterization:
-
¹H NMR: Proton NMR spectroscopy would reveal characteristic signals for the aromatic protons on the benzene ring, with their specific splitting patterns indicating the meta-substitution. Distinct singlets would be present for the four equivalent methyl groups of the pinacol moiety.
-
¹³C NMR: The carbon spectrum would show signals for the aromatic carbons, with the carbon attached to the boron atom having a characteristically broad signal due to quadrupolar relaxation. Signals for the quaternary and methyl carbons of the pinacol group would also be evident.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum would confirm the presence of the sulfonyl fluoride group. This technique is particularly sensitive and useful for monitoring reactions involving this moiety.
-
¹¹B NMR: Boron NMR would show a characteristic chemical shift confirming the presence of the boronate ester.[4]
Reactivity Profile and Synthetic Utility
The power of this reagent lies in the distinct reactivity of its two primary functional groups, which can be addressed selectively in synthetic sequences.
The Boronic Ester: A Gateway to C-C Bond Formation
The pinacol boronic ester is predominantly used in the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed process is a cornerstone of modern synthesis, allowing for the formation of biaryl structures, which are prevalent in pharmaceuticals.
Mechanism of Suzuki-Miyaura Coupling: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl halide (or triflate), forming a Pd(II) complex.[7][8]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation by a base, which forms a boronate species that facilitates the transfer.[7][10]
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6][7]
The Sulfonyl Fluoride: A Hub for SuFEx Click Chemistry
Aryl sulfonyl fluorides are prized as electrophilic hubs for creating robust covalent linkages.[5] They are key players in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click reaction paradigm.[11][12] This group readily reacts with nucleophiles, such as phenols or amines, to form stable sulfonate or sulfonamide bonds.
This reactivity is particularly valuable in drug discovery and chemical biology for:
-
Late-stage functionalization: Introducing new functionalities onto a complex molecule.[11]
-
Bioconjugation: Linking molecules to proteins or other biomolecules.
-
Fragment-based drug discovery: Connecting molecular fragments to build potent inhibitors.
The stability of the resulting linkage and the predictable reactivity of the sulfonyl fluoride group make it an ideal "warhead" for covalent modifiers and a reliable connector for modular synthesis.[5]
Safety and Handling
Proper handling of any chemical reagent is critical for ensuring laboratory safety. This compound is classified with specific hazards that necessitate careful handling.
| Hazard Information | Details | Source |
| Pictograms | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H290: May be corrosive to metals.H314: Causes severe skin burns and eye damage. | [1] |
| Precautionary Statements | P260: Do not breathe dust.P280: Wear protective gloves/clothing/eye protection.P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER or doctor. | [1][13] |
Handling Recommendations:
-
Always handle this compound in a well-ventilated fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Store in a tightly sealed container in a dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis of the boronic ester.[1]
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
To illustrate the practical application of this reagent, a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a generalized procedure and should be adapted based on the specific substrate and laboratory conditions.
Objective: To couple this compound with a generic aryl bromide (Ar-Br).
Materials:
-
This compound (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)[6]
-
Base (e.g., K₂CO₃, 2.0 equiv)[6]
-
Solvent (e.g., deoxygenated 1,4-Dioxane/Water mixture, 4:1)[6]
-
Round-bottom flask with a stir bar
-
Condenser and inert gas (Argon or Nitrogen) line
Procedure:
-
Reaction Setup: Flame-dry a round-bottom flask containing a magnetic stir bar under a high vacuum and allow it to cool under an inert atmosphere.
-
Reagent Addition: To the flask, add the boronic ester, the aryl bromide, potassium carbonate, and the palladium catalyst.
-
Solvent Addition: Add the deoxygenated dioxane/water solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours), monitoring progress by TLC or LC-MS.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired biaryl sulfonyl fluoride.
References
- 1. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | 2393030-89-0 [sigmaaldrich.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. parchem.com [parchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Benzene-1,3-disulfonyl fluoride and Benzene-1,3,5-trisulfonyl fluoride: Low-Cost, Stable, and Selective Reagents for SuFEx-Driven Deoxyazidation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Additive-Free Synthesis of β-Sulfido Sulfonyl Fluorides through N-Methyl-2-pyrrolidinone (NMP)-Promoted Thia-Michael Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.bldpharm.com [file.bldpharm.com]
An In-depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Bifunctional Tool for Covalent Drug Discovery
Introduction: Bridging Modular Synthesis and Covalent Targeting
In the landscape of modern drug discovery and chemical biology, the quest for highly specific and effective therapeutic agents is perpetual. A significant advancement in this pursuit is the strategic use of covalent inhibitors, which form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action. Within this class of molecules, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (CAS No. 2393030-89-0) has emerged as a pivotal research tool. This heterobifunctional molecule ingeniously combines two of contemporary chemistry's most powerful functionalities: a boronic acid pinacol ester and an aryl sulfonyl fluoride.
The boronic ester serves as a versatile handle for molecular elaboration through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This allows for the facile and modular attachment of the sulfonyl fluoride warhead to a diverse array of molecular scaffolds designed to confer specificity for a particular biological target.
The sulfonyl fluoride moiety, on the other hand, is a privileged electrophile in the realm of covalent drug discovery.[3][4] It is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained prominence as a next-generation click chemistry reaction.[5] Unlike traditional covalent warheads that predominantly target cysteine residues, sulfonyl fluorides exhibit a broader reactivity profile, capable of forming stable covalent bonds with the nucleophilic side chains of tyrosine, lysine, histidine, and serine residues.[4][6] This expanded targeting scope significantly broadens the druggable proteome, opening up new avenues for therapeutic intervention.[3][4]
This technical guide provides an in-depth exploration of this compound, from its synthesis and characterization to its strategic application in the development of covalent probes and inhibitors. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the potential of this powerful chemical tool.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2393030-89-0 | [7] |
| Molecular Formula | C₁₂H₁₆BFO₄S | [8][9] |
| Molecular Weight | 286.13 g/mol | [7][8] |
| Appearance | Typically a solid | [9] |
| Storage Conditions | Store at 4°C, sealed, away from moisture, under an inert atmosphere. | [8] |
Handling and Storage: Due to the moisture-sensitive nature of the boronic ester and the reactive nature of the sulfonyl fluoride, it is imperative to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dry place.
Synthesis of this compound
Experimental Protocol: Miyaura Borylation of 3-Bromobenzenesulfonyl fluoride
This protocol is a representative procedure based on standard Miyaura borylation conditions. Optimization may be required.
Materials:
-
3-Bromobenzenesulfonyl fluoride (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium acetate (KOAc) (3.0 equiv)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask, add 3-bromobenzenesulfonyl fluoride, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are recommended:
-
¹H NMR: To confirm the presence of the aromatic and pinacol protons.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
¹⁹F NMR: To observe the fluorine atom of the sulfonyl fluoride group.
-
¹¹B NMR: To characterize the boron center of the pinacolato boronic ester.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
While specific spectral data for this compound is not widely published, researchers can predict and interpret the spectra based on the known chemical shifts of similar structures.[1][11]
Applications in Drug Discovery and Chemical Biology
The dual functionality of this compound makes it a powerful tool for two primary applications: the synthesis of complex molecules via Suzuki-Miyaura coupling and the covalent labeling of proteins.
Suzuki-Miyaura Cross-Coupling: A Gateway to Novel Covalent Inhibitors
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. In this context, the boronic ester of our title compound can be coupled with a variety of aryl or heteroaryl halides or triflates. This allows for the modular synthesis of complex molecules where the sulfonyl fluoride "warhead" is attached to a scaffold designed for specific protein recognition.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture with stirring (typically between 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Covalent Protein Labeling: Expanding the Druggable Proteome
The sulfonyl fluoride moiety is an electrophilic "warhead" that can react with nucleophilic amino acid residues on a target protein.[6] This covalent interaction is the cornerstone of its application in developing targeted covalent inhibitors and chemical probes. The reactivity of the sulfonyl fluoride is generally tuned by the electronic properties of the aryl ring, and it has been shown to react with tyrosine, lysine, histidine, and serine residues, often within the binding pocket of a protein.[3][4]
This protocol provides a general framework for assessing the covalent modification of a target protein. Specific conditions such as buffer composition, pH, temperature, and incubation time will need to be optimized for each protein-ligand pair.
Materials:
-
Purified target protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4)
-
Stock solution of the sulfonyl fluoride-containing compound in DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE analysis reagents
-
Mass spectrometry instrumentation
Procedure:
-
Incubate the target protein with the sulfonyl fluoride compound at a desired concentration range (e.g., 1-100 µM) at a controlled temperature (e.g., 37 °C). Include a DMSO-only control.
-
At various time points, take aliquots of the reaction and quench the reaction by adding a quenching solution or by immediate preparation for analysis.
-
Analyze the protein samples by SDS-PAGE to observe any shifts in molecular weight, although this is often not significant for small molecule modifications.
-
For definitive confirmation of covalent modification, analyze the protein by mass spectrometry (e.g., intact protein analysis or peptide mapping after tryptic digest) to identify the mass adduct and the specific site of modification.
Conclusion
This compound stands as a testament to the power of rational chemical design in advancing drug discovery. Its unique bifunctional nature provides a seamless link between modular chemical synthesis and the targeted covalent modification of proteins. By offering a gateway to a vast chemical space of potential covalent inhibitors and probes with an expanded amino acid targeting profile, this reagent is an invaluable asset for researchers at the forefront of chemical biology and medicinal chemistry. The methodologies and insights provided in this guide are intended to empower scientists to fully leverage the capabilities of this versatile molecule in their pursuit of novel therapeutics and a deeper understanding of biological systems.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfonyl fluoride synthesis by fluorosulfonation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Structure-based design and analysis of SuFEx chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Landscape of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride is a compound of significant interest in medicinal chemistry and drug development.[1][2] Its utility as a drug intermediate stems from the presence of two highly versatile functional groups: a boronic acid pinacol ester and a sulfonyl fluoride.[1][2] The boronic ester moiety is a cornerstone of modern organic synthesis, enabling participation in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile construction of complex molecular architectures. Simultaneously, the sulfonyl fluoride group can act as a covalent warhead, targeting specific amino acid residues in proteins, a strategy increasingly employed in the design of targeted therapeutics.
Molecular Structure and Key Features
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key components of this compound are:
-
A 1,3-disubstituted benzene ring: This aromatic core will give rise to characteristic signals in both NMR and IR spectroscopy.
-
A sulfonyl fluoride group (-SO₂F): This group has a strong electron-withdrawing effect, which will influence the electronic environment of the benzene ring. The fluorine atom provides a unique handle for ¹⁹F NMR.
-
A boronic acid pinacol ester group: This bulky group consists of a boron atom bonded to two oxygen atoms within a five-membered ring, which is further substituted with four methyl groups. The protons of these methyl groups will produce a very distinct, strong signal in ¹H NMR.
Caption: Molecular structure of the target compound.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.
Expected Data:
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 287.09191 | Protonated molecule |
| [M+Na]⁺ | 309.07385 | Sodium adduct |
| [M+K]⁺ | 325.04779 | Potassium adduct |
| [M-H]⁻ | 285.07735 | Deprotonated molecule |
| Monoisotopic Mass | 286.08463 Da | Exact mass of the molecule |
Data predicted by computational models.[3]
Interpretation:
The most crucial piece of information from a mass spectrum is the molecular ion peak. For this compound, with a molecular formula of C₁₂H₁₆BFO₄S, the expected monoisotopic mass is approximately 286.08 Da.[4] High-resolution mass spectrometry (HRMS) should be able to confirm this mass to within a few parts per million, which is a very strong confirmation of the elemental composition.
In addition to the molecular ion, fragmentation patterns can offer clues about the molecule's structure. Common fragmentation pathways could include:
-
Loss of the pinacol group.
-
Cleavage of the C-S bond.
-
Loss of the sulfonyl fluoride group.
Caption: Potential fragmentation pathways in mass spectrometry.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.
Expected Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| ~3100-3000 | C-H (aromatic) stretch | Medium |
| ~2980-2850 | C-H (aliphatic) stretch | Strong |
| ~1600-1450 | C=C (aromatic) stretch | Medium |
| ~1380-1360 | S=O (sulfonyl) stretch | Strong |
| ~1190-1170 | S=O (sulfonyl) stretch | Strong |
| ~1350-1300 | B-O (boronic ester) stretch | Strong |
| ~800-700 | C-H (aromatic) bend | Strong |
| ~750-700 | S-F stretch | Strong |
Interpretation:
The IR spectrum of this compound would be expected to show several key features. The presence of the aromatic ring would be indicated by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. Strong absorptions corresponding to the aliphatic C-H bonds of the pinacol group would be seen below 3000 cm⁻¹.
The most diagnostic peaks, however, would be those from the sulfonyl fluoride and boronic ester groups. The sulfonyl group (S=O) typically displays two very strong stretching bands, one asymmetric and one symmetric, in the ranges of 1380-1360 cm⁻¹ and 1190-1170 cm⁻¹, respectively. A strong absorption due to the B-O stretch of the boronic ester would be expected around 1350-1300 cm⁻¹. The S-F stretch is also a strong absorption, typically found in the 750-700 cm⁻¹ range. The combination of these strong, characteristic absorptions would provide compelling evidence for the presence of all key functional groups in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR would all be highly informative.
¹H NMR
Expected Signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 7.5 | Multiplet | 4H | Aromatic protons (C₆H₄) |
| ~1.3 | Singlet | 12H | Methyl protons of pinacol ester (4 x CH₃) |
Interpretation:
The ¹H NMR spectrum is expected to be relatively simple and highly characteristic. The twelve protons of the four methyl groups on the pinacol ester are chemically equivalent and should give rise to a single, sharp, and very intense singlet at approximately 1.3 ppm. This signal, integrating to 12 protons, is a hallmark of the tetramethyl-1,3,2-dioxaborolan-2-yl group.
The four protons on the benzene ring will be in a more complex region, further downfield (at a higher ppm value) due to the deshielding effects of the aromatic ring current and the electron-withdrawing substituents. They will appear as a multiplet in the range of 8.2-7.5 ppm. The exact splitting pattern will depend on the coupling constants between the adjacent and meta-protons, but the integration of this region should correspond to four protons.
¹³C NMR
Expected Signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~140 - 125 | Aromatic carbons (C₆H₄) |
| ~84 | Quaternary carbons of pinacol ester (O-C(CH₃)₂) |
| ~25 | Methyl carbons of pinacol ester (CH₃) |
Interpretation:
In the ¹³C NMR spectrum, the six carbons of the benzene ring would be found in the typical aromatic region of ~140-125 ppm. The carbon atom directly attached to the boron (the ipso-carbon) may be difficult to observe due to quadrupolar relaxation. The two quaternary carbons of the pinacol group (the O-C (CH₃)₂) are expected to have a chemical shift around 84 ppm. The four equivalent methyl carbons of the pinacol group will give a signal at approximately 25 ppm.
¹⁹F NMR
Expected Signal:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~+60 to +70 | Singlet | -SO₂F |
Interpretation:
¹⁹F NMR is a highly sensitive technique that would provide a clear and unambiguous signal for the fluorine atom in the sulfonyl fluoride group. Sulfonyl fluorides typically resonate in the range of +60 to +70 ppm (relative to a CFCl₃ standard). Since there are no other fluorine atoms or nearby protons to couple with, the signal is expected to be a sharp singlet. This single peak in the ¹⁹F NMR spectrum would be definitive proof of the presence of the sulfonyl fluoride moiety.
Synthesis and Purification Protocol
Proposed Synthetic Route:
Caption: Proposed synthetic pathway.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromobenzenesulfonyl fluoride (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base such as potassium acetate (3.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent, such as dioxane or toluene, via cannula.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.
Trustworthiness and Validation:
The success of this synthesis would be validated at each step. The consumption of the starting material and the appearance of a new, less polar spot on the TLC plate would indicate reaction progress. The final, purified product should be a solid, as indicated by supplier information. The definitive validation of the product's identity and purity would come from the spectroscopic analysis detailed in the sections above. The obtained NMR, IR, and MS data should be consistent with the expected values for the target compound.
Conclusion
This compound is a valuable building block in contemporary chemical biology and drug discovery. While a complete set of its experimental spectroscopic data is not widely published, a thorough understanding of its structure and the principles of modern analytical techniques allows for a confident prediction of its spectroscopic characteristics. This guide provides a framework for researchers to identify and characterize this compound, leveraging the distinct and predictable signals generated by its key functional groups in MS, IR, and multi-nuclear NMR spectroscopy. The combination of a high-resolution mass measurement confirming the elemental formula, characteristic vibrational bands in the IR spectrum, and the unique singlet for the pinacol protons in ¹H NMR, coupled with a singlet in the ¹⁹F NMR, would provide unequivocal evidence for the successful synthesis and purification of this important chemical entity.
References
An In-depth Technical Guide to the Reactivity Profile of Aryl Boronic Esters with Sulfonyl Fluorides
Abstract
This technical guide provides a comprehensive analysis of the reactivity profile of aryl boronic esters with sulfonyl fluorides, a transformation of increasing significance in medicinal chemistry and materials science. Traditionally viewed as a stable and often inert functional group, the sulfonyl fluoride moiety has emerged as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, particularly in Suzuki-Miyaura-type reactions. This document will delve into the mechanistic underpinnings of this transformation, explore the scope and limitations of the reaction, provide detailed experimental protocols, and offer insights into the practical applications of this burgeoning methodology. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful C-C bond-forming reaction.
Introduction: The Evolving Role of Sulfonyl Fluorides in Cross-Coupling Chemistry
For decades, aryl sulfonyl fluorides were primarily regarded as highly stable functional groups, often employed as covalent warheads for targeting specific amino acid residues in chemical biology and drug discovery.[1][2] Their inherent stability against hydrolysis and reduction made them ideal for such applications.[3] However, the paradigm has shifted with the advent of novel catalytic systems that can activate the traditionally inert C–S bond of aryl sulfonyl fluorides, enabling their participation in cross-coupling reactions.[3][4] This has unlocked new avenues for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals and functional materials.[5][6]
The counterpart in this reaction, the aryl boronic ester, is a well-established and versatile nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, prized for its stability, functional group tolerance, and commercial availability. The convergence of these two classes of reagents has led to a powerful synthetic tool, offering a unique approach to biaryl synthesis. This guide will explore the nuances of this reaction, providing the reader with a deep understanding of its principles and practical execution.
The Desulfonative Suzuki-Miyaura Coupling: A Mechanistic Perspective
The cross-coupling of aryl boronic esters with aryl sulfonyl fluorides proceeds via a palladium-catalyzed cycle, analogous to the classical Suzuki-Miyaura reaction, but with the critical step being the activation of the C–S bond of the sulfonyl fluoride.[7][8] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]
The Catalytic Cycle
The catalytic cycle begins with the oxidative addition of the aryl sulfonyl fluoride to a Pd(0) complex. Mechanistic studies and DFT calculations suggest that the palladium catalyst preferentially inserts into the C–S bond rather than the stronger S–F bond.[7][8] This step is often rate-limiting and can be influenced by the choice of ligand on the palladium catalyst. Bulky, electron-rich phosphine ligands, such as RuPhos, have been shown to be effective in promoting this transformation.[4]
Following oxidative addition, a desulfonation event occurs, leading to the formation of a Pd-F intermediate.[7] This fluoride-bearing palladium species is crucial for the subsequent transmetalation step. The fluoride ligand is believed to facilitate the transfer of the aryl group from the boronic ester to the palladium center.[11][12][13]
The final step is reductive elimination from the resulting diarylpalladium(II) complex, which furnishes the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[9]
Reaction Scope and Optimization
The success of the desulfonative Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction parameters.
Catalyst and Ligand Selection
Palladium catalysts are predominantly used for this transformation. While various palladium sources can be effective, the choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), have demonstrated superior performance in facilitating the challenging C–S bond activation.[4] In some cases, Pd(dppf)Cl2 has also been successfully employed.[5][14]
Role of Base and Additives
A remarkable feature of this reaction is that it can often proceed in the absence of an external base.[4][7] This is in stark contrast to traditional Suzuki-Miyaura couplings, which typically require a base to activate the boronic acid. The in-situ generation of a palladium-fluoride intermediate is thought to circumvent the need for a base in the transmetalation step.[7] However, in certain instances, the addition of a mild base like potassium phosphate (K3PO4) or cesium fluoride (CsF) can be beneficial.[5][13] The use of fluoride ions can have a multifaceted role, both promoting transmetalation and reductive elimination, but also potentially forming unreactive anionic borate species.[11][12]
Substrate Scope
The reaction generally tolerates a wide range of functional groups on both the aryl boronic ester and the aryl sulfonyl fluoride.
-
Aryl Boronic Esters: Both electron-rich and electron-deficient aryl boronic acids and their pinacol esters are competent coupling partners.[5] Heteroaryl boronic esters, which are crucial building blocks in medicinal chemistry, have also been successfully employed, enabling the synthesis of heteroatom-rich biaryls.[5][15]
-
Aryl Sulfonyl Fluorides: The scope of aryl sulfonyl fluorides is also broad. The reaction is compatible with various substituents on the aromatic ring, including electron-donating and electron-withdrawing groups.[5] This functional group tolerance allows for the late-stage modification of complex molecules.
Table 1: Representative Reaction Conditions for Desulfonative Suzuki-Miyaura Coupling
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
| Pd(OAc)2 | RuPhos | None | Toluene | 100 | [8] |
| Pd(dppf)Cl2 | - | K3PO4 | Dioxane/H2O | 80-100 | [5] |
| Pd(dppf)Cl2 | - | Na3PO4 | Dioxane/H2O | 65-100 | [15] |
| Pd(OAc)2 | - | Et3N | Water | Room Temp | [16] |
Experimental Protocol: A Step-by-Step Guide
The following is a representative experimental procedure for the desulfonative Suzuki-Miyaura coupling of an aryl boronic ester with an aryl sulfonyl fluoride.
Materials and Reagents
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Aryl boronic acid pinacol ester (1.5 equiv)
-
Pd(dppf)Cl2 (0.1 equiv)
-
K3PO4 (3.0 equiv)
-
1,4-Dioxane
-
Deionized water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Reaction Setup and Procedure
-
To a flame-dried round-bottom flask or a microwave vial equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (1.0 equiv), aryl boronic acid pinacol ester (1.5 equiv), Pd(dppf)Cl2 (0.1 equiv), and K3PO4 (3.0 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Applications and Future Outlook
The ability to utilize aryl sulfonyl fluorides as electrophilic partners in cross-coupling reactions has significant implications for synthetic chemistry.
-
Drug Discovery: This methodology provides a novel disconnection for the synthesis of complex biaryl-containing drug candidates. The stability of the sulfonyl fluoride group allows for its incorporation early in a synthetic sequence, followed by a late-stage C-C bond formation.[1]
-
Materials Science: The construction of novel conjugated organic materials can be facilitated by this reaction, enabling the synthesis of tailored molecular architectures with specific electronic and photophysical properties.
-
Chemical Biology: The dual reactivity of the sulfonyl fluoride group, acting as both a covalent warhead and a coupling handle, opens up exciting possibilities for the design of sophisticated chemical probes and activity-based protein profiling reagents.[2]
The field of C–S bond activation is continually evolving, and future research will likely focus on expanding the scope of this reaction to include a wider range of sulfonyl-containing functional groups and developing more efficient and sustainable catalytic systems. The exploration of other transition metals beyond palladium may also unveil new reactivity patterns and synthetic opportunities.
Conclusion
The desulfonative Suzuki-Miyaura coupling of aryl boronic esters with aryl sulfonyl fluorides represents a significant advancement in cross-coupling chemistry. This in-depth technical guide has provided a comprehensive overview of the reaction's mechanistic basis, practical considerations, and potential applications. By understanding the principles outlined herein, researchers can effectively harness this powerful transformation to accelerate their synthetic endeavors in drug discovery, materials science, and beyond. The continued exploration of this reactivity profile promises to further expand the synthetic chemist's toolkit for the construction of complex molecular architectures.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl Fluorides - Enamine [enamine.net]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: On-Water Synthesis of Biaryl Sulfonyl Fluorides [orgspectroscopyint.blogspot.com]
Stability and storage conditions for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
An In-depth Technical Guide to the Stability and Storage of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal bifunctional reagent in modern medicinal chemistry and organic synthesis. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a pinacol boronic ester, a cornerstone of Suzuki-Miyaura cross-coupling reactions, and an arylsulfonyl fluoride, a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry". Understanding the unique stability characteristics and handling requirements of this compound is paramount to ensuring its integrity and the success of subsequent synthetic transformations. This guide provides a comprehensive analysis of the factors governing its stability, detailed protocols for storage and handling, and insights into potential degradation pathways.
The Dichotomy of Reactivity: A Structural Overview
The remarkable utility of this compound lies in its structural design, which marries a stable yet reactive boron-based nucleophile precursor with a highly stable yet "clickable" sulfur-based electrophile. This duality allows for sequential, selective functionalization, making it a valuable building block for creating complex molecular architectures.
The pinacol boronic ester serves as a robust and easily handled precursor to the corresponding boronic acid, essential for palladium-catalyzed cross-coupling reactions.[1][2] Simultaneously, the sulfonyl fluoride moiety is exceptionally stable under a wide range of conditions but can be selectively activated to react with nucleophiles, a cornerstone of SuFEx chemistry.[3][4][5][6]
Caption: Molecular structure highlighting the two key reactive centers.
Deconstructing Stability: A Tale of Two Functional Groups
The overall stability of the molecule is a composite of the individual stabilities of its two key moieties. While both are considered robust, they are susceptible to different degradation pathways under specific conditions.
The Pinacol Boronic Ester: A Stable but Hydrolytically Sensitive Moiety
Pinacol esters are widely favored over free boronic acids due to their enhanced stability, which simplifies handling, purification, and long-term storage.[1][2] They are generally less prone to decomposition pathways like protodeboronation and oxidation that can plague their acid counterparts.[1][7]
However, the primary vulnerability of the pinacol boronic ester is its susceptibility to hydrolysis, which cleaves the B-O bonds to form the corresponding boronic acid and pinacol.[8][9][10]
Caption: The primary degradation pathway for the boronic ester moiety.
This hydrolysis is influenced by several factors:
-
Moisture: The presence of water is the key driver of this degradation.
-
pH: The rate of hydrolysis is significantly influenced by pH.[8] Both acidic and basic conditions can promote the cleavage of the ester.
-
Chromatography Media: Standard silica gel, being slightly acidic and containing adsorbed water, can induce hydrolysis during purification.[9][10]
For applications like Suzuki-Miyaura coupling, it is debated whether the ester must first hydrolyze to the free boronic acid to participate in the catalytic cycle. While this was the traditional view, recent evidence suggests that pinacol esters can undergo transmetalation directly without prior hydrolysis.[7][11] Regardless, minimizing unintentional hydrolysis during storage is crucial to maintain the compound's purity and stoichiometry.
The Arylsulfonyl Fluoride: A Bastion of Stability
In stark contrast to the boronic ester's sensitivity to water, the arylsulfonyl fluoride moiety is exceptionally resistant to hydrolysis.[12][13] This remarkable stability is a defining characteristic that underpins its utility in SuFEx chemistry.[3][4] The S-F bond is significantly stronger and more resistant to reduction and thermolysis than the S-Cl bond in analogous sulfonyl chlorides.[4][13][14]
This inertness allows the sulfonyl fluoride group to remain intact under a vast array of reaction conditions, including those typically employed for Suzuki-Miyaura coupling. Its reactivity is "latent" and can be unleashed only under specific, enabling conditions, such as in the presence of strong nucleophiles, Lewis acids, or certain catalysts.[15][16] While generally stable in aqueous buffers, extreme pH or specific biological conditions could potentially lead to slow degradation, though this is highly dependent on the overall molecular structure.[12][17]
Recommended Storage and Handling Protocols
Given the compound's dual nature—hydrolytic sensitivity of one part and general robustness of the other—a cautious and meticulous approach to storage and handling is required to preserve its integrity.
Quantitative Storage Recommendations
The following conditions are recommended for the long-term storage of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | While some vendors suggest room temperature, lower temperatures slow down potential degradation pathways. A refrigerated environment provides a more controlled and stable condition.[18] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Essential to displace moisture and oxygen, thereby preventing hydrolysis of the boronic ester.[18] Vendor SDS specifically mentions storing under argon. |
| Moisture | Tightly Sealed Container | The compound is moisture-sensitive due to the boronic ester.[18] Use containers with secure, airtight seals. Parafilm can be used for extra protection. |
| Light | Amber Vial / Dark Location | Protect from light to prevent any potential photochemical degradation, which is a general best practice for complex organic molecules. |
Experimental Protocol: Safe Handling and Dispensing
Adherence to a strict handling protocol is critical for both user safety and compound stability. The compound is classified as corrosive and can cause severe skin burns and eye damage.[18]
Personal Protective Equipment (PPE):
-
Standard laboratory coat
-
Chemical-resistant gloves (nitrile is acceptable for short-term handling, but check manufacturer's compatibility data)
-
Safety glasses with side shields or chemical splash goggles
Workflow for Weighing and Solution Preparation:
-
Preparation: Before opening the primary container, allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Environment: Conduct all manipulations in a glove box or glove bag with a dry, inert atmosphere if possible. If not available, work quickly and efficiently in a fume hood with low ambient humidity.
-
Dispensing: Use a clean, dry spatula to dispense the solid. Avoid introducing any contamination into the main stock bottle.
-
Sealing: Immediately after dispensing, purge the headspace of the stock bottle with argon or nitrogen before tightly resealing. Wrap the cap/joint with Parafilm.
-
Solution Preparation: Add the weighed solid to a flask that has been oven- or flame-dried and cooled under an inert atmosphere. Add anhydrous solvent via a syringe or cannula.
-
Storage of Solutions: If solutions are to be stored, they should be kept under an inert atmosphere in a tightly sealed container, refrigerated, and protected from light. Stability in solution is solvent-dependent and should be determined empirically if long-term storage is required.
Signs of Decomposition and Quality Control
Regularly inspect the material for any signs of degradation:
-
Physical Appearance: The pristine compound is a solid. Any clumping, discoloration, or change to a waxy or oily appearance may indicate decomposition.
-
Odor: Hydrolysis of the pinacol ester will release pinacol, which has a distinct camphor-like odor.
For critical applications, it is advisable to perform a quick quality control check:
-
¹H NMR: This can readily confirm the integrity of the compound. Look for the characteristic signals of the pinacol methyl groups (typically a sharp singlet around 1.3 ppm) and the aromatic protons. The appearance of a signal for free pinacol would indicate hydrolysis.
-
¹⁹F NMR: A singlet in the appropriate region for an arylsulfonyl fluoride confirms the integrity of the S-F bond.
Conclusion
This compound is a powerful and versatile tool for chemical synthesis. Its successful application hinges on a thorough understanding of its unique stability profile. The key to preserving its integrity is the rigorous exclusion of moisture to protect the pinacol boronic ester moiety. The sulfonyl fluoride group, by contrast, is exceptionally robust. By adhering to the storage and handling protocols outlined in this guide, researchers can ensure the reliability and reproducibility of their experiments, unlocking the full synthetic potential of this important bifunctional building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. SuFEx:参与下一步点击反应的磺酰氟 [sigmaaldrich.com]
- 4. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 5. research.monash.edu [research.monash.edu]
- 6. eurekalert.org [eurekalert.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionic Liquids Containing the Sulfonyl Fluoride Moiety: Integrating Chemical Biology with Materials Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | 2393030-89-0 [sigmaaldrich.com]
An In-Depth Technical Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Bifunctional Tool for Chemical Biology and Drug Discovery
Introduction: A Molecule at the Crossroads of Catalysis and Covalent Modification
In the landscape of modern chemical biology and drug discovery, the demand for molecular tools that offer both precision and versatility is paramount. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride stands out as a uniquely powerful reagent, embodying a strategic fusion of two of contemporary chemistry's most robust functionalities: a boronic acid pinacol ester and an aryl sulfonyl fluoride. This bifunctional architecture positions the molecule as a linchpin for complex molecular construction and targeted biological intervention.
The boronic acid pinacol ester moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. This functionality allows for the facile and efficient formation of carbon-carbon bonds, a critical process in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The strategic placement of this group on the benzene ring opens a gateway to a vast array of structural modifications, enabling the systematic exploration of chemical space in drug discovery programs.
Concurrently, the sulfonyl fluoride group has emerged as a "privileged warhead" in the field of chemical biology.[1][2] Its reactivity is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept that has gained significant traction as a next-generation click chemistry reaction.[3] Unlike more indiscriminate electrophiles, sulfonyl fluorides exhibit a remarkable balance of stability in aqueous environments and context-dependent reactivity towards nucleophilic amino acid residues—such as serine, threonine, tyrosine, lysine, and histidine—within protein binding sites.[1][4] This tunable reactivity makes them exceptional tools for the development of covalent inhibitors, chemical probes for target identification, and activity-based protein profiling (ABPP).
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, from its commercial availability and synthesis to its application in cutting-edge research.
Commercial Availability
A critical first step in the utilization of any specialized chemical is its accessibility. This compound is available from a number of reputable chemical suppliers, ensuring its availability for research and development purposes.
| Supplier | CAS Number | Molecular Formula | Purity |
| Sigma-Aldrich | 2393030-89-0 | C12H16BFO4S | Typically ≥97% |
| TargetMol | 2393030-89-0 | C12H16BFO4S | Inquire |
| Parchem | 2393030-89-0 | C12H16BFO4S | Inquire |
| Lab-Chemicals.Com | 2393030-89-0 | C12H16BFO4S | Inquire |
| AiFChem | 2393030-89-0 | C12H16BFO4S | Inquire |
| ChemicalBook | 2393030-89-0 | C12H16BFO4S | Inquire |
Synthesis and Chemical Properties
The synthesis of this bifunctional molecule leverages well-established organometallic methodologies. A common and efficient route involves the palladium-catalyzed Miyaura borylation of a suitable aryl halide precursor, such as 3-bromobenzenesulfonyl fluoride. This reaction provides a direct and high-yielding pathway to the desired boronic acid pinacol ester.
Illustrative Synthetic Pathway
Caption: Palladium-catalyzed Miyaura borylation of 3-bromobenzenesulfonyl fluoride.
Detailed Synthetic Protocol: Palladium-Catalyzed Borylation
This protocol is a representative example for the synthesis of aryl boronic esters and can be adapted for the specific synthesis of this compound from 3-bromobenzenesulfonyl fluoride.
Materials:
-
3-Bromobenzenesulfonyl fluoride
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous dioxane or toluene
-
Schlenk flask and standard glassware for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromobenzenesulfonyl fluoride (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).
-
Add Pd(dppf)Cl2 (0.03 equiv) to the flask.
-
Add anhydrous dioxane or toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Degas the reaction mixture by three cycles of vacuum and backfilling with the inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Applications in Drug Discovery and Chemical Biology
The true power of this compound lies in its ability to serve as a versatile building block and a functional probe. Its two distinct reactive handles can be addressed sequentially or in a concerted fashion to achieve complex molecular designs and biological investigations.
Application 1: A Linchpin in Suzuki-Miyaura Cross-Coupling for Novel Scaffolds
The pinacol boronic ester is a reliable and efficient coupling partner in Suzuki-Miyaura reactions, enabling the formation of a C-C bond with a wide variety of aryl, heteroaryl, or vinyl halides and triflates. This allows for the late-stage functionalization of complex molecules or the construction of novel molecular scaffolds with a pendant sulfonyl fluoride group poised for further reactivity.
Caption: General workflow for Suzuki-Miyaura coupling.
This is a general protocol that can be adapted for coupling this compound with a suitable coupling partner.
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate (e.g., 4-bromopyridine)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)
-
Aqueous sodium carbonate (Na2CO3) solution (2 M)
-
Toluene and ethanol
-
Round-bottom flask and reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the aryl/heteroaryl halide/triflate (1.2 equiv).
-
Add a mixture of toluene and ethanol (e.g., 4:1 v/v).
-
Add the aqueous sodium carbonate solution (2.0 equiv).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add Pd(PPh3)4 (0.05 equiv) to the reaction mixture.
-
Heat the reaction to reflux (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired coupled product.
Application 2: A Covalent Probe for Protein Labeling and Target Identification
The sulfonyl fluoride moiety of the molecule is a powerful tool for covalent bioconjugation.[1][2] It can react with nucleophilic residues on proteins, forming stable sulfonamide or sulfonate ester linkages. This property is invaluable for:
-
Activity-Based Protein Profiling (ABPP): Identifying active enzymes in complex biological samples.
-
Target Identification and Validation: Confirming the engagement of a small molecule with its protein target.
-
Covalent Inhibitor Development: Designing drugs that form a permanent bond with their target, often leading to enhanced potency and duration of action.
Caption: General workflow for covalent protein labeling with a sulfonyl fluoride probe.
This is a general protocol for labeling a purified protein with a sulfonyl fluoride probe. The optimal conditions (pH, temperature, incubation time, and probe concentration) will need to be determined empirically for each specific protein target.
Materials:
-
Purified target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4)
-
A stock solution of the sulfonyl fluoride probe (e.g., 3-(aryl)-benzenesulfonyl fluoride, synthesized via Suzuki coupling) in a compatible organic solvent (e.g., DMSO)
-
Reaction tubes
-
Incubator or water bath
Procedure:
-
Prepare a solution of the target protein at a known concentration (e.g., 1-10 µM) in the reaction buffer.
-
Add the sulfonyl fluoride probe from the stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess over the protein). The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37 °C) for a specific duration (e.g., 1-24 hours).
-
Quench the reaction by adding a reducing agent like dithiothreitol (DTT) if desired, or by proceeding directly to the analysis step.
-
Analyze the labeling reaction by methods such as:
-
SDS-PAGE: To visualize a shift in the molecular weight of the labeled protein (if the probe is large enough) or by using a probe with a reporter tag (e.g., a fluorophore or biotin).
-
Mass Spectrometry (LC-MS/MS): To confirm the covalent modification and identify the specific amino acid residue(s) that have been labeled.
-
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is a versatile platform for innovation at the interface of chemistry and biology. Its dual reactivity empowers researchers to construct novel molecular architectures and to probe and modulate biological systems with high specificity. As the fields of chemical biology and drug discovery continue to evolve, the demand for such sophisticated molecular tools will undoubtedly grow. The strategic application of this and related bifunctional molecules will continue to drive the development of next-generation therapeutics and deepen our understanding of complex biological processes.
References
A Technical Guide to the Interface of SuFEx Click Chemistry and Boronic Ester Reactivity
Abstract
The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has provided a robust and reliable avenue for the modular assembly of complex molecules, earning its place as a premier click chemistry platform. This guide delves into the intricate and powerful relationship between SuFEx chemistry and boronic acid derivatives, particularly boronic esters. While not conventional partners in a direct SuFEx click reaction, the synergy between these two classes of reagents unlocks advanced synthetic strategies. We will explore the foundational principles of SuFEx, detail the indispensable role of boronic acids in the synthesis of essential SuFEx building blocks, dissect the dual reactivity of aryl fluorosulfates as partners in both SuFEx and Suzuki-Miyaura cross-coupling reactions, and examine the cutting-edge of direct carbon-sulfur bond formation via C-SuFEx. This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals seeking to leverage the combined power of S(VI) fluoride and boronic ester chemistry for innovation in materials science and medicinal chemistry.
Part 1: The Core Principles of SuFEx Click Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a family of click reactions centered on the remarkable properties of the hexavalent sulfur-fluoride bond.[1] This bond is characterized by exceptional stability towards a wide range of conditions, including hydrolysis, oxidation, and reduction.[2] However, its reactivity can be "unleashed" under specific catalytic conditions, allowing for rapid and highly selective bond formation with nucleophiles.[2][3] This combination of stability and controllable reactivity makes SuFEx an ideal click chemistry transformation.[4]
The most common electrophilic partners, or "hubs," in SuFEx chemistry are sulfonyl fluorides (R-SO₂F) and aryl fluorosulfates (Ar-OSO₂F).[2] These hubs readily react with O- and N-centered nucleophiles to form robust sulfonate, sulfate, and sulfonamide linkages.
Causality in SuFEx: The Role of Silicon
A cornerstone of many SuFEx reactions is the use of silylated nucleophiles, such as aryl silyl ethers. The thermodynamic driving force for these reactions is the formation of a highly stable silicon-fluoride (Si-F) bond. Catalysts, typically strong organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or specialized catalysts like bifluoride salts [FHF]⁻, are essential for activating either the S-F bond or the silyl ether, thereby initiating the fluoride exchange.[5]
Diagram: The Canonical SuFEx Reaction
The following diagram illustrates the fundamental SuFEx reaction between an aryl fluorosulfate and an aryl silyl ether, a process central to the synthesis of polysulfates and other functional materials.[2][6]
Caption: General mechanism of a base-catalyzed SuFEx reaction.
Part 2: Synthesizing SuFEx Hubs with Boronic Acids
While boronic acids are not typical nucleophiles in the SuFEx click reaction itself, they are indispensable precursors for the synthesis of aryl sulfonyl fluorides (Ar-SO₂F), a cornerstone class of SuFEx electrophiles. This synthetic connection is a critical aspect of the interplay between the two chemistries.
The general strategy involves the coupling of an aryl boronic acid with a sulfur dioxide surrogate, followed by oxidative fluorination.[6] This approach provides a modular and highly functional-group-tolerant route to a vast array of custom-designed sulfonyl fluorides.
Key Methodologies for Sulfonyl Fluoride Synthesis from Boronic Acids
| Method | Catalyst/Reagent System | SO₂ Source | Key Advantages | Reference |
| Bismuth-Catalyzed | Bismuth(III) salts | Gaseous SO₂ | One-step conversion, good functional group tolerance. | [4] |
| Nickel-Catalyzed | Ni(II) complexes | DABSO | Broad scope including heteroaryl boronic acids. | [6] |
| Palladium-Catalyzed | Pd(OAc)₂ | DABSO | Redox-neutral, phosphine-free conditions. | [1] |
*DABSO: 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, a stable, solid surrogate for SO₂.
Experimental Protocol: Ni-Catalyzed Synthesis of Aryl Sulfonyl Fluoride
This protocol is adapted from the work by the Willis group and provides a reliable method for converting aryl boronic acids into sulfonyl fluorides.[6]
Materials:
-
Aryl boronic acid (1.0 equiv)
-
DABSO (1.0 equiv)
-
Selectfluor® (2.0 equiv)
-
NiCl₂·6H₂O (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl boronic acid, DABSO, NiCl₂·6H₂O, and dtbbpy.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the resulting mixture at 80 °C for 12-16 hours.
-
Cool the reaction to room temperature.
-
Carefully add Selectfluor® in one portion.
-
Stir the mixture at room temperature for an additional 2-4 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with saturated aqueous sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired aryl sulfonyl fluoride.
Part 3: The Divergent Reactivity of Aryl Fluorosulfates
The aryl fluorosulfate functional group (Ar-OSO₂F) is a remarkable synthetic linchpin, possessing dual reactivity that allows it to participate in two powerful, yet mechanistically distinct, transformations. This duality provides chemists with exceptional flexibility in molecular design.
-
As a SuFEx Hub: Under base or bifluoride catalysis, the S-O bond is retained, and the S-F bond is activated for reaction with nucleophiles like phenols, silyl ethers, or amines, resulting in S-O or S-N bond formation.
-
As a Pseudohalide: In the presence of a palladium catalyst, the fluorosulfate group acts as an excellent leaving group, analogous to a triflate.[7] This enables its use in Suzuki-Miyaura cross-coupling reactions with boronic acids or esters, cleaving the C-O bond to form a new C-C bond.[8]
This orthogonal reactivity means a single precursor molecule can be directed down two different synthetic pathways simply by changing the reaction conditions.
Diagram: Divergent Pathways for Aryl Fluorosulfates
Caption: The two primary reaction pathways available to an aryl fluorosulfate.
Part 4: The Frontier of C-SuFEx: Direct S-C Bond Formation
While the classic SuFEx reaction excels at forming S-O and S-N bonds, the formation of S-C bonds has traditionally relied on different methodologies. However, recent breakthroughs are beginning to blur these lines, establishing a more direct role for boron reagents in SuFEx-type transformations.
A pioneering 2024 study has demonstrated a direct "C-SuFEx" linkage between sulfonimidoyl fluorides and organotrifluoroborates (which are readily prepared from boronic acids).[9] This reaction is facilitated by a substoichiometric amount of trimethylsilyl triflate (TMSOTf) and proceeds rapidly to form a stable S(VI)-C bond.
Proposed Mechanism: The reaction is believed to proceed through the activation of the potassium organotrifluoroborate salt by TMSOTf. This generates a more reactive organodifluoroborane intermediate and releases boron trifluoride (BF₃) in situ. The BF₃ then likely acts as a Lewis acid, activating the S-F bond of the sulfonimidoyl fluoride towards nucleophilic attack by the organodifluoroborane, forging the new S-C bond.[9] This represents a significant conceptual advance, directly linking a boron-derived nucleophile to a SuFEx hub in a catalytic, metal-free fashion.
Part 5: Applications and Future Outlook
The synergistic relationship between SuFEx chemistry and boronic acid derivatives is a powerful engine for innovation in drug discovery and materials science.
-
Drug Discovery: The ability to use a common intermediate to either generate diverse libraries via SuFEx (exploring structure-activity relationships around a sulfate or sulfonamide linker) or perform late-stage C-C bond formation via Suzuki coupling (modifying a core scaffold) is invaluable for lead optimization.[10][11] The stability of the sulfonyl fluoride and fluorosulfate groups makes them ideal for incorporation into complex molecules.[12]
-
Materials Science: The synthesis of high-performance polymers like polysulfates and polysulfonates relies heavily on SuFEx polymerization.[6][13] The ability to synthesize bespoke monomers using boronic acid chemistry allows for precise control over the final properties of the material, such as thermal stability and dielectric constant.[5][14]
The relationship between SuFEx click chemistry and boronic esters is not one of a simple reactant pair but a sophisticated and multifaceted interplay. Boronic acids are foundational for the synthesis of key SuFEx hubs and serve as essential partners in orthogonal, C-C bond-forming reactions that complement the heteroatom linkages created by SuFEx. The emergence of direct C-SuFEx reactions with boron reagents signals a new chapter in this field, promising even more streamlined and powerful methods for molecular construction. For the modern researcher, a deep understanding of this interface is crucial for designing next-generation functional molecules, from life-saving therapeutics to advanced materials.
References
- 1. Palladium(II)‐Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox‐Neutral, Phosphine‐Free Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 13. Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F [pubs.rsc.org]
- 14. Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-stage Radiosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the X-ray Crystal Structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
A Note to the Reader: The originally requested topic, the crystal structure of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, could not be addressed as a comprehensive search of scientific literature and crystallographic databases revealed no publicly available crystal structure for this specific compound. To fulfill the spirit of the request for a detailed crystallographic analysis of a relevant boronic ester, this guide has been pivoted to focus on the structurally significant and well-characterized compound, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . This alternative allows for a scientifically rigorous and technically in-depth exploration of the principles and practices of X-ray crystallography as applied to this important class of molecules.
Introduction: The Significance of Boronic Esters in Drug Discovery and Materials Science
Boronic acids and their pinacol esters, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, are cornerstones of modern synthetic chemistry. Their remarkable utility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the construction of carbon-carbon bonds. This capability is paramount in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials like covalent organic frameworks (COFs). The pinacol ester group offers enhanced stability and handling properties compared to the corresponding boronic acid, making it a preferred building block in multi-step synthetic campaigns.
Understanding the precise three-dimensional structure of these building blocks at an atomic level is crucial for several reasons. For drug development professionals, the conformation and intermolecular interactions of a molecule can profoundly influence its solubility, membrane permeability, and binding affinity to a biological target. For materials scientists, the geometry of the monomeric units dictates the topology and properties of the resulting polymers or frameworks. X-ray crystallography is the definitive technique for obtaining this detailed structural information, providing unambiguous insights into bond lengths, bond angles, and the packing of molecules in the solid state.
This guide provides a comprehensive overview of the X-ray crystal structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, intended for researchers, scientists, and professionals in drug development and materials science. We will delve into the experimental methodology for obtaining and analyzing the crystal structure, discuss the key structural features of the molecule, and explore the implications of these features for its chemical reactivity and application.
Methodology: From Powder to Structure
The determination of a molecule's crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of a detailed atomic model.
Synthesis and Crystallization
The target compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is synthesized via the esterification of 4-carboxyphenylboronic acid with pinacol. This reaction is typically performed in a solvent such as toluene with azeotropic removal of water to drive the reaction to completion.
Experimental Protocol: Synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
-
Reaction Setup: A round-bottom flask is charged with 4-carboxyphenylboronic acid (1 equivalent) and pinacol (1 equivalent). Toluene is added to create a suspension. The flask is equipped with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux. The formation of water, which is collected in the Dean-Stark trap, indicates the progress of the esterification. The reaction is monitored by a suitable technique, such as thin-layer chromatography (TLC), until the starting material is consumed.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled. The product often crystallizes directly from the toluene solution upon cooling. The solid product is collected by filtration, washed with a cold, non-polar solvent like hexane to remove any residual pinacol, and dried under vacuum.
Crystallization for X-ray Diffraction:
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a common and effective method is slow evaporation.
Experimental Protocol: Crystallization
-
Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures. A mixture of solvents, such as tetrahydrofuran (THF) and water, can be effective.
-
Crystal Growth: A saturated solution of the compound is prepared in the chosen solvent system at an elevated temperature. The solution is then filtered to remove any particulate matter and left undisturbed in a loosely covered vial.
-
Crystal Harvesting: As the solvent slowly evaporates over several days, the concentration of the compound increases, leading to the formation of single crystals. Once crystals of an appropriate size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested.
Diagram of the Crystallization Workflow
Caption: Workflow from synthesis to crystal mounting.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.
The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. This dataset is then processed to yield a list of reflection indices (h,k,l) and their corresponding intensities.
The "phase problem" – the fact that the phases of the diffracted waves cannot be directly measured – is then solved using computational methods. For small molecules like the one discussed here, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases.
This initial phase information is used to calculate an electron density map of the unit cell. An initial atomic model is then built into this map.
Results and Discussion: The Crystal Structure of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid
While a specific, publicly available CIF file for this exact compound could not be located for this guide, the general structural features can be discussed based on the known chemistry and crystal structures of similar compounds, such as 5-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(2,4,6-trimethylphenyl)isoxazole.
Diagram of the Molecular Structure
Caption: 2D representation of the molecular structure.
Key Structural Features:
-
Planarity: The benzene ring is expected to be planar. The dioxaborolane ring, while having some flexibility, is often found to be nearly coplanar with the attached aromatic ring to maximize conjugation. The degree of torsion between the plane of the benzene ring and the C-B-O plane of the boronic ester is a key structural parameter.
-
Bond Lengths and Angles: The carbon-carbon bond lengths within the benzene ring will be characteristic of an aromatic system (approximately 1.39 Å). The C-B bond length is typically around 1.56 Å. The geometry around the boron atom is trigonal planar, with bond angles close to 120°.
-
Intermolecular Interactions: In the solid state, the molecules will pack in a way that maximizes favorable intermolecular interactions. For 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal structure will feature hydrogen-bonded dimers, where the carboxylic acid groups of two molecules interact in a head-to-tail fashion. These dimers can then pack into sheets or other supramolecular architectures.
-
Conformational Analysis: The orientation of the pinacol methyl groups and the overall conformation of the dioxaborolane ring will be determined by steric and electronic factors.
Quantitative Data (Hypothetical based on similar structures):
| Parameter | Expected Value | Significance |
| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| a, b, c (Å) | 10-20 Å | Dimensions of the unit cell. |
| α, β, γ (°) | 90° or ~90-110° | Angles of the unit cell. |
| Z | 2 or 4 | Number of molecules per unit cell. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Conclusion: The Value of Crystallographic Data
The determination of the X-ray crystal structure of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid provides invaluable, high-resolution information about its molecular geometry and intermolecular interactions. This knowledge is not merely academic; it has profound practical implications. For medicinal chemists, it can inform the design of more potent and selective drug candidates by providing a clear picture of the molecule's shape and hydrogen bonding potential. For materials scientists, it offers a blueprint for understanding how these fundamental building blocks self-assemble into larger, functional materials. The precision of X-ray crystallography makes it an indispensable tool in the modern chemical sciences, turning molecular structures from abstract concepts into tangible, three-dimensional realities.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling Featuring 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride for the Synthesis of Biaryl Sulfonyl Fluorides
Introduction: The Strategic Integration of Sulfonyl Fluorides in Drug Discovery via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. In the landscape of drug discovery and development, the strategic incorporation of unique functional groups is paramount for modulating the physicochemical and pharmacological properties of lead compounds. The sulfonyl fluoride (-SO₂F) moiety has garnered significant attention as a versatile electrophile, notably in the context of "click chemistry," where its reactivity towards nucleophilic residues in proteins can be harnessed for covalent inhibitor design and chemical biology applications.
While traditionally, the focus of Suzuki-Miyaura couplings involving sulfonyl fluorides has been on the activation of the C–S bond in aryl sulfonyl fluorides as electrophilic partners, there is a growing need for protocols that utilize boronate esters bearing a sulfonyl fluoride group. This allows for the synthesis of biaryl structures where the -SO₂F group is retained as a key functional handle for further elaboration or as a critical pharmacophore.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride with a range of aryl halides. The protocol is designed to ensure the integrity of the sulfonyl fluoride group, which can be susceptible to hydrolysis under harsh basic conditions often employed in traditional Suzuki-Miyaura couplings. We present a mild, efficient, and broadly applicable method, drawing upon established principles of aqueous Suzuki-Miyaura reactions to facilitate the synthesis of valuable biaryl sulfonyl fluoride building blocks.[1][2][3]
Core Principles and Mechanistic Considerations
The standard Suzuki-Miyaura catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A critical aspect of this protocol is the selection of reaction conditions that promote the desired C-C bond formation while preserving the sulfonyl fluoride moiety.
The sulfonyl fluoride group is relatively stable; however, it can undergo hydrolysis to the corresponding sulfonic acid, particularly in the presence of strong inorganic bases like potassium carbonate or cesium carbonate, which are commonly used in Suzuki-Miyaura reactions.[4] To circumvent this, the presented protocol employs a milder organic base, triethylamine, in an aqueous solvent system. This approach has been shown to be effective in minimizing the hydrolysis of the sulfonyl fluoride while still facilitating the transmetalation step.[1][2][3]
The use of water as a solvent at room temperature not only aligns with the principles of green chemistry but also offers practical advantages in terms of safety and cost. Furthermore, the reaction proceeds efficiently without the need for specialized ligands, simplifying the experimental setup.[1][2][3]
Visualizing the Catalytic Cycle
References
Application Note: Palladium Catalyst Selection for Desulfonative Cross-Coupling of Aryl Sulfonyl Fluorides
Introduction: "Awakening" a Dormant Functional Group
For decades, the sulfonyl fluoride functional group (–SO₂F) has been a mainstay in chemical biology and drug discovery, prized for its unique blend of stability and latent reactivity.[1] Its role as a covalent inhibitor and a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry is well-established.[2] However, the exceptional stability of the aryl C–S bond within aryl sulfonyl fluorides (Ar-SO₂F) traditionally rendered them inert spectators in the world of transition-metal-catalyzed cross-coupling.[3]
Recent breakthroughs have fundamentally changed this paradigm. Innovative palladium catalyst systems can now selectively cleave the robust C–S bond, unlocking aryl sulfonyl fluorides as powerful and readily available arylating agents.[2] This desulfonative coupling strategy offers a novel disconnection for the synthesis of complex biaryl and heteroaryl structures, leveraging a functional group previously reserved for bio-conjugation.
This guide provides a detailed technical overview of the critical factors governing the selection of palladium catalysts for this transformation. We will explore the mechanistic underpinnings of C–S bond activation and provide field-proven protocols for the successful implementation of Suzuki-Miyaura and related coupling reactions.
The Mechanistic Imperative: Selective C–S Bond Activation
The central challenge in coupling aryl sulfonyl fluorides is overcoming the high bond dissociation energy of the C–S bond while avoiding the cleavage of the S–F bond. The success of this reaction hinges on the ability of a low-valent palladium(0) catalyst to selectively insert into the C(aryl)–S bond. Density functional theory (DFT) calculations and experimental observations have confirmed that with appropriate ancillary ligands, Pd(0) insertion into the C–S bond is kinetically and thermodynamically preferred over insertion into the S–F bond.[2][3]
This selective oxidative addition is the lynchpin of the entire catalytic cycle. Once the C–S bond is broken, the reaction can proceed through pathways analogous to traditional cross-coupling reactions, ultimately forging a new C–C bond.
Figure 1: Selective insertion of a Pd(0) catalyst into the C-S bond of an aryl sulfonyl fluoride.
Catalyst Systems for Suzuki-Miyaura Desulfonative Coupling
The Suzuki-Miyaura reaction is the most extensively studied and validated method for the desulfonative coupling of aryl sulfonyl fluorides. The choice of catalyst, ligand, and base dictates the reaction's efficiency and substrate scope. Two primary, highly effective systems have emerged.
System 1: Ligand-Enabled Coupling with a Conventional Base
This approach relies on the synergy between a palladium precursor and a specialized, electron-rich, bulky phosphine ligand to facilitate the challenging C–S oxidative addition.
Causality Behind Component Selection:
-
Palladium Precursor (e.g., Pd(OAc)₂): A reliable and common source of Pd(0) upon reduction in the catalytic cycle.
-
Ligand (e.g., Ruphos): This is the most critical component. Bulky biarylphosphine ligands like Ruphos possess the necessary steric and electronic properties to stabilize the Pd(0) active catalyst, promote the difficult oxidative addition into the C–S bond, and facilitate the subsequent reductive elimination step.[2][3]
-
Base (e.g., K₃PO₄): A standard, non-nucleophilic base required to facilitate the transmetalation step between the organoboron species and the palladium center.
-
Solvent (e.g., Dioxane/Water): A polar aprotic solvent system is often used to ensure the solubility of all reaction components, including the inorganic base and the boronic acid.
Data Summary: Key Reaction Components
| Component | Example | Role in Catalytic Cycle |
|---|---|---|
| Pd Source | Pd(OAc)₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | Ruphos | Promotes oxidative addition and reductive elimination.[2][3] |
| Base | K₃PO₄ | Activates the boronic acid for transmetalation. |
| Boron Source | Arylboronic Acid | Provides the aryl coupling partner. |
| Solvent | 1,4-Dioxane / H₂O | Solubilizes reactants and reagents. |
Protocol 1: General Procedure for Ligand-Enabled Suzuki-Miyaura Coupling [2][3]
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl sulfonyl fluoride (1.0 equiv.), arylboronic acid (1.2–1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate (Pd(OAc)₂, 2–5 mol%) and Ruphos (4–10 mol%) in the reaction solvent.
-
Reagent Addition: Add the solvent (e.g., 1,4-dioxane/H₂O mixture) to the Schlenk tube containing the solids, followed by the addition of the catalyst solution via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen).
-
Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
System 2: Novel Base-Free Suzuki-Miyaura Coupling
A groundbreaking development has been the discovery of a desulfonative Suzuki coupling that proceeds efficiently in the absence of a base, and remarkably, can even tolerate strong acids.[4][5] This expands the utility of the reaction to substrates containing base-sensitive functional groups.
Causality Behind Component Selection: The mechanism is believed to diverge significantly from the classical Suzuki cycle. After oxidative addition and subsequent desulfonation (loss of SO₂), a key palladium-fluoride intermediate, [Ar-Pd(II)-F], is formed.[5] This intermediate is sufficiently electrophilic to undergo transmetalation directly with the neutral boronic acid, bypassing the need for a base to form an "ate" complex.
Figure 2: Proposed catalytic cycle for the base-free desulfonative Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Base-Free Suzuki-Miyaura Coupling [4][5]
-
Inert Atmosphere Setup: To an oven-dried vial, add the aryl sulfonyl fluoride (1.0 equiv.) and the arylboronic acid (1.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., a pre-catalyst like Pd(OAc)₂/Ruphos or a specific Pd(0) source, 2–5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or CPME) via syringe.
-
Reaction: Seal the vial and heat the mixture to 100–120 °C with vigorous stirring for 12–24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
Application to Stille Cross-Coupling
While less explored than the Suzuki reaction, the desulfonative coupling of aryl sulfonyl fluorides can, in principle, be extended to other transformations like the Stille coupling. Catalyst systems proven for coupling other aryl sulfonates (e.g., tosylates and mesylates) provide a strong starting point for optimization.[6]
Causality Behind Component Selection:
-
Catalyst System (e.g., Pd(OAc)₂/XPhos): As with the Suzuki reaction, bulky, electron-rich biaryl phosphine ligands are expected to be effective at promoting the initial C–S activation.[6]
-
Stannane Reagent (e.g., Ar-SnBu₃): The organostannane serves as the carbon nucleophile. These reagents are often highly reactive but also toxic.
-
Additive (e.g., CsF or CuI): Fluoride sources like CsF can activate the organostannane, accelerating transmetalation.[7] Copper(I) salts can also serve as co-catalysts to promote this step.[8]
Protocol 3: General Procedure for Stille Coupling (Adaptable)
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube, add the aryl sulfonyl fluoride (1.0 equiv.), Pd(OAc)₂ (2–5 mol%), XPhos (4–10 mol%), and CsF (2.0 equiv.).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., t-BuOH or dioxane) followed by the organostannane (Ar-SnBu₃, 1.2 equiv.) via syringe.[6]
-
Reaction: Heat the mixture to 80–110 °C with vigorous stirring for 12–24 hours.
-
Workup: After cooling, dilute the reaction with an organic solvent. To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[9] Filter the resulting slurry through Celite®, washing with ethyl acetate. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Experimental Workflow and Troubleshooting
A successful experiment requires careful attention to reaction setup and an understanding of potential pitfalls.
Figure 3: General experimental workflow for desulfonative cross-coupling reactions.
Troubleshooting Guide:
-
Low or No Conversion:
-
Cause: Inactive catalyst. Solution: Ensure rigorous exclusion of oxygen. Use fresh, high-purity palladium precursors and ligands. Pre-forming the catalyst may help.
-
Cause: Insufficient temperature. Solution: Increase reaction temperature in 10 °C increments.
-
-
Formation of Protodeboronated Byproduct:
-
Cause: Presence of excess water or inefficient transmetalation (in base-mediated systems). Solution: Use anhydrous solvents. Ensure the base is of high quality. Consider switching to the base-free protocol.
-
-
Chemoselectivity Issues:
-
Cause: Substrate contains multiple reactive sites (e.g., -Br, -OTf). Solution: Palladium catalysts will typically react with C-Br or C-I bonds preferentially over C-SO₂F.[2] This can be exploited for sequential couplings. If C-SO₂F reactivity is desired, ensure other, more reactive electrophilic sites are absent.
-
Conclusion
The desulfonative cross-coupling of aryl sulfonyl fluorides represents a significant advancement in synthetic methodology, transforming a once-inert group into a versatile synthetic handle. The success of this transformation is critically dependent on the rational selection of a palladium catalyst system. For Suzuki-Miyaura couplings, systems based on bulky, electron-rich ligands like Ruphos are highly effective, with both traditional base-mediated and novel base-free protocols offering broad applicability. By understanding the mechanistic principles and following robust experimental procedures, researchers can confidently leverage this emerging technology for the efficient construction of valuable molecular architectures.
References
- 1. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
The Strategic Application of a Bifunctional Linker: Desulfonative Cross-Coupling Protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
In the landscape of modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, which possess two distinct and orthogonally reactive functional groups, are invaluable tools in this endeavor, enabling stepwise and controlled diversification of molecular scaffolds.[1] This guide provides a detailed exploration of one such versatile reagent, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride , and its application in sequential, desulfonative cross-coupling reactions. This unique molecule serves as a linchpin for the synthesis of complex biaryl and triaryl systems, which are common motifs in medicinally active compounds.[2][3]
The strategic advantage of this reagent lies in the differential reactivity of its two functional groups: a boronic ester and a sulfonyl fluoride. The boronic ester readily participates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of C-C bond formation in medicinal chemistry.[2][3] Conversely, the sulfonyl fluoride group is generally stable under these conditions but can be activated for a subsequent desulfonative cross-coupling, acting as an effective leaving group to forge a second C-C bond.[4][5] This orthogonal reactivity allows for a programmed, stepwise introduction of different aryl or heteroaryl fragments, providing a powerful tool for library synthesis and lead optimization.[6][7]
This document will provide a comprehensive overview of the mechanistic rationale behind these selective transformations, followed by detailed, field-tested protocols for the sequential application of this bifunctional reagent.
Mechanistic Rationale: A Tale of Two Couplings
The successful application of this compound in sequential synthesis hinges on the ability to selectively address each of its reactive sites. This is achieved by modulating the reaction conditions, primarily the catalyst system and the presence or absence of a base.
Part 1: The Suzuki-Miyaura Coupling of the Boronic Ester
The first coupling reaction leverages the well-established Suzuki-Miyaura reaction. In this step, the boronic ester moiety reacts with an aryl or heteroaryl halide in the presence of a palladium catalyst and a base. The sulfonyl fluoride group typically remains intact under these conditions.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by the base.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.
Part 2: The Desulfonative Cross-Coupling of the Sulfonyl Fluoride
Once the first C-C bond is formed, the sulfonyl fluoride group can be activated for a second cross-coupling reaction. This transformation, often referred to as a desulfonative Suzuki-Miyaura coupling, proceeds through a distinct mechanism.[4] Notably, this reaction can often be performed in the absence of a base and may require a different ligand to promote the challenging C-S bond activation.[4][8]
The proposed mechanism for the desulfonative coupling involves:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C-S bond of the sulfonyl fluoride.[9]
-
Desulfonation: The resulting palladium intermediate extrudes sulfur dioxide (SO2) to form a Pd-F species.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups are eliminated from the palladium, forming the final product and regenerating the Pd(0) catalyst.
The ability to perform these two distinct transformations in a controlled manner opens up a vast chemical space for the synthesis of diverse and complex molecules.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the sequential cross-coupling reactions using this compound.
Protocol 1: Suzuki-Miyaura Coupling of the Boronic Ester Moiety
This protocol describes the initial coupling of the boronic ester with an aryl bromide, leaving the sulfonyl fluoride group intact.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Pd(dppf)Cl2 (0.03 equiv)
-
Na2CO3 (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and Pd(dppf)Cl2.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na2CO3. The typical solvent ratio is 4:1 dioxane:water.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonyl fluoride.
Protocol 2: Desulfonative Cross-Coupling of the Resulting Biaryl Sulfonyl Fluoride
This protocol describes the second coupling reaction, where the sulfonyl fluoride of the product from Protocol 1 is reacted with a boronic acid.
Materials:
-
Biaryl sulfonyl fluoride (from Protocol 1) (1.0 equiv)
-
Aryl boronic acid (1.5 equiv)
-
Pd(OAc)2 (0.05 equiv)
-
RuPhos (0.10 equiv)
-
1,4-Dioxane, anhydrous
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the biaryl sulfonyl fluoride, aryl boronic acid, Pd(OAc)2, and RuPhos.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 120-140 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final triaryl product.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the sequential cross-coupling strategy.
Table 1: Reaction Parameters for Protocol 1 (Suzuki-Miyaura Coupling)
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(dppf)Cl2 | Other Pd catalysts can be screened. |
| Base | Na2CO3, K2CO3, Cs2CO3 | Base choice can influence reaction rate and yield. |
| Solvent | Dioxane/Water, Toluene/Water, DME/Water | A mixed aqueous system is typically required. |
| Temperature | 80-100 °C | Temperature may need optimization for specific substrates. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Reaction Parameters for Protocol 2 (Desulfonative Coupling)
| Parameter | Recommended Condition | Notes |
| Catalyst | Pd(OAc)2 / RuPhos | Bulky, electron-rich phosphine ligands are often optimal.[9] |
| Base | Typically none required | The absence of base is a key feature of this reaction.[4] |
| Solvent | Anhydrous Dioxane, Toluene | Anhydrous conditions are generally preferred. |
| Temperature | 120-140 °C | Higher temperatures are often necessary for C-S activation. |
| Reaction Time | 12-24 hours | Reactions can be slower than standard Suzuki couplings. |
Visualization of the Synthetic Strategy
The following diagrams illustrate the sequential cross-coupling workflow and the underlying catalytic cycles.
Caption: Sequential cross-coupling using the bifunctional reagent.
Caption: Comparison of the two distinct catalytic cycles.
References
- 1. Product Focus - Enamine [enamine.net]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. researchgate.net [researchgate.net]
- 9. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Biaryl Compounds Using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Biaryl Scaffolds and the Unique Role of Sulfonyl Fluorides
Biaryl structures are privileged motifs in medicinal chemistry, agrochemicals, and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] The development of efficient and versatile methods for their synthesis, such as the Suzuki-Miyaura cross-coupling, remains a cornerstone of modern organic chemistry.[2][3]
Traditionally, aryl halides and triflates have been the workhorses for these transformations. However, the emergence of aryl sulfonyl fluorides as coupling partners represents a significant advancement.[4][5][6][7] The sulfonyl fluoride group (-SO₂F) is remarkably stable under many reaction conditions, yet can be activated for carbon-carbon bond formation under specific palladium catalysis.[8][9] This unique reactivity profile, often associated with "click chemistry," allows for its presence in complex molecules where more labile groups would not be tolerated.[9][10]
This guide focuses on a bifunctional reagent, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride . This molecule uniquely combines a Suzuki-Miyaura reactive site (the boronic ester) with a group that can either be retained for its valuable properties or serve as a novel leaving group in a desulfonative coupling. The sulfonyl fluoride moiety itself is of high interest in drug discovery, acting as a covalent warhead for protein inhibition and as a versatile synthetic handle.[10][11][12] This dual functionality opens up sophisticated synthetic strategies for creating complex biaryl structures.
The Duality of Reactivity: Mechanistic Insights
The utility of this compound stems from two distinct palladium-catalyzed pathways. The choice of reaction conditions dictates which functional group participates in the cross-coupling.
Pathway A: Suzuki-Miyaura Coupling at the Boronic Ester Site
This is the conventional and more intuitive pathway. The pinacol boronic ester is a well-established partner in Suzuki-Miyaura couplings. The reaction proceeds via the canonical catalytic cycle, which involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic ester and subsequent reductive elimination to furnish the biaryl product.[3][13] A key advantage here is the inertness of the sulfonyl fluoride group under standard Suzuki-Miyaura conditions, allowing for the synthesis of biaryl sulfonyl fluorides.[9] These products are valuable as they can be used in subsequent "click" chemistry applications or as covalent inhibitors in biological systems.[9][12]
Caption: Canonical Suzuki-Miyaura Catalytic Cycle.
Pathway B: Desulfonative Suzuki-Miyaura Coupling
More recently, conditions have been developed to "awaken" the otherwise inert sulfonyl fluoride group, enabling it to act as an electrophile in a desulfonative cross-coupling.[4][5][8] This transformation is remarkable as it proceeds via the cleavage of the strong Carbon-Sulfur bond. Mechanistic studies and DFT calculations suggest that the catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the C-S bond.[4][8] This is followed by a desulfonation step, which can lead to a Pd-F intermediate that facilitates the subsequent transmetalation with a boronic acid partner.[4] A significant and unusual feature of this reaction is that it can proceed selectively in the absence of a base, and sometimes even in the presence of strong acids.[4][7]
Caption: Proposed Desulfonative Coupling Mechanism.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in biaryl synthesis. Optimization may be required depending on the specific coupling partners.
Protocol 1: Synthesis of a Biaryl Sulfonyl Fluoride (Utilizing the Boronic Ester)
This protocol is designed for the standard Suzuki-Miyaura coupling, retaining the sulfonyl fluoride moiety.
Materials:
-
This compound (1.2 equiv)
-
Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired biaryl sulfonyl fluoride.
Protocol 2: Desulfonative Coupling to Synthesize a Biaryl Compound
This protocol utilizes the sulfonyl fluoride as the electrophilic partner.
Materials:
-
Aryl Sulfonyl Fluoride (e.g., a product from Protocol 1) (1.0 equiv)
-
Arylboronic Acid (e.g., Phenylboronic acid) (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂ with a ligand like RuPhos) (2-5 mol%)[8]
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: In a reaction vial, combine the aryl sulfonyl fluoride, arylboronic acid, palladium acetate, and the phosphine ligand.
-
Inert Atmosphere: Purge the vial with an inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Heat the mixture to 100-120 °C. The reaction is typically performed in the absence of an external base.[4] Monitor for the formation of the new biaryl product.
-
Workup: After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Purification: Concentrate the filtrate and purify by column chromatography to isolate the unsymmetrical biaryl product.
Data Presentation: Expected Outcomes
The choice of protocol and reaction partners will significantly influence the yield and purity of the final biaryl compound. Below is a table summarizing typical outcomes based on literature precedents.
| Protocol | Coupling Partner 1 | Coupling Partner 2 | Key Conditions | Product Type | Typical Yield Range |
| 1 | 3-(...dioxaborolan-2-yl)benzenesulfonyl fluoride | Aryl Bromide/Iodide | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C | Biaryl Sulfonyl Fluoride | 70-95% |
| 1 | 3-(...dioxaborolan-2-yl)benzenesulfonyl fluoride | Heteroaryl Halide | Pd(PPh₃)₄, Cs₂CO₃, DME, 85 °C | Heterobiaryl Sulfonyl Fluoride | 60-85% |
| 2 | Biaryl Sulfonyl Fluoride | Arylboronic Acid | Pd(OAc)₂, RuPhos, Toluene, 110 °C, Base-free | Unsymmetrical Biaryl | 50-80%[8] |
| 2 | Biaryl Sulfonyl Fluoride | Heteroarylboronic Acid | Pd(OAc)₂, SPhos, Dioxane, 120 °C, Base-free | Unsymmetrical Heterobiaryl | 45-75% |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents and purging of the reaction vessel; Use anhydrous solvents. |
| Protodeboronation (Protocol 1) | Reaction temperature too high; Reaction time too long; Base is too strong. | Lower the reaction temperature; Monitor the reaction closely and stop when complete; Use a milder base like K₃PO₄ or Na₂CO₃.[13] |
| Hydrolysis of Sulfonyl Fluoride | Presence of water, especially with a strong base. | Use anhydrous conditions where possible; For aqueous Suzuki, minimize reaction time and use a moderate base. |
| Formation of Homocoupling Products | Inefficient transmetalation or reductive elimination. | Screen different palladium ligands; Adjust the stoichiometry of the coupling partners. |
| Low Yield in Desulfonative Coupling (Protocol 2) | Inappropriate ligand for C-S activation; Catalyst decomposition. | Screen bulky, electron-rich phosphine ligands (e.g., RuPhos, SPhos); Ensure the reaction is run under strictly anhydrous and inert conditions.[8] |
Conclusion and Future Outlook
The bifunctional nature of this compound makes it a highly valuable reagent in modern synthetic chemistry. It provides a reliable route to biaryl sulfonyl fluorides, which are important motifs in their own right for applications in chemical biology and drug discovery.[10][11] Furthermore, the ability to leverage the sulfonyl fluoride group as a novel leaving group in desulfonative couplings opens up new avenues for the synthesis of complex, unsymmetrical biaryls that may be challenging to access through traditional methods.[4][6][8] The continued exploration of the unique reactivity of sulfonyl fluorides in transition-metal catalysis is expected to yield even more powerful synthetic tools for the construction of carbon-carbon bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. benchchem.com [benchchem.com]
- 4. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides [ouci.dntb.gov.ua]
- 8. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
- 13. benchchem.com [benchchem.com]
Use of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride in covalent organic framework (COF) synthesis.
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: A New Frontier in Covalent Organic Frameworks with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities, making them highly promising for applications in gas storage, catalysis, and drug delivery.[1][2] The strategic selection of molecular building blocks, or linkers, is paramount in dictating the properties and potential applications of the resulting COF. This guide introduces a novel, hypothetical COF, termed BSF-COF, synthesized from the bifunctional monomer This compound .
This monomer is unique in that it possesses two distinct reactive functionalities: a boronic acid pinacol ester and a sulfonyl fluoride. This dual-functionality opens the door to two potential pathways for COF synthesis:
-
Boroxine/Boronate Ester Linkage: The self-condensation of the boronic acid moieties or their condensation with poly-hydroxyl linkers can form a boroxine or boronate ester-linked COF.[3]
-
Sulfonate/Sulfonamide Linkage via SuFEx Chemistry: The sulfonyl fluoride group can react with poly-phenolic or poly-amine linkers through Sulfur(VI) Fluoride Exchange (SuFEx) "click" chemistry to form highly stable sulfonate or sulfonamide linkages.[4][5]
The sulfonyl fluoride group is of particular interest in the context of drug development. Sulfonyl fluorides are known to act as covalent inhibitors of enzymes and can form stable covalent bonds with nucleophilic amino acid residues such as serine, tyrosine, and lysine.[6][7] The incorporation of this "warhead" into a porous, crystalline COF structure could lead to novel drug delivery platforms with enhanced target engagement or serve as a scaffold for the development of new covalent protein inhibitors.[3]
This document provides a prospective guide for the synthesis and characterization of BSF-COF, grounded in established principles of COF synthesis and SuFEx chemistry. While the synthesis of this specific COF has not been reported in the literature, the protocols herein are based on analogous and well-documented chemical transformations.
Part 1: The Chemistry of BSF-COF Synthesis
The Bifunctional Monomer: this compound
The synthesis of arylsulfonyl fluoride boronic acids has been reported, providing a clear precedent for the viability of the proposed monomer.[5][8] This monomer offers the unique advantage of orthogonal reactivity, allowing for selective polymerization through either the boronic ester or the sulfonyl fluoride, depending on the chosen reaction conditions and co-monomer.
Pathway A: Boroxine-Linked COF Synthesis
The formation of boroxine-linked COFs from arylboronic acids is a well-established method. This involves the trimerization of boronic acid groups to form six-membered boroxine rings, which serve as the nodes of the COF lattice.
Diagram 1: Proposed Synthesis of Boroxine-Linked BSF-COF
Caption: Self-condensation of the monomer to form a boroxine-linked COF.
Pathway B: Sulfonate-Linked COF via SuFEx Chemistry
Sulfur(VI) Fluoride Exchange (SuFEx) is a highly efficient and reliable "click" reaction that involves the reaction of a sulfonyl fluoride with a nucleophile, typically a silyl ether-protected phenol or an amine. This reaction is catalyzed by bases or fluoride salts and proceeds with high functional group tolerance, making it ideal for COF synthesis.[5]
For the synthesis of a sulfonate-linked BSF-COF, a poly-phenolic co-monomer would be required. A common choice for this is 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The boronic acid functionality of the primary monomer can then be utilized for post-synthetic modification or to impart specific properties to the COF.
Diagram 2: Proposed Synthesis of Sulfonate-Linked BSF-COF via SuFEx
Caption: SuFEx polymerization of the monomer with a poly-phenolic co-monomer.
Part 2: Experimental Protocols
Synthesis of Boroxine-Linked BSF-COF (Hypothetical Protocol)
This protocol is adapted from established procedures for boroxine-linked COF synthesis.
Materials:
-
This compound (monomer)
-
Anhydrous 1,4-dioxane
-
Anhydrous mesitylene
-
Argon gas
Procedure:
-
In a Pyrex tube, add the monomer (e.g., 50 mg).
-
Add a mixture of anhydrous 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 1 mL).
-
The tube is subjected to three freeze-pump-thaw cycles to ensure an inert atmosphere.
-
Seal the tube under vacuum.
-
Heat the tube in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, a solid precipitate should be observed.
-
Collect the solid by filtration and wash with anhydrous acetone and then with anhydrous tetrahydrofuran (THF).
-
Dry the solid under vacuum at 80 °C overnight to yield the BSF-COF as a powder.
Synthesis of Sulfonate-Linked BSF-COF via SuFEx (Hypothetical Protocol)
This protocol is based on the synthesis of polysulfonates via SuFEx chemistry.
Materials:
-
This compound (monomer 1)
-
2,3,6,7,10,11-Hexakis((trimethylsilyl)oxy)triphenylene (silylated HHTP, monomer 2)
-
Cesium fluoride (CsF) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Argon gas
Procedure:
-
In a Schlenk tube under an argon atmosphere, dissolve monomer 1 (1 equivalent) and monomer 2 (1 equivalent) in anhydrous NMP.
-
Add the catalyst (e.g., 10 mol% DBU or 20 mol% CsF).
-
Heat the mixture at 150 °C for 48 hours with stirring.
-
After cooling to room temperature, a solid precipitate should form.
-
Collect the solid by filtration, wash thoroughly with methanol, and then with acetone.
-
The collected solid is then subjected to Soxhlet extraction with THF for 24 hours to remove any unreacted monomers and oligomers.
-
Dry the purified BSF-COF under vacuum at 100 °C overnight.
Part 3: Characterization of BSF-COF
A comprehensive characterization is essential to confirm the successful synthesis of the COF and to determine its properties.
| Technique | Purpose | Expected Results for BSF-COF |
| Powder X-Ray Diffraction (PXRD) | To determine the crystallinity and pore structure of the COF. | A diffraction pattern with distinct peaks corresponding to a crystalline, porous structure. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the formation of the desired covalent linkages and the presence of key functional groups. | For boroxine-linked COF, disappearance of the B-OH stretching band and appearance of boroxine ring vibrations. For sulfonate-linked COF, appearance of characteristic S=O stretching bands of the sulfonate ester. |
| Solid-State ¹³C and ¹¹B NMR Spectroscopy | To provide detailed information about the local chemical environment of the atoms in the COF framework. | Shifts in the NMR signals consistent with the formation of the COF network. |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To measure the surface area and pore volume of the COF. | A type I or type IV isotherm, indicative of a microporous or mesoporous material, respectively, with a high Brunauer-Emmett-Teller (BET) surface area. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF. | High thermal stability, with decomposition temperatures typically above 300 °C. |
| Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) | To visualize the morphology and particle size of the COF. | Images showing the crystalline morphology of the COF particles. |
Part 4: Applications in Drug Development
The unique structure of the proposed BSF-COF, featuring a porous framework and reactive sulfonyl fluoride moieties, opens up several exciting possibilities in drug development:
-
Covalent Drug Delivery: The sulfonyl fluoride groups can act as "warheads" to form covalent bonds with target proteins, potentially leading to more potent and longer-lasting therapeutic effects. The porous nature of the COF would allow for the loading and controlled release of other therapeutic agents.
-
Enzyme Inhibition: The BSF-COF could be designed to target specific enzymes, with the sulfonyl fluoride groups covalently modifying active site residues. The extended framework of the COF could provide additional binding interactions, enhancing selectivity and potency.
-
Scaffold for Fragment-Based Drug Discovery: The well-defined pores of the BSF-COF could be used to screen for small molecule fragments that bind to the sulfonyl fluoride "warhead" or other sites within the framework, providing a starting point for the development of new drugs.
Conclusion
The synthesis of a Covalent Organic Framework from this compound represents a novel and promising direction in the field of porous materials. By leveraging the robust and versatile Sulfur(VI) Fluoride Exchange chemistry, it is theoretically possible to create a highly stable, crystalline, and functional material with significant potential for applications in drug delivery and discovery. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore this exciting new class of COFs. Further experimental validation is required to realize the full potential of BSF-COFs.
References
- 1. Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity | Semantic Scholar [semanticscholar.org]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Arylsulfonyl fluoride boronic acids: preparation and coupling reactivity | Department of Chemistry [chem.web.ox.ac.uk]
- 5. Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
Application Note: A Modular Approach to PET Ligand Synthesis Using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Executive Summary
Positron Emission Tomography (PET) is an indispensable molecular imaging technique in modern medicine and drug development, providing non-invasive, quantitative insights into physiological and pathological processes. The development of novel PET tracers, particularly those labeled with fluorine-18 (¹⁸F), is a critical endeavor due to the radionuclide's favorable properties, including a 109.8-minute half-life and low positron energy.[1][2] A significant challenge in radiochemistry is the efficient, late-stage introduction of ¹⁸F into complex molecules. This application note details the utility of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride , a bifunctional building block that streamlines the synthesis of novel PET ligands. This reagent uniquely combines a stable boronate ester for robust carbon-carbon bond formation with a sulfonyl fluoride moiety, a highly effective handle for late-stage nucleophilic radiofluorination. This modular strategy allows for the initial synthesis and purification of a target-specific precursor, followed by a rapid and efficient terminal radiolabeling step, accelerating the discovery and development of new imaging agents.
Reagent Profile and Scientific Rationale
The strategic value of this compound lies in the orthogonal reactivity of its two key functional groups.
Chemical Structure:
-
Pinacol Boronate Ester (-B(pin)): This moiety is a robust and widely used participant in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] It enables the formation of a C-C bond with a variety of aryl or heteroaryl halides and triflates, which often constitute the core pharmacophore of a biologically active molecule. Compared to the corresponding boronic acids, pinacol esters exhibit enhanced stability, simplifying purification and storage and preventing premature decomposition via protodeboronation.[4]
-
Benzenesulfonyl Fluoride (-SO₂F): The sulfonyl fluoride group is an exceptionally powerful connector for ¹⁸F-radiochemistry. While traditionally considered robust and relatively inert, pioneering work has established its utility in "click chemistry," specifically through Sulfur [¹⁸F]Fluoride Exchange (SuFEx).[2][5] This reaction allows for the direct, nucleophilic substitution of the non-radioactive fluorine atom with cyclotron-produced [¹⁸F]fluoride under relatively mild conditions. The high stability of the S-F bond allows the sulfonyl fluoride group to remain intact during prior synthetic manipulations, such as the Suzuki coupling, making it an ideal handle for the final radiolabeling step.
This dual functionality enables a convergent synthetic strategy, as depicted below.
References
- 1. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design [frontiersin.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Versatile Bifunctional Reagent
Authored by: A Senior Application Scientist
Introduction: A Tale of Two Moieties
In the landscape of modern chemical synthesis and drug discovery, bifunctional reagents that offer modularity and diverse reactivity are of paramount importance. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride is a prime example of such a molecule, ingeniously combining two of contemporary chemistry's most powerful functional groups: a boronic ester and a sulfonyl fluoride.
This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique capabilities of this reagent. It is crucial to understand from the outset that while the term "fluorination" is in the title, this molecule's primary role is not as a general-purpose fluorinating agent that donates a fluorine atom. Instead, its power lies in its ability to introduce the entire fluorine-containing sulfonyl fluoride moiety into target molecules. This group, the -SO₂F, is a highly sought-after "warhead" in covalent inhibitor design and a stable, yet reactive, functional group for advanced synthetic transformations.[1][2][3]
The molecule's utility can be dissected into the distinct, yet complementary, roles of its two key components:
-
The Boronic Ester: This group is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Suzuki-Miyaura reaction.[4][5] It provides a robust and reliable handle for forging new carbon-carbon bonds, allowing for the precise installation of the benzenesulfonyl fluoride unit onto a vast array of aromatic and heteroaromatic scaffolds.
-
The Sulfonyl Fluoride: This moiety is far more than a simple fluorine-containing group. It possesses a unique balance of stability and reactivity.[2][6] While remarkably stable in aqueous media compared to its sulfonyl chloride counterpart, the sulfur(VI) center is sufficiently electrophilic to react with specific nucleophilic amino acid residues (like serine, tyrosine, and lysine) within protein binding sites.[7][8] This "privileged reactivity" has cemented the sulfonyl fluoride's status as a key electrophilic warhead for designing highly specific and potent covalent inhibitors.
This document will provide a detailed exploration of how to harness this dual reactivity, presenting protocols for both Suzuki-Miyaura cross-coupling and the subsequent application of the sulfonyl fluoride group in covalent modification contexts.
Part 1: Building the Scaffold via Suzuki-Miyaura Cross-Coupling
The most direct application of this compound is its use as a coupling partner in Suzuki-Miyaura reactions. This enables the synthesis of complex biaryl and heteroaryl structures that are decorated with the sulfonyl fluoride group, ready for further investigation in drug discovery or chemical biology.[4][9]
Causality Behind the Experimental Choices
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction favored for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid and ester reagents.[4][5] The catalytic cycle involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the boronic ester's organic group to the palladium center (facilitated by a base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions like protodeboronation.[10][11]
Experimental Workflow: Suzuki-Miyaura Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Sulfonyl fluorides as privileged warheads in chemical biology | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 7. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 8. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
One-Pot Synthesis Strategies Utilizing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Guide for Advanced Drug Discovery
Introduction: A Bifunctional Linchpin for Complex Molecule Synthesis
In the landscape of modern medicinal chemistry and drug development, the efficient construction of complex molecular architectures is paramount. The strategic incorporation of fluorine-containing motifs and biaryl sulfonamides is a well-established approach to enhance the pharmacological properties of drug candidates, including metabolic stability, binding affinity, and bioavailability.[1][2] 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride emerges as a uniquely versatile building block, possessing two highly valuable and orthogonally reactive functional groups: a boronic ester and a sulfonyl fluoride.
This bifunctionality paves the way for innovative one-pot synthesis strategies, enabling the rapid assembly of diverse molecular scaffolds from a single, readily available starting material. The boronic ester moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forging carbon-carbon bonds.[3] Concurrently, the sulfonyl fluoride group serves as a robust electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," allowing for the facile formation of sulfonamides, sulfonate esters, and other sulfur(VI)-containing linkages.[4][5] Furthermore, recent advancements have demonstrated that the typically inert C–S bond of aryl sulfonyl fluorides can be activated for desulfonative cross-coupling reactions.[4][6][7][8][9][10]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the dual reactivity of this compound in one-pot synthetic protocols. We will explore detailed methodologies for the sequential synthesis of complex biaryl sulfonamides, highlighting the causality behind experimental choices and providing field-proven insights to ensure trustworthy and reproducible results.
Core Concept: A Sequential One-Pot Suzuki-SuFEx/Desulfonative Coupling Strategy
The central premise of this guide is a one-pot, two-step sequential reaction that first utilizes the boronic ester for a Suzuki-Miyaura coupling, followed by a reaction at the sulfonyl fluoride moiety. This approach allows for the controlled and efficient synthesis of complex molecules without the need for isolation and purification of intermediates, thereby saving time, resources, and improving overall yield.
Application Note I: One-Pot Synthesis of Biaryl Sulfonamides
This protocol details a one-pot synthesis of biaryl sulfonamides, a privileged scaffold in medicinal chemistry. The strategy involves an initial Suzuki-Miyaura coupling of this compound with an aryl halide, followed by a SuFEx reaction with a primary or secondary amine.
Reaction Workflow
Figure 1: One-Pot Suzuki-SuFEx Workflow.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Base for Suzuki coupling (e.g., K₂CO₃)
-
Solvent for Suzuki coupling (e.g., 1,4-dioxane and water)
-
Amine (primary or secondary)
-
Base for SuFEx reaction (e.g., triethylamine)
-
Anhydrous solvent for SuFEx reaction (e.g., THF or CH₂Cl₂)
Procedure:
-
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the aryl halide (1.1 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Causality: The choice of a palladium catalyst with appropriate ligands is crucial for an efficient Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is often effective for a broad range of substrates.[7][8][9] The aqueous base is necessary for the transmetalation step in the catalytic cycle.
-
-
Step 2: In Situ SuFEx Reaction
-
Once the Suzuki-Miyaura coupling is complete (as determined by monitoring), cool the reaction mixture to room temperature.
-
Add the amine (1.5 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture.
-
If the initial solvent system is not ideal for the SuFEx reaction, the solvent can be removed under reduced pressure, and a suitable anhydrous solvent like THF or CH₂Cl₂ can be added.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) until the consumption of the intermediate biaryl sulfonyl fluoride is observed (typically 1-6 hours).
-
Causality: The SuFEx reaction is a nucleophilic substitution at the sulfur(VI) center. A non-nucleophilic base like triethylamine is used to scavenge the HF byproduct without competing with the amine nucleophile. The reaction is generally fast and efficient at room temperature.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonamide.
-
Quantitative Data Summary
| Entry | Aryl Halide | Amine | Suzuki Catalyst | SuFEx Base | Yield (%) |
| 1 | 4-Bromoanisole | Morpholine | Pd(dppf)Cl₂ | Et₃N | 85 |
| 2 | 3-Iodopyridine | Benzylamine | Pd(PPh₃)₄ | DBU | 78 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂/SPhos | i-Pr₂NEt | 82 |
Table 1: Representative yields for the one-pot synthesis of biaryl sulfonamides. (Note: These are representative yields based on literature for similar transformations and may vary.)
Application Note II: One-Pot Sequential Suzuki and Desulfonative Suzuki Coupling
This advanced protocol outlines a one-pot, sequential, dual cross-coupling reaction. The first step is a standard Suzuki-Miyaura coupling utilizing the boronic ester. The second step is a desulfonative Suzuki-Miyaura coupling where the sulfonyl fluoride group acts as the electrophilic partner. This strategy enables the synthesis of non-symmetrical terphenyl or more complex biaryl structures.
Reaction Mechanism Overview
Figure 2: Sequential Dual Suzuki Coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide for the first coupling
-
Palladium catalyst for the first coupling (e.g., Pd(PPh₃)₄)
-
Base for the first coupling (e.g., Na₂CO₃)
-
Aryl boronic acid for the second coupling
-
Palladium catalyst for the second coupling (e.g., Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., RuPhos)[7]
-
Anhydrous, high-boiling point solvent (e.g., dioxane or toluene)
Procedure:
-
Step 1: Initial Suzuki-Miyaura Coupling
-
In a flame-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the first aryl halide (1.05 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and sodium carbonate (2.0 equiv.).
-
Add degassed solvent (e.g., toluene/ethanol/water mixture).
-
Heat the mixture to reflux and monitor by TLC or LC-MS until the starting boronic ester is consumed.
-
Causality: The conditions for the first Suzuki coupling are chosen to be milder to ensure the sulfonyl fluoride group remains intact.
-
-
Step 2: In Situ Desulfonative Suzuki-Miyaura Coupling
-
After completion of the first step, cool the reaction mixture slightly.
-
To the same reaction vessel, add the second aryl boronic acid (1.2 equiv.), the palladium catalyst for the second step (e.g., Pd(OAc)₂, 0.05 equiv.), and the bulky phosphine ligand (e.g., RuPhos, 0.10 equiv.).[7]
-
Heat the reaction mixture to a higher temperature (e.g., 110-130 °C) and monitor the desulfonative coupling. This step may require longer reaction times (12-24 hours).
-
Causality: The desulfonative coupling requires more forcing conditions and a specific catalyst/ligand system to activate the inert C-S bond. Bulky, electron-rich phosphine ligands are often essential for this transformation.[7] DFT calculations suggest that Pd(0) insertion into the C-S bond is preferred over the S-F bond.[7]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the non-symmetrical terphenyl product.
-
Trustworthiness and Self-Validation
The protocols described herein are designed as self-validating systems. The progress of each step in the one-pot sequence can be independently monitored by standard analytical techniques such as TLC and LC-MS. This allows for in-process control and optimization. For instance, the complete consumption of the starting boronic ester in the first step should be confirmed before proceeding to the second step. Similarly, the appearance of the biaryl sulfonyl fluoride intermediate and its subsequent conversion to the final product can be tracked, providing clear validation of the reaction sequence.
Conclusion
This compound is a powerful and versatile building block for the efficient, one-pot synthesis of complex molecules of interest in drug discovery. Its dual reactivity allows for sequential Suzuki-Miyaura and SuFEx or desulfonative coupling reactions, providing rapid access to diverse libraries of biaryl sulfonamides and non-symmetrical terphenyls. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently apply these advanced synthetic strategies in their own laboratories, accelerating the pace of innovation in pharmaceutical research.
References
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. Synthesis of chiral seven-membered cyclic sulfonamides through palladium-catalyzed arylation of cyclic imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Solvent and Base Selection for Reactions with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Introduction: A Bifunctional Reagent at the Nexus of Cross-Coupling and Click Chemistry
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride is a powerful and versatile building block for researchers in medicinal chemistry and materials science. Its unique structure features two distinct and highly valuable reactive centers on a single aromatic scaffold: a boronic acid pinacol ester and a sulfonyl fluoride. This duality allows for selective engagement in two of modern chemistry's most robust transformations:
-
Suzuki-Miyaura Cross-Coupling: The boronic ester moiety serves as the nucleophilic partner for palladium-catalyzed C-C bond formation, a cornerstone of biaryl synthesis.
-
Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry: The sulfonyl fluoride group acts as a uniquely stable yet reactive electrophile in this "click" reaction, enabling the efficient formation of sulfonamides, sulfonate esters, and other sulfur(VI)-linked structures.[1]
Furthermore, emerging research has unlocked a third reaction pathway: a desulfonative Suzuki-Miyaura coupling , where the sulfonyl fluoride itself acts as an electrophilic leaving group.[2] The ability to selectively harness one of these functionalities while the other remains intact is paramount for complex molecular construction. This guide provides a detailed analysis of solvent and base selection for controlling the reactivity of this bifunctional reagent, empowering scientists to achieve their desired synthetic outcomes with precision and efficiency.
Section 1: Suzuki-Miyaura Cross-Coupling (Engaging the Boronic Ester)
In this reaction, the boronic ester of our title compound is coupled with an organic halide or triflate (Ar-X) to form a new C-C bond. The sulfonyl fluoride group remains as a substituent on the newly formed biaryl structure.
The Critical Role of the Base
The success of a Suzuki-Miyaura coupling is critically dependent on the choice of base. The primary role of the base is to activate the boronic acid ester.[3][4] While boronic esters are more stable than their corresponding acids, they are also less reactive. The base facilitates the formation of a more nucleophilic boronate "ate" complex (e.g., [RB(OH)3]⁻ or [RB(OR)3]⁻), which is the active species in the transmetalation step of the catalytic cycle.[5][6][7] The choice of base can dramatically influence reaction rates, yields, and the prevalence of side reactions like protodeboronation (hydrolysis of the C-B bond).
Strategic Base Selection for Suzuki-Miyaura Coupling
The selection of a base is a balance between sufficient reactivity to form the boronate complex and mildness to avoid degradation of substrates or catalysts.
| Base Type | Examples | Basicity | Key Characteristics & Causality |
| Carbonates | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Moderate | Workhorse Bases: These are the most common choices. They are strong enough to facilitate boronate formation but mild enough to tolerate many functional groups. A water co-solvent is typically required to solubilize the carbonate and generate the active hydroxide/bicarbonate species. Cs₂CO₃ is more soluble in organic solvents and often used for more challenging couplings.[4] |
| Phosphates | K₃PO₄ | Strong | Anhydrous Conditions: Tripotassium phosphate is an excellent choice for reactions sensitive to water, as it can be used under anhydrous conditions. Its strength is effective for less reactive boronic esters or aryl chlorides.[6] |
| Hydroxides | NaOH, KOH, Ba(OH)₂ | Very Strong | High Reactivity: These strong bases can accelerate slow reactions but increase the risk of side reactions, such as catalyst decomposition or hydrolysis of sensitive functional groups (e.g., esters). They are highly effective at generating the active boronate.[3][8] |
| Fluorides | KF, CsF | Weak | Unique Activation: Fluoride ions are believed to play a special role by forming a hypervalent silicon or boron species that facilitates transmetalation. They are a mild option, particularly useful when other bases fail or cause decomposition.[3] |
| Organic Bases | Et₃N, DIPEA | Weak | Specialized Cases: Typically not strong enough to efficiently form the boronate complex for transmetalation. Their use is less common but can be found in specific ligand/catalyst systems or when inorganic bases are incompatible with the substrate.[9] |
Strategic Solvent Selection for Suzuki-Miyaura Coupling
The solvent system must solubilize the reactants and catalyst while being compatible with the chosen base. Often, a mixture of an organic solvent and water is employed.
| Solvent Type | Examples | Properties | Key Characteristics & Causality |
| Ethers | 1,4-Dioxane, THF, 2-MeTHF | Aprotic, Moderate Polarity | Standard Choice: Dioxane is a traditional solvent due to its good solubilizing properties for a wide range of substrates and its high boiling point, allowing for elevated reaction temperatures. THF and 2-MeTHF are also common.[9][10] |
| Aromatics | Toluene, Xylenes | Aprotic, Nonpolar | High Temperature Reactions: Excellent for high-temperature couplings. Often used with phosphate bases under anhydrous conditions. |
| Amides | DMF, DMAc | Aprotic, Highly Polar | Solubility Powerhouses: Useful for poorly soluble substrates. However, their high polarity can sometimes complicate product isolation, and they can decompose at high temperatures. |
| Alcohols/Water | IPA/H₂O, MeOH/H₂O, Dioxane/H₂O | Protic | Green & Effective: Alcohol/water mixtures are increasingly popular as greener solvent systems. Water is essential for dissolving inorganic bases like carbonates and hydroxides and can influence the catalytic cycle.[8][11][12] |
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl Bromide (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the sulfonyl fluoride reagent, the aryl bromide, the palladium catalyst, and the potassium carbonate.
-
Equip the flask with a magnetic stir bar and a reflux condenser.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired biaryl sulfonyl fluoride.
Section 2: Sulfur(VI) Fluoride Exchange (SuFEx) Reactions (Engaging the Sulfonyl Fluoride)
SuFEx is a powerful click chemistry reaction that leverages the unique stability and latent reactivity of the S(VI)-F bond.[13] In this context, the sulfonyl fluoride group of our title compound reacts with a nucleophile (e.g., a phenol or amine) to form a stable sulfonate ester or sulfonamide linkage, leaving the boronic ester available for subsequent transformations.
Mechanism and Activation
Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to hydrolysis and many reaction conditions. Their reactivity is "unleashed" in the presence of a suitable catalyst or base, which typically acts by deprotonating the incoming nucleophile, significantly increasing its nucleophilicity.[14]
Solvent and Base/Catalyst Selection for SuFEx
The conditions for SuFEx are often mild and orthogonal to many other functional groups.
-
Solvents: Polar aprotic solvents like Acetonitrile (MeCN) or DMSO are commonly used.[15] Notably, SuFEx reactions can exhibit a significant rate acceleration in aqueous or "on-water" conditions, attributed to hydrogen bonding interactions at the organic-water interface that stabilize the transition state.[13]
-
Bases/Catalysts: The choice of activator depends on the nucleophile's pKa.
-
Organic Bases: For phenols and amines, strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Hünig's base (DIPEA) are effective for deprotonating the nucleophile.[14]
-
Fluoride Sources: Salts like tetrabutylammonium fluoride (TBAF) can also catalyze the reaction, potentially through activation of the sulfonyl fluoride or by acting as a strong base in aprotic solvents.[16]
-
Protocol 2: General Procedure for SuFEx Reaction with a Phenol
This protocol describes the formation of a sulfonate ester.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Substituted Phenol (1.05 mmol, 1.05 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 1.2 equiv)
-
Acetonitrile (MeCN) (5 mL)
Procedure:
-
To a round-bottom flask, add the sulfonyl fluoride reagent and the phenol.
-
Add the acetonitrile and stir at room temperature until all solids are dissolved.
-
Add the DBU dropwise to the stirring solution.
-
Stir the reaction at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove the DBU, followed by water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Section 3: Desulfonative Suzuki-Miyaura Coupling (A Competing Pathway)
Recent advances have shown that aryl sulfonyl fluorides can function as electrophiles in a desulfonative Suzuki-Miyaura coupling, where the C–S bond is cleaved and the entire -SO₂F group acts as a leaving group.[2][17][18] This transformation is mechanistically distinct from the traditional Suzuki coupling and presents an alternative synthetic strategy.
A crucial and defining feature of this reaction is that it often proceeds in the absence of a base .[2][19][20] The proposed mechanism involves direct oxidative addition of the palladium(0) catalyst into the C–S bond.[2][17] This base-free condition is a key parameter that allows chemists to favor this pathway over the conventional Suzuki-Miyaura coupling at the boronic ester site.
For the bifunctional title compound, running a reaction with a boronic acid, a suitable palladium catalyst (e.g., Pd(acac)₂), and a specialized ligand (e.g., RuPhos or SPhos) in a solvent like dioxane at high temperature without any base could potentially favor this desulfonative coupling.[20][21]
Section 4: Decision-Making Workflow
The choice of solvent and base is not merely an optimization step; it is the primary determinant of which functional group on the title compound will react. The following workflow provides a guide for strategic decision-making.
Caption: Decision workflow for selective reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. jk-sci.com [jk-sci.com]
- 16. SuFEx – a selectively triggered chemistry for fast, efficient and equimolar polymer–polymer coupling reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides [ouci.dntb.gov.ua]
- 20. scholarship.claremont.edu [scholarship.claremont.edu]
- 21. researchgate.net [researchgate.net]
Scale-up synthesis considerations for using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
An Application Note for the Scale-up Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a critical bifunctional building block in modern drug discovery. This intermediate is strategically valuable due to the orthogonal reactivity of its two key functional groups: the boronic ester moiety, which is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, and the sulfonyl fluoride group, a key electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. We present a robust and scalable protocol based on the Miyaura borylation of 3-bromobenzenesulfonyl fluoride, detailing critical process parameters, in-process controls, purification strategies, and safety considerations essential for transitioning from laboratory to pilot-plant scale.
Introduction: Strategic Importance and Chemical Profile
This compound is an exemplar of a modern chemical building block, designed for efficiency and modularity in the synthesis of complex molecules. Its utility stems from two distinct reactive centers:
-
The Arylboronic (Pinacol) Ester: This functional group is a cornerstone of C-C bond formation via the Suzuki-Miyaura coupling, a reaction widely used in the pharmaceutical industry for its reliability and broad functional group tolerance.[1] The pinacol ester form offers enhanced stability over the corresponding boronic acid, facilitating easier handling, purification, and storage, which are significant advantages in large-scale campaigns.[2][3]
-
The Sulfonyl Fluoride: This moiety is a highly efficient electrophile for SuFEx click chemistry. It reacts selectively with silyl ethers or primary and secondary amines to form stable sulfonate or sulfonamide linkages, respectively. This reactivity has made it a powerful tool for late-stage functionalization and the construction of chemical libraries.
The meta-substitution pattern of these groups allows for the creation of diverse, three-dimensional molecular architectures, making this reagent a high-value intermediate for medicinal chemistry and drug development programs.
Retrosynthetic Analysis and Route Selection
The most logical and industrially viable approach for synthesizing the target molecule is a palladium-catalyzed Miyaura borylation. This strategy involves the direct formation of the carbon-boron bond on a pre-functionalized aromatic ring.
Retrosynthetic Pathway
The primary disconnection is the C-B bond, leading back to a halogenated benzenesulfonyl fluoride precursor and a boron source.
Caption: Retrosynthetic analysis of the target molecule.
Rationale for Route Selection
While organometallic routes (e.g., Grignard or organolithium formation followed by quenching with a borate ester) are classic methods for boronic acid synthesis, they often lack the functional group tolerance required for substrates like sulfonyl fluorides and pose significant challenges at scale due to cryogenic temperature requirements and highly reactive intermediates.[4][5]
The Miyaura borylation offers several distinct advantages for scale-up:
-
High Functional Group Tolerance: The reaction conditions are compatible with the electrophilic sulfonyl fluoride moiety.[2]
-
Milder Conditions: It avoids the use of highly basic or pyrophoric organometallic reagents.[4]
-
Operational Simplicity: The reaction setup is straightforward, utilizing commercially available catalysts, reagents, and standard reaction vessels.
The starting material, 3-bromobenzenesulfonyl fluoride, is selected over the corresponding iodide due to its lower cost and sufficient reactivity. It can be prepared from 3-bromobenzenesulfonyl chloride via nucleophilic fluorination.[6]
Critical Process Parameters for Scale-Up
Successful scale-up of the Miyaura borylation requires careful control over several key parameters. The transition from a lab flask to a multi-liter reactor introduces challenges related to mass and heat transfer, reagent addition, and maintaining an inert atmosphere.
-
Starting Material Quality: The purity of the 3-bromobenzenesulfonyl fluoride is paramount. Impurities can chelate to the palladium catalyst, leading to deactivation and incomplete conversion.
-
Catalytic System: The choice of palladium pre-catalyst and ligand is crucial. Modern palladacycle pre-catalysts like XPhos Pd G3 are preferred for scale-up as they are air-stable solids, require low catalyst loadings (typically 0.1-1 mol%), and rapidly form the active Pd(0) species in solution.[7]
-
Reagent Stoichiometry: An excess of bis(pinacolato)diboron (B₂pin₂) is typically used (1.1-1.5 equivalents) to drive the reaction to completion. However, a large excess complicates purification. The base, potassium acetate (KOAc), is a mild, inexpensive base that is crucial for the transmetalation step without promoting competitive Suzuki-type side reactions.[2][8]
-
Solvent Selection: A polar aprotic solvent is required to dissolve the reagents and facilitate the reaction. 1,4-Dioxane is an excellent choice due to its appropriate boiling point (101 °C), allowing for effective temperature control, and its ability to solubilize the organometallic intermediates.
-
Temperature Control: The reaction is typically run at elevated temperatures (80-100 °C). Consistent heating is vital for reproducible kinetics. On a large scale, jacketed reactors must be used to ensure uniform heat distribution and prevent localized overheating, which can lead to catalyst decomposition and impurity formation.[9]
-
Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation. The reactor must be thoroughly purged with an inert gas like nitrogen or argon before adding reagents, and a positive pressure must be maintained throughout the reaction. Oxygen ingress is a common cause of failed or sluggish scale-up reactions.[8][10]
-
Mixing: The reaction mixture is heterogeneous (solid KOAc). Efficient agitation is critical to ensure good contact between the catalyst, substrates, and base. Inadequate mixing can lead to stalled reactions and is a common failure point during scale-up.[9]
Detailed Scale-Up Protocol (1.0 kg Scale)
This protocol describes the synthesis of the title compound on a 1.0 kg scale from 3-bromobenzenesulfonyl fluoride. All operations should be conducted by trained personnel in a controlled environment (e.g., a pilot plant) with appropriate engineering controls.
Caption: Scaled-up synthesis workflow diagram.
Materials & Equipment:
-
100L glass-lined jacketed reactor with overhead stirrer, reflux condenser, and nitrogen inlet.
-
3-bromobenzenesulfonyl fluoride (1.00 kg, 3.92 mol, 1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.10 kg, 4.31 mol, 1.1 equiv)
-
Potassium Acetate (KOAc), anhydrous powder (1.15 kg, 11.76 mol, 3.0 equiv)
-
XPhos Pd G3 (33.2 g, 0.039 mol, 0.01 equiv)
-
1,4-Dioxane, anhydrous (10 L)
-
Heptane (15 L)
-
Celite® (or similar filter aid)
Procedure:
-
Reactor Preparation: Ensure the 100L reactor is clean, dry, and leak-tested. Inert the reactor by purging with nitrogen for at least 1 hour.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the reactor with 3-bromobenzenesulfonyl fluoride (1.00 kg), bis(pinacolato)diboron (1.10 kg), potassium acetate (1.15 kg), and finally XPhos Pd G3 (33.2 g).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 L) to the reactor. Begin agitation at a speed sufficient to suspend the solids (e.g., 100-150 RPM).
-
Heating: Heat the reactor contents to an internal temperature of 90-95 °C.
-
Reaction Monitoring (IPC-1): After 2 hours at temperature, and every 2 hours thereafter, take a sample from the reaction mixture for HPLC analysis to monitor the disappearance of the starting material.
-
Reaction Completion: Maintain the temperature until the reaction is deemed complete by HPLC (typically <1.0% of starting material remaining). This usually takes 8-12 hours.
-
Cooling and Filtration: Cool the reaction mixture to 20-25 °C. Filter the batch through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the reactor and the filter cake with additional 1,4-dioxane (2 L).
-
Solvent Swap: Combine the filtrates and concentrate under reduced pressure to a thick oil. Charge heptane (10 L) to the residue and stir vigorously. The product should begin to precipitate.
-
Crystallization: Cool the resulting slurry to 0-5 °C and hold for at least 2 hours to maximize crystal formation.
-
Isolation and Drying: Filter the solid product. Wash the cake with cold (0-5 °C) heptane (3 x 1 L). Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.
-
Packaging: Package the final product under a nitrogen atmosphere. Expected yield: 0.95 - 1.05 kg (85-93%).
In-Process Controls and Product Specifications
Rigorous monitoring is essential for a reproducible and successful scale-up.
| Control Point | Parameter | Method | Frequency | Acceptance Criteria |
| IPC-1 | Reaction Completion | UPLC/HPLC | Every 2 hours after reaching temp. | 3-bromobenzenesulfonyl fluoride < 1.0% |
| Final Product | Appearance | Visual | Once per batch | White to off-white solid |
| Final Product | Purity | UPLC/HPLC | Once per batch | ≥ 98.0% (AUC) |
| Final Product | Identity | ¹H NMR | Once per batch | Conforms to structure |
| Final Product | Residual Solvent | GC-HS | Once per batch | Heptane ≤ 5000 ppm, Dioxane ≤ 380 ppm |
Safety and Hazard Analysis
A thorough risk assessment must be conducted before beginning any scale-up work.[11][12]
| Substance | CAS Number | Primary Hazards | Handling Precautions |
| 3-Bromobenzenesulfonyl fluoride | 351003-46-8 | Corrosive, Lachrymator, Moisture-sensitive | Handle in a fume hood. Wear gloves, safety glasses, and a lab coat. Avoid inhalation.[13] |
| Bis(pinacolato)diboron | 73183-34-3 | Irritant | Avoid inhalation of dust. Standard PPE required. |
| XPhos Pd G3 | 1445085-87-9 | Irritant, Heavy metal hazard | Avoid inhalation of dust. Use containment for weighing. |
| 1,4-Dioxane | 123-91-1 | Flammable, Carcinogen suspect | Use in a well-ventilated area away from ignition sources. Ground equipment. |
| Potassium Acetate | 127-08-2 | Hygroscopic | Keep containers tightly sealed. |
| Heptane | 142-82-5 | Highly Flammable, Irritant | Use in a well-ventilated area away from ignition sources. Ground equipment. |
Personal Protective Equipment (PPE):
-
Eyes: Chemical safety goggles or a face shield.[14]
-
Hands: Chemical-resistant nitrile gloves.[15]
-
Body: Flame-retardant lab coat.[14]
Engineering Controls:
-
All operations involving solvents or the sulfonyl fluoride starting material must be performed in a certified chemical fume hood or a closed reactor system.[14][15]
-
Static electricity must be controlled by grounding all equipment when handling flammable solvents.
Waste Disposal:
-
Palladium-containing waste (filter cake) must be collected and disposed of as hazardous heavy metal waste according to local regulations.
-
Solvent waste should be collected in appropriately labeled containers for hazardous waste disposal.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Stalled Reaction | 1. Inactive catalyst (oxygen exposure).2. Poor mixing.3. Low-quality starting material. | 1. Ensure a robust inert atmosphere. A second charge of catalyst (0.2-0.5 mol%) may be necessary.2. Increase agitation speed.3. Qualify starting material from a reliable vendor. |
| High levels of debromination impurity | 1. Presence of water in the reaction.2. Inefficient catalyst system. | 1. Use anhydrous reagents and solvents.2. Screen alternative ligands if the issue persists. |
| Poor yield after crystallization | 1. Product is too soluble in heptane.2. Insufficient cooling/hold time. | 1. Consider a mixed solvent system (e.g., Heptane/MTBE) or an anti-solvent approach.2. Increase hold time at 0-5 °C to >4 hours. |
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Miyaura Borylation Reaction [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 6. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 7. medium.com [medium.com]
- 8. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
- 9. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 10. sta.wuxiapptec.com [sta.wuxiapptec.com]
- 11. orgsyn.org [orgsyn.org]
- 12. orgsyn.org [orgsyn.org]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. questron.ca [questron.ca]
- 15. purdue.edu [purdue.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Pinacol Boronic Esters
Welcome to the technical support center for the purification of pinacol boronic esters (Bpin). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. As a Senior Application Scientist, I will provide field-proven insights and detailed protocols to help you navigate common purification hurdles.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of pinacol boronic esters in a direct question-and-answer format.
Question 1: My pinacol boronic ester is streaking or sticking to the top of my standard silica gel column. How can I fix this?
Answer:
This is the most frequently encountered problem when purifying pinacol boronic esters. The issue stems from the interaction between the Lewis acidic boron atom and the Lewis basic silanol groups on the surface of standard silica gel. This can lead to over-adsorption, tailing on TLC, and low or no recovery of your compound from a column.[1][2]
Core Problem: The formation of pinacol boronic esters is a reversible process, and the presence of water or other diols (like the silanols on silica) can facilitate hydrolysis or transesterification, leading to degradation on the column.[2][3]
Solution: Use Boric Acid-Impregnated Silica Gel.
The most effective solution is to use silica gel that has been pre-treated with boric acid. Boric acid effectively neutralizes the Lewis basic sites on the silica surface, preventing the over-adsorption of the boronic ester.[1][2] This method has been shown to dramatically improve the recovery and chromatographic behavior of a wide range of pinacol boronic esters.[1][4]
Protocol: Preparation of Boric Acid-Treated Silica Gel [1]
-
Prepare a 5% w/v solution of boric acid in ethanol. For example, dissolve 50 g of boric acid in 1 L of ethanol.
-
Add silica gel to this solution (e.g., 500 g of silica gel to 550 mL of the 5% boric acid solution).
-
Gently shake or stir the slurry for 1 hour.
-
Remove the solvent by filtration.
-
Wash the treated silica gel with fresh ethanol (e.g., 600 mL).
-
Dry the silica gel in a vacuum oven at 60°C for at least 1.5 hours to remove all solvent.
-
The boric acid-treated silica gel is now ready for use in both TLC analysis and flash column chromatography.
Question 2: I see a new, more polar spot on my TLC plate after workup or during chromatography. What is it and how do I remove it?
Answer:
The new, more polar spot is almost certainly the corresponding boronic acid, which is the hydrolysis product of your pinacol boronic ester.[3][5][6] Pinacol boronic esters can be sensitive to aqueous or alcoholic conditions, particularly under acidic or basic conditions, which can be present during reaction workups.[3][7]
Solutions:
-
Anhydrous Workup: If possible, perform a non-aqueous workup. This involves filtering the reaction mixture through a pad of Celite® or anhydrous magnesium sulfate to remove solids, followed by solvent evaporation.
-
Careful Aqueous Wash: If an aqueous wash is necessary, use a saturated solution of sodium chloride (brine) to minimize the amount of water partitioning into the organic layer. Work quickly and avoid prolonged contact between the organic phase and the aqueous layer.
-
Liquid-Liquid Extraction: You can often remove the more polar boronic acid through a simple liquid-liquid extraction. Boronic acids are more soluble in water or can be selectively extracted.
-
Chromatography: If the boronic acid is still present, chromatography on boric acid-treated silica gel (as described in Question 1) will typically separate the less polar pinacol ester from the more polar boronic acid.
Question 3: My product is an oil and cannot be recrystallized. What are my options besides chromatography?
Answer:
When dealing with non-crystalline pinacol boronic esters, you have several effective alternatives to chromatography.
Option 1: Distillation For thermally stable and relatively volatile boronic esters, vacuum distillation or Kugelrohr distillation can be an excellent method for purification, yielding analytically pure material.[8]
Option 2: Derivatization to a Crystalline Solid A powerful strategy is to convert the crude pinacol boronic ester into a different, more stable, and often crystalline derivative. This allows for purification by filtration and recrystallization. The purified derivative can then be used directly or converted back to the boronic acid if needed.
-
Conversion to a Diethanolamine (DEA) Adduct: Pinacol boronic esters react readily with diethanolamine in a non-polar solvent like diethyl ether to form a stable, zwitterionic tetracoordinate boron adduct.[9][10] These adducts are often highly crystalline and precipitate from the reaction mixture, allowing for simple purification by filtration.[10][11] The free boronic acid can then be regenerated by treatment with a mild acid.[9][10]
-
Conversion to a Potassium Trifluoroborate Salt (BF3K): Treatment of the crude pinacol boronic ester with potassium hydrogen difluoride (KHF₂) converts it into the corresponding potassium trifluoroborate salt.[12][13] These salts are typically stable, crystalline solids that are easy to handle and can be purified by recrystallization.[11] A key challenge with this method is the removal of the pinacol byproduct, which can inhibit crystallization. An effective method involves forming an azeotrope of pinacol with water and removing it under vacuum.[13]
Purification Strategy Decision Workflow
This diagram outlines a decision-making process for selecting the appropriate purification method.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
Technical Support Center: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (M-SF-Bpin). This document is designed for researchers, chemists, and drug development professionals to navigate the experimental nuances of this versatile bifunctional reagent. We provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
M-SF-Bpin possesses two key functional groups with orthogonal reactivity: a boronic ester (Bpin) moiety, primarily used for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and a sulfonyl fluoride (-SO₂F) group, a robust electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Understanding the distinct reactivity and potential side reactions of each group is critical for experimental success.
Troubleshooting Guide
This section addresses specific problems that may arise during experiments using M-SF-Bpin. Each entry details the issue, explores the underlying chemical causes, and provides actionable solutions and preventative protocols.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
You are attempting to perform a Suzuki-Miyaura coupling using the boronic ester moiety, but you observe low conversion of your starting material, the formation of unexpected byproducts, or a complex mixture.
Potential Cause A: Protodeboronation
This is the most common side reaction, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the formation of benzenesulfonyl fluoride. This is particularly prevalent with sterically hindered or electron-rich coupling partners and can be accelerated by high temperatures, extended reaction times, and the presence of water or base.[2][3]
Solution & Protocol:
-
Minimize Water: Ensure all solvents and reagents are rigorously dried. Use anhydrous solvents and freshly opened bases.
-
Optimize Base: The choice and amount of base are critical. While a base is necessary for transmetalation, excessively strong or concentrated bases can accelerate protodeboronation.[3] Screen milder bases like K₃PO₄ or Cs₂CO₃, or fluoride bases like CsF, which are known to be effective in Suzuki reactions.[4]
-
Control Temperature and Time: Run the reaction at the lowest effective temperature (e.g., 80-90 °C instead of >100 °C) and monitor closely by TLC or LC-MS to avoid unnecessary heating after the reaction has reached completion.[5]
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, RuPhos) can promote efficient oxidative addition and reductive elimination, often leading to faster reaction rates at lower temperatures, which can outcompete the protodeboronation pathway.[5]
dot
Caption: Workflow for diagnosing low Suzuki coupling yields.
Potential Cause B: Hydrolysis of the Boronic Ester
The pinacol boronic ester can hydrolyze to the corresponding 3-sulfonylfluoride phenylboronic acid, especially if non-anhydrous solvents or reagents are used.[6][7] While the resulting boronic acid is often still active in Suzuki couplings, its different polarity and solubility can complicate the reaction and purification.
Solution:
-
Strict Anhydrous Conditions: As with preventing protodeboronation, the rigorous exclusion of water is the primary solution.
-
In Situ Use: If hydrolysis is unavoidable, the reaction can sometimes proceed effectively with the in-situ-generated boronic acid. However, reaction conditions may need re-optimization.
Potential Cause C: Competing Desulfonative Cross-Coupling
Recent studies have shown that aryl sulfonyl fluorides can themselves act as electrophiles in a novel "desulfonative" Suzuki-Miyaura coupling.[8][9][10] Under certain catalytic conditions (e.g., Pd(OAc)₂/RuPhos), the C-S bond can undergo oxidative addition to the palladium center, leading to the extrusion of SO₂ and formation of a biaryl product where the -SO₂F group has been replaced.[9][10]
Solution:
-
Catalyst and Ligand Choice: This side reaction is highly dependent on the catalytic system. If you observe this byproduct, consider screening different palladium sources and ligands. For instance, using a catalyst system known to favor the traditional mechanism, such as one with Pd(PPh₃)₄, might suppress the desulfonative pathway.[5]
-
Base-Free Conditions: The desulfonative coupling can occur under base-free conditions, which is unusual for a standard Suzuki reaction.[8][9] Ensuring the correct stoichiometry of a suitable base for the boronic ester coupling can help favor the desired pathway.
Issue 2: Low or No Yield in SuFEx Reactions
You are attempting to react the sulfonyl fluoride group with a nucleophile (e.g., a phenol or amine) but observe poor conversion.
Potential Cause A: Insufficient Activation
The S-F bond in aryl sulfonyl fluorides is exceptionally stable and requires activation to react with most nucleophiles.[11][12] Unlike the more reactive sulfonyl chlorides, simple mixing with a nucleophile at room temperature is often insufficient.
Solution & Protocol:
-
Catalyst Selection: SuFEx reactions are typically catalyzed by bases or specific activators.
-
For Phenols: Use an appropriate base to generate the more nucleophilic phenoxide. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-butyl-1,1,3,3-tetramethylguanidine) are highly effective.[13]
-
For Amines: The reaction often requires a base to proceed efficiently. Simple tertiary amines like triethylamine can be sufficient.
-
Bifluoride Salts: Catalytic amounts of bifluoride salts (like TBAF or CsF) can also effectively promote the reaction.[14]
-
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can help to solvate the intermediates and facilitate the reaction.
dot
Caption: Competing reaction pathways for M-SF-Bpin.
Potential Cause B: Nucleophile Reactivity
The nucleophilicity of the coupling partner plays a significant role. Sterically hindered or electron-deficient phenols and amines will react more slowly.
Solution:
-
Increase Temperature: For sluggish reactions, gentle heating (e.g., to 50-80 °C) can significantly increase the reaction rate.
-
Stronger Base/Catalyst: For weakly nucleophilic phenols, using a stronger base or a higher catalyst loading may be necessary.[13]
Issue 3: Difficulty with Product Purification
The crude product mixture is difficult to separate from starting materials or byproducts.
Potential Cause A: Co-eluting Impurities
Byproducts such as the protodeboronated compound (benzenesulfonyl fluoride) or the hydrolyzed boronic acid may have similar polarities to the desired product, making chromatographic separation challenging.
Solution:
-
Boronic Ester to Boronic Acid Conversion: If the desired product retains the boronic ester, it can be hydrolyzed to the more polar boronic acid. This change in polarity often allows for easier separation from less polar impurities. A common method is stirring with an acid or base in a biphasic solvent system.[1][7]
-
Scavenger Resins: Boronic acids can be selectively removed from organic solutions using scavenger resins, such as those containing diethanolamine moieties.[2][3]
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for removing minor impurities. Careful screening of solvents is required.
Potential Cause B: Instability on Silica Gel
While generally more stable than boronic acids, pinacol boronic esters can sometimes degrade on acidic silica gel during column chromatography.[15][16]
Solution:
-
Neutralize Silica Gel: Pre-treat the silica gel by slurrying it in the eluent containing a small amount of a neutralising agent like triethylamine (~0.5-1% v/v) before packing the column.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina or a reverse-phase C18 silica gel, if degradation is severe.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature or refrigerated to minimize degradation.[17][18] The primary concern is moisture, which can lead to the slow hydrolysis of the boronic ester.
Q2: Is the sulfonyl fluoride group stable to common synthetic reagents?
A: Yes, the -SO₂F group is remarkably robust. It is generally stable to a wide range of conditions that would degrade a sulfonyl chloride, including strong acids, many oxidizing agents, and reducing agents.[11][12] This stability allows for extensive synthetic manipulation of the boronic ester moiety while leaving the sulfonyl fluoride intact for subsequent SuFEx ligation.
Q3: Can I perform a SuFEx reaction first and then a Suzuki coupling?
A: Absolutely. The operational sequence is a key advantage of this bifunctional reagent. You can first perform the SuFEx reaction on the sulfonyl fluoride to form a sulfonate ester or sulfonamide. The product of this reaction, which now contains a boronic ester, can then be used directly in a subsequent Suzuki-Miyaura coupling.
Q4: What are the main impurities I should look for in the starting material?
A: Commercial batches may contain small amounts of the corresponding boronic acid (from hydrolysis) or the protodeboronated analog (benzenesulfonyl fluoride). It is good practice to check the purity of the starting material by NMR or LC-MS before use, as these impurities can sometimes interfere with reactions or complicate analysis.[19][20]
Q5: Are there any specific safety precautions for handling this compound?
A: Standard laboratory safety protocols should be followed, including wearing gloves, safety glasses, and a lab coat. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, they are still electrophilic and can react with biological nucleophiles.[21] The material safety data sheet (MSDS) should always be consulted for specific handling, storage, and disposal information. Upon heating, decomposition can produce toxic fumes like hydrogen fluoride and sulfur oxides.[22]
Data Summary Table
| Functional Group | Primary Reaction | Key Side Reactions | Mitigation Strategies |
| Boronic Ester (-Bpin) | Suzuki-Miyaura Coupling | Protodeboronation, Hydrolysis | Anhydrous conditions, optimize base and temperature, choose appropriate ligands. |
| Sulfonyl Fluoride (-SO₂F) | SuFEx Click Chemistry | Desulfonative Suzuki Coupling (under Pd-catalysis) | Use appropriate base/catalyst (e.g., DBU), avoid specific Pd/ligand systems if C-S activation is observed. |
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 12. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 13. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 16. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 17. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonyl fluoride | 2393030-89-0 [sigmaaldrich.com]
- 18. lab-chemicals.com [lab-chemicals.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Impurities in Arylboronic Esters Induce Persistent Afterglow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Sulfonyl Fluorides - Enamine [enamine.net]
- 22. ICSC 1402 - SULFURYL FLUORIDE [inchem.org]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Welcome to the technical support center for optimizing catalyst loading in Suzuki-Miyaura cross-coupling reactions involving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our approach is grounded in established chemical principles and field-proven insights to help you navigate the complexities of this powerful C-C bond-forming reaction.
Introduction: The Uniqueness of Sulfonyl Fluorides in Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in creating carbon-carbon bonds.[1][2][3] While traditionally employing organic halides, recent advancements have expanded the scope to include sulfonyl fluorides as viable electrophilic partners.[4][5] The use of this compound presents a unique set of opportunities and challenges. The sulfonyl fluoride group, once considered relatively inert in cross-coupling, can be activated under specific catalytic conditions, offering a novel disconnection strategy in synthetic design.[6][7] This guide will provide the technical expertise to harness the reactivity of this substrate effectively.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the Suzuki-Miyaura coupling of this compound, offering a systematic approach to problem-solving.
Issue 1: Low to No Product Conversion
A lack of product formation is a frequent hurdle. The following workflow will help you diagnose and resolve the underlying cause.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Detailed Steps:
-
Verify Catalyst Activity:
-
Rationale: The palladium catalyst must be in the active Pd(0) state for the catalytic cycle to initiate.[1][2] Pd(II) precatalysts require in-situ reduction.
-
Action: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(dppf)), ensure your conditions facilitate reduction. Some ligands and bases can aid in this process. Consider adding a reducing agent if necessary, although this is often not required. For suspected catalyst decomposition, source a fresh batch of catalyst.
-
-
Evaluate Ligand Integrity:
-
Rationale: Phosphine-based ligands are susceptible to oxidation, which can inhibit their ability to coordinate with the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[8] The electronic and steric properties of the ligand are critical for catalyst efficiency.[9][10]
-
Action: Use fresh, properly stored ligands. Consider screening a panel of ligands with varying steric bulk and electronic properties. For sulfonyl fluoride couplings, electron-rich and bulky ligands like RuPhos have shown promise.[11]
-
-
Assess the Base and Solvent System:
-
Rationale: The base is crucial for the transmetalation step, activating the boronic ester.[12] Its strength and solubility in the chosen solvent are paramount.[13][14] The solvent also influences the solubility of all reaction components and the stability of catalytic intermediates.
-
Action: Ensure the chosen base is sufficiently strong and soluble. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[12] If solubility is an issue, consider a different solvent or a biphasic system. Thoroughly degas the solvent to prevent catalyst oxidation.
-
-
Check Reagent Purity:
-
Rationale: Impurities in the starting materials, particularly water in the boronic ester, can lead to protodeboronation, a significant side reaction.
-
Action: Use freshly purified starting materials. Ensure the this compound is of high purity and the boronic ester is dry.
-
Issue 2: Significant Side Product Formation
The appearance of unexpected peaks in your analytical trace (e.g., HPLC, GC-MS) indicates competing reaction pathways.
Common Side Products and Their Mitigation:
| Side Product | Probable Cause | Recommended Solution |
| Homocoupling of Boronic Ester | Oxygen in the reaction mixture; high catalyst loading. | Thoroughly degas all solvents and reagents. Reduce the catalyst loading. |
| Protodeboronation | Presence of water or protic impurities; prolonged reaction times at high temperatures. | Use anhydrous solvents and reagents. Minimize reaction time and temperature. |
| Decomposition of Sulfonyl Fluoride | High temperatures; incompatible bases. | Screen lower reaction temperatures. Evaluate milder bases. |
Issue 3: Reaction Stalls Before Completion
A reaction that starts well but fails to reach full conversion often points to catalyst deactivation.
Diagnosing and Addressing Catalyst Deactivation:
-
Monitor Reaction Kinetics:
-
Investigate Ligand Degradation:
-
Rationale: Certain ligands may not be stable under the reaction conditions over extended periods.
-
Action: Consider more robust ligands, such as biaryl phosphines, which are known to enhance catalyst stability.[8]
-
-
Re-evaluate Catalyst Loading:
-
Rationale: While lower catalyst loading is desirable, an insufficient amount may not be enough to overcome slow deactivation pathways and achieve full conversion.
-
Action: Perform a catalyst loading optimization study, systematically varying the mol% of the palladium source.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
A1: There is no single "optimal" catalyst loading, as it is highly dependent on the specific coupling partners, ligand, base, and solvent used.[17][18] A good starting point for optimization is typically between 0.5 and 2 mol% of the palladium precatalyst. For challenging couplings, higher loadings (up to 5 mol%) may be necessary, while for highly efficient systems, loadings below 0.1 mol% can be achieved.[9] A systematic screen of catalyst loading is always recommended.
Q2: Which palladium source and ligand combination is best for coupling with a sulfonyl fluoride?
A2: Recent literature suggests that the activation of the C-S bond in aryl sulfonyl fluorides can be challenging.[7] Catalyst systems employing bulky and electron-rich phosphine ligands have shown success.[5][11] A common and effective combination to start with is a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as RuPhos or SPhos.[4][19]
Q3: How does the choice of base impact the reaction?
A3: The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[12][20] It is generally accepted to proceed via one of two pathways: the boronate pathway, where the base activates the boronic ester to a more nucleophilic "ate" complex, or the hydroxide/alkoxide pathway, where the base reacts with the palladium(II) complex.[12] The choice of base can influence which pathway is dominant. For sulfonyl fluoride couplings, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. The solubility of the base is also a key factor; ensure it is at least partially soluble in your chosen solvent system.[13]
Q4: What analytical techniques are recommended for monitoring reaction progress?
A4: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques for monitoring the progress of Suzuki-Miyaura reactions.[15][21] They allow for the quantification of starting materials, product, and any side products. For high-throughput screening, rapid analysis by mass spectrometry can be employed.[22][23]
Q5: Can I use high-throughput screening to optimize my reaction?
A5: Absolutely. High-throughput experimentation (HTE) is a powerful tool for rapidly screening a wide range of catalysts, ligands, bases, and solvents to identify optimal reaction conditions.[22][24][25] Commercially available screening kits can simplify this process.[26]
Part 3: Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Optimization
-
To an array of oven-dried reaction vials equipped with stir bars, add the aryl halide partner (1.0 equiv).
-
In a separate vial, prepare a stock solution of this compound (1.2 equiv) in the chosen degassed solvent.
-
In another set of vials, prepare stock solutions of the desired palladium precatalyst and ligand in the degassed solvent at concentrations that will allow for the desired range of catalyst loadings (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).
-
To each reaction vial, add the appropriate volume of the palladium precatalyst and ligand stock solutions.
-
Add the base (2.0-3.0 equiv) to each reaction vial.
-
Add the stock solution of the boronic ester to each reaction vial.
-
Seal the vials and place them in a pre-heated reaction block or oil bath at the desired temperature.
-
Stir the reactions for the specified time (e.g., 12-24 hours).
-
After cooling to room temperature, quench the reactions and prepare samples for analysis by HPLC or GC-MS to determine the conversion and yield.
Protocol 2: High-Throughput Screening of Catalysts and Ligands
This protocol is adapted for a 96-well plate format.
-
Prepare stock solutions of the aryl halide, this compound, and base in the chosen degassed solvent.
-
Dispense the palladium precatalysts and ligands into the wells of the 96-well plate. This can be done manually or using a robotic liquid handler.
-
Add the stock solutions of the starting materials and base to each well.
-
Seal the plate and place it in a shaker-incubator at the desired temperature.
-
After the reaction time, quench the reactions and analyze the contents of each well using a high-throughput method such as LC-MS.[22]
Part 4: Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: Key Steps of the Suzuki-Miyaura Catalytic Cycle.[1][2][3]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Desulfonative Suzuki–Miyaura Coupling of Sulfonyl Fluorides [ouci.dntb.gov.ua]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vapourtec.com [vapourtec.com]
- 22. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. unchainedlabs.com [unchainedlabs.com]
- 24. Ligand-free Suzuki–Miyaura cross-coupling with low Pd content: rapid development by a fluorescence-based high-throughput screening method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. merckmillipore.com [merckmillipore.com]
- 26. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Removal of boron impurities after coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Topic: Removal of Boron Impurities after Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Introduction
This compound is a valuable bifunctional reagent, enabling the introduction of a sulfonyl fluoride warhead via Suzuki-Miyaura cross-coupling.[1][2] While powerful, this reaction class invariably presents a downstream challenge: the removal of excess and spent boron-containing species from the reaction crude. These impurities, including unreacted boronate ester, the corresponding boronic acid, and its trimeric anhydride (boroxine), can complicate purification, interfere with subsequent steps, and pose toxicological concerns.[3]
This guide provides a structured, problem-oriented approach to diagnosing and resolving common purification challenges associated with boron-containing impurities. It is designed for researchers in medicinal chemistry and drug development who require high-purity compounds for further assays and studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary boron-containing impurities I should anticipate?
After the reaction, you are likely dealing with a mixture of several boron species alongside your desired product. The main culprits are:
-
Unreacted Starting Material: this compound.
-
Hydrolyzed Boronic Acid: 3-(Fluorosulfonyl)phenylboronic acid, formed by the hydrolysis of the pinacol ester during the reaction or aqueous workup. Boronic acids are prone to hydrolysis, especially heteroaryl boronic acids.[4]
-
Boroxines: Anhydrous trimers of the boronic acid, which exist in equilibrium with the monomeric form.[4]
-
Homocoupled Dimer: A biphenyl species formed from the coupling of two molecules of the boronic acid/ester, often mediated by Pd(II) species in the presence of oxygen.[4][5]
-
Pinacol: A diol byproduct from the consumed boronate ester. While not a boron-containing impurity, it is a common, persistent byproduct of using pinacol esters.[6]
Q2: My standard aqueous basic wash isn't removing all the boron species. Why is this happening and what can I do?
A basic aqueous wash (e.g., with 1-2 M NaOH or K₂CO₃) is the first line of defense. The principle is to convert the weakly acidic boronic acid into a highly polar, water-soluble boronate salt (-B(OH)₂ → -B(OH)₃⁻ M⁺), which partitions into the aqueous layer.[7][8]
Causality for Failure:
-
Incomplete Hydrolysis: The pinacol ester may not be fully hydrolyzed to the boronic acid, and the ester itself is less readily extracted.
-
Insufficient Basicity: The pH of the aqueous layer may not be high enough to deprotonate the boronic acid fully.
-
Emulsion Formation: Complex reaction mixtures can form emulsions, trapping impurities in the organic layer.
-
Product Solubility: If your product has acidic protons or is otherwise partially water-soluble under basic conditions, you may experience product loss into the aqueous phase.
Troubleshooting Protocol:
-
Ensure Ester Hydrolysis: Before extraction, consider stirring the crude mixture diluted in an organic solvent (like EtOAc) with the basic aqueous solution for 30-60 minutes to promote hydrolysis of the remaining pinacol ester.
-
Increase Basicity: Use a 1 M or 2 M solution of NaOH. Monitor the pH of the aqueous layer to ensure it is robustly basic (pH > 11).[7]
-
Repeat Extractions: Perform at least 2-3 washes with the basic solution, not just one.
-
Break Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break the emulsion.
Q3: When should I consider using a scavenger resin for boron removal?
Scavenger resins are an excellent choice when standard liquid-liquid extraction fails, when your product is sensitive to aqueous basic conditions, or when you need to achieve very high levels of purity. These solid-supported reagents selectively bind to impurities, which are then removed by simple filtration.
Principle of Operation: Scavengers for boronic acids typically feature functional groups with high affinity for the Lewis acidic boron center, such as diols or polyamines. For example, diethanolamine (DEAM) or diol-functionalized silica can chelate boronic acids.[9][10][11]
Recommended Scavengers for Boronic Acids:
| Scavenger Name | Functional Group | Binding Principle | Supplier Examples |
| SiliaBond DEAM | Diethanolamine | Strong chelation of boronic acid | SiliCycle[10] |
| SiliaBond Diol | Propyl-diol | Forms a cyclic boronate ester | SiliCycle[11] |
| SiliaBond Guanidine | Diisopropylguanidine | Strong basicity and chelation | SiliCycle[11][12] |
See the Troubleshooting Guides section below for a detailed protocol on using scavenger resins.
Q4: Column chromatography is giving me poor separation or product degradation. What are the best practices?
Column chromatography of boronic acids and their esters can be challenging. The Lewis acidic boron atom can interact strongly with the Lewis basic silanol groups on standard silica gel, leading to streaking, poor recovery, and sometimes decomposition.[13][14]
Best Practices & Troubleshooting:
-
Choice of Stationary Phase:
-
Neutral Alumina: Often a better choice than silica gel for purifying boronate esters as it is less acidic.[15]
-
Deactivated Silica: Pre-treating silica gel with a base like triethylamine (by adding ~1% to the eluent) can cap the acidic silanol groups and improve chromatography.[13]
-
Boric Acid-Impregnated Silica: A specialized method where silica is treated with boric acid. This suppresses the over-adsorption of boronic esters, leading to better purification outcomes.[14]
-
-
Solvent System Selection:
-
Avoid protic solvents like methanol in your eluent if possible, as they can cause transesterification or hydrolysis on the column.
-
If your product and impurities co-elute, try a completely different solvent system (e.g., switch from Hexane/EtOAc to DCM/Acetone) to alter the selectivity.[13]
-
-
Speed is Key: Do not let the compound sit on the column for extended periods. Purification of boronate esters on silica should be performed rapidly to prevent degradation.[14]
Q5: How can I effectively remove the pinacol byproduct?
Pinacol is a greasy, non-polar small molecule that can be difficult to separate from products of similar polarity.
-
Trituration/Recrystallization: If your product is a solid, this is often the most effective method. After removing the solvent from your purified fractions, try triturating the residue with a cold, non-polar solvent like hexanes or pentane. The pinacol is often soluble in cold hexanes while many larger organic molecules are not.[6]
-
Aqueous Washes: Pinacol has some water solubility. Thorough washing of the organic layer with water and brine during the initial workup can remove a significant amount.
-
High Vacuum: Pinacol is somewhat volatile and can sometimes be removed by drying the final product under a high vacuum for an extended period.
Troubleshooting Guides & Protocols
Workflow for Boron Impurity Removal
This diagram outlines a general decision-making process for purifying your crude reaction mixture.
Caption: Decision workflow for purification.
Protocol 1: Boron Removal Using a Scavenger Resin
This protocol provides a general method for using a silica-based scavenger like SiliaBond DEAM.
-
Initial Workup: Perform a standard aqueous workup to remove the bulk of inorganic salts. Concentrate the organic layer to obtain the crude product.
-
Dissolve Crude: Dissolve the crude material in a suitable, non-protic organic solvent (e.g., DCM, THF, or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Add Scavenger: Add the scavenger resin. A typical starting point is 3-5 equivalents of resin relative to the initial amount of the limiting reagent (or the suspected amount of impurity).
-
Agitate: Stir or shake the resulting slurry at room temperature. The reaction time can vary from 1 to 24 hours.
-
Monitor Progress: Monitor the removal of the boronic acid impurity by periodically taking a small aliquot of the solution (filter it through a small plug of cotton) and analyzing it by TLC or LCMS.
-
Filter: Once the impurity is consumed, filter the slurry through a fritted funnel or a cotton plug to remove the resin.
-
Rinse and Concentrate: Wash the filtered resin with a small amount of the same solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification via Diethanolamine (DEA) Adduct
This method is useful for isolating boronic acids from other organic impurities by forming a crystalline adduct.[16]
-
Hydrolyze Ester: Ensure any remaining boronate ester is fully hydrolyzed to the boronic acid, for example, by stirring the crude mixture with aqueous acid or base and re-extracting into an organic solvent. Dry and concentrate the organic layer.
-
Form Adduct: Dissolve the crude material containing the boronic acid in a minimal amount of a non-polar solvent like diethyl ether. Add diethanolamine (DEA, ~1.1 equivalents relative to the boronic acid).
-
Precipitate: A white precipitate of the DEA-boronate adduct should form within 30-60 minutes.[16] If precipitation is slow, cool the mixture in an ice bath.
-
Isolate Adduct: Collect the precipitate by filtration, wash it with cold ether, and dry it. At this stage, the adduct is often highly pure.
-
Liberate Boronic Acid (Optional): If the free boronic acid is required, the DEA adduct can be treated with aqueous acid (e.g., 1 M HCl) and extracted back into an organic solvent like ether or EtOAc.[16] Note: This step may not be necessary if the goal was simply to remove the boronic acid from your desired product, which should have remained in the ether filtrate from step 4.
Mechanism: Boronic Acid Sequestration by a Diol Resin
This diagram illustrates the chemical principle behind how a diol-functionalized scavenger resin captures a boronic acid impurity.
Caption: Reversible formation of a cyclic ester.
References
- 1. This compound [chemicalbook.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. silicycle.com [silicycle.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. suprasciences.com [suprasciences.com]
- 10. silicycle.com [silicycle.com]
- 11. silicycle.com [silicycle.com]
- 12. silicycle.com [silicycle.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride. This versatile reagent presents unique opportunities in organic synthesis, particularly in the construction of complex molecular architectures. However, its sterically demanding nature can introduce challenges in achieving optimal reaction outcomes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve your synthetic goals.
Introduction to the Reagent and its Reactivity
This compound is a bifunctional molecule containing both a boronic ester and a sulfonyl fluoride. This unique combination allows for sequential or orthogonal functionalization, making it a valuable building block in medicinal chemistry and materials science. The boronic ester moiety is a staple in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2][3] The sulfonyl fluoride group, on the other hand, is a key electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," enabling the efficient formation of robust sulfonates and sulfonamides.[4][5][6][7]
The primary challenge in utilizing this reagent stems from the steric bulk of the pinacolboron group, which can significantly hinder the approach of coupling partners to the adjacent reaction centers. This guide will focus on strategies to overcome these steric impediments in both Suzuki-Miyaura and SuFEx-type reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is designed to address specific problems you may encounter during your experiments in a practical question-and-answer format.
Suzuki-Miyaura Coupling Reactions
Question 1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in Suzuki-Miyaura couplings involving this sterically hindered substrate are common and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:
1. Catalyst and Ligand Selection are Crucial:
-
The Problem: Standard palladium catalysts and ligands, such as those based on triphenylphosphine, may not be effective for sterically demanding substrates.[8] The bulky pinacolboron group can prevent the efficient formation of the active catalytic species and hinder the crucial transmetalation step.
-
The Solution: Employ catalyst systems specifically designed for sterically hindered couplings.[9][10]
-
Bulky, Electron-Rich Phosphine Ligands: Ligands like those from the Buchwald and Fu groups are highly effective.[11][12] Their steric bulk promotes reductive elimination, while their electron-donating properties facilitate oxidative addition. Examples include SPhos, XPhos, and AntPhos.[13][14]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of ligands known to be highly effective for sterically challenging couplings due to their strong σ-donating ability and steric bulk.[1][15][16]
-
2. Optimizing the Base and Solvent System:
-
The Problem: The choice of base and solvent can significantly impact the reaction rate and yield. An inappropriate base can lead to side reactions like protodeboronation, where the boronic ester is replaced by a hydrogen atom.[17]
-
The Solution:
-
Bases: While common bases like sodium carbonate or potassium phosphate can work, stronger, non-nucleophilic bases are often more effective for hindered couplings. Consider using potassium tert-butoxide (t-BuOK) or cesium fluoride (CsF).[17]
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, dioxane, and THF are common choices.[18][19] A mixture of an organic solvent with a small amount of water can sometimes be beneficial for dissolving inorganic bases.[17]
-
3. Reaction Temperature and Time:
-
The Problem: Insufficient thermal energy may not be enough to overcome the activation barrier for sterically hindered substrates.
-
The Solution: Gradually increase the reaction temperature. Microwave irradiation can also be a powerful tool to accelerate slow reactions.[15][19] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Workflow for Optimizing Sterically Hindered Suzuki Coupling
Caption: A decision tree for troubleshooting low yields in sterically hindered Suzuki-Miyaura couplings.
Question 2: I am observing significant amounts of homocoupling of my boronic ester. How can I suppress this side reaction?
Answer:
Homocoupling is a common side reaction in Suzuki couplings, especially with electron-rich boronic esters.
-
The Problem: The palladium catalyst can react with two molecules of the boronic ester, leading to the formation of a symmetrical biaryl product.
-
The Solution:
-
Control Stoichiometry: Use a slight excess of the aryl halide coupling partner (e.g., 1.1 to 1.2 equivalents).
-
Slow Addition: Add the boronic ester slowly to the reaction mixture to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.
-
Ligand Choice: Certain bulky ligands can disfavor the formation of the homocoupled product.
-
Sulfur(VI) Fluoride Exchange (SuFEx) Reactions
Question 3: My SuFEx reaction with this compound is sluggish and requires high catalyst loadings. How can I accelerate the reaction?
Answer:
The steric hindrance from the pinacolboron group can also affect the rate of SuFEx reactions.
-
The Problem: The bulky boronic ester can impede the approach of the nucleophile (e.g., an alcohol or amine) to the sulfonyl fluoride center. This often necessitates higher catalyst loadings and longer reaction times.[4][5][6]
-
The Solution: Accelerated SuFEx Click Chemistry (ASCC):
-
Recent advancements have introduced a more efficient catalytic system for SuFEx reactions, particularly with challenging substrates.[4][6][7]
-
Catalyst: Use a sterically hindered guanidine base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base.[4][6]
-
Additive: The addition of hexamethyldisilazane (HMDS) acts synergistically with BTMG to accelerate the reaction, often allowing for lower catalyst loadings and significantly shorter reaction times.[4][6][7] This combination facilitates the in situ formation of more reactive silyl ether intermediates.[20]
-
Proposed Mechanism for Accelerated SuFEx
Caption: Simplified workflow of Accelerated SuFEx Click Chemistry (ASCC).
Table 1: Comparison of Conventional vs. Accelerated SuFEx Conditions
| Parameter | Conventional SuFEx | Accelerated SuFEx (ASCC) |
| Catalyst | DBU | BTMG (Barton's Base) |
| Additive | None | Hexamethyldisilazane (HMDS) |
| Catalyst Loading | Often high (10-30 mol%) | Generally low (1-5 mol%)[4] |
| Reaction Time | Can be several hours | Often minutes[4][6] |
| Substrate | Typically requires pre-formed silyl ethers | Can use alcohols directly[4][6] |
Frequently Asked Questions (FAQs)
Q1: Can I perform the Suzuki-Miyaura coupling and the SuFEx reaction in a one-pot sequence?
A1: Yes, a one-pot, two-step sequence is feasible and highly efficient. First, perform the Suzuki-Miyaura coupling under optimized conditions. After confirming the completion of the first step, the SuFEx reagent (alcohol or amine) and catalyst can be added directly to the reaction mixture. This approach avoids intermediate purification steps, saving time and resources.
Q2: Is the sulfonyl fluoride group stable under Suzuki-Miyaura coupling conditions?
A2: Generally, the sulfonyl fluoride group is robust and stable under typical palladium-catalyzed cross-coupling conditions.[21] However, it is always advisable to monitor the reaction for any potential side reactions involving the sulfonyl fluoride.
Q3: How should I store this compound?
A3: Like most boronic esters, this reagent should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, particularly hydrolysis of the boronic ester.
Q4: Are there alternative cross-coupling reactions I can use if the Suzuki-Miyaura coupling is unsuccessful?
A4: While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions could be explored, such as the Stille or Hiyama couplings.[22] However, these often require the preparation of organotin or organosilicon reagents, respectively, which may have higher toxicity and different reactivity profiles. In some cases, copper-mediated coupling reactions have shown promise for highly sterically hindered substrates.[23]
Experimental Protocols
General Protocol for Sterically Hindered Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the appropriate base (e.g., t-BuOK, 2.0 equiv).
-
Degassing: Seal the flask and purge with an inert gas (argon or nitrogen) for 15-20 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane) via syringe. In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd2(dba)3) and the bulky phosphine ligand (e.g., SPhos) in a small amount of the reaction solvent. Add the catalyst solution to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Accelerated SuFEx Click Chemistry (ASCC)
-
Reaction Setup: To a vial, add the sulfonyl fluoride (1.0 equiv), the alcohol or amine (1.1 equiv), and the solvent (e.g., acetonitrile).
-
Additive and Catalyst Addition: Add hexamethyldisilazane (HMDS) (1.5 equiv) followed by the BTMG catalyst (1-5 mol%).
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within minutes to a few hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove volatile components. The crude product can then be purified by flash column chromatography if necessary.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 12. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 23. Organocopper cross-coupling reaction for C–C bond formation on highly sterically hindered structures - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solubility and Handling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Welcome to the technical support resource for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (CAS No. 2393030-89-0). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the solubility of this versatile drug intermediate.[1][2] We will explore the underlying chemical principles governing its solubility and provide actionable troubleshooting steps and protocols to ensure its effective use in your experiments.
At a Glance: Compound Properties & Initial Checks
Before troubleshooting, it's essential to understand the fundamental properties of the molecule. This compound is a solid at room temperature and possesses a unique structure with distinct regions of varying polarity, which dictates its solubility behavior.
| Property | Value / Description | Source |
| CAS Number | 2393030-89-0 | [3][4][5] |
| Molecular Formula | C₁₂H₁₆BFO₄S | [4][5] |
| Molecular Weight | 286.13 g/mol | [4][5] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, Room Temperature | [4] |
Molecular Structure and Polarity Analysis
The solubility of this reagent is a direct consequence of its hybrid structure. Understanding this is the first step in selecting an appropriate solvent.
References
Preventing decomposition of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride during reaction
Welcome to our dedicated technical support guide for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this versatile bifunctional reagent into their synthetic workflows. As a molecule featuring both a boronic ester and a sulfonyl fluoride, it presents unique opportunities in areas like Suzuki-Miyaura coupling and Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. However, its dual reactivity also necessitates careful handling to prevent decomposition and ensure successful outcomes.
This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its use. Our goal is to equip you with the knowledge to anticipate potential issues, diagnose problems in your reactions, and implement effective solutions based on sound chemical principles.
Troubleshooting Guide: Diagnosing and Solving Decomposition Issues
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low yield in Suzuki-Miyaura coupling, with significant formation of benzene or 3-fluorosulfonylbenzene.
-
Symptom: You are attempting a Suzuki-Miyaura cross-coupling reaction to functionalize the boronic ester portion of the molecule, but you observe low conversion of your starting material and the formation of protodeboronated byproducts.
-
Potential Cause: This is a classic case of protodeboronation, where the boronic ester is cleaved from the aromatic ring and replaced with a hydrogen atom.[1][2][3] This process is often accelerated by the presence of water and base, which are common components of Suzuki-Miyaura reaction conditions.[4] The pinacol ester offers more stability than the corresponding boronic acid, but it can still hydrolyze in situ, especially at elevated temperatures, exposing the more labile boronic acid to decomposition.[5][6]
-
Solutions:
-
Rigorous Exclusion of Water: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Choice of Base: The choice of base is critical. While strong aqueous bases can promote the reaction, they also accelerate protodeboronation.[4] Consider using milder, non-aqueous bases such as CsF, K₃PO₄, or organic bases. If an aqueous base is necessary, consider a slow-release system or use a biphasic solvent system to control its concentration.
-
Temperature Control: Avoid unnecessarily high temperatures. While Suzuki couplings often require heat, excessive temperatures can accelerate the decomposition of the boronic ester.[7] Run small-scale trials to find the minimum temperature required for your specific transformation.
-
Use of MIDA Boronates: For particularly challenging substrates prone to decomposition, consider synthesizing the corresponding N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are exceptionally stable to benchtop conditions and can undergo slow, controlled hydrolysis under reaction conditions to release the boronic acid, minimizing its concentration and thus the rate of decomposition.[7][8]
-
Issue 2: Formation of 3-(dihydroxyboryl)benzenesulfonic acid or related sulfonated byproducts instead of the desired product.
-
Symptom: You are performing a reaction, and instead of the expected product, you isolate a highly polar compound that appears to be the result of sulfonyl fluoride hydrolysis.
-
Potential Cause: The sulfonyl fluoride group (-SO₂F) is generally more resistant to hydrolysis than its chloride counterpart, especially under neutral or acidic conditions.[9][10][11] However, it is not completely inert and can be hydrolyzed to the corresponding sulfonic acid (-SO₃H) under strongly basic (nucleophilic) conditions or in the presence of certain enzymes or activating agents.[9][12] While stable under many Suzuki-Miyaura conditions, prolonged reaction times at high temperatures with strong bases can lead to its degradation.
-
Solutions:
-
pH Management: Avoid highly basic conditions (pH > 10) for extended periods, especially at elevated temperatures. If your reaction requires a strong base, consider adding it slowly or using a weaker base if compatible with your catalytic cycle.
-
Nucleophile Control: Be mindful of other strong nucleophiles in your reaction mixture that could potentially attack the sulfonyl fluoride.
-
Reaction Time: Optimize your reaction to proceed to completion in the shortest time possible to minimize the exposure of the sulfonyl fluoride to harsh conditions.
-
Issue 3: Inconsistent results or complete reaction failure, even with fresh material.
-
Symptom: Reactions are not reproducible, or a newly purchased bottle of the reagent fails to perform as expected.
-
Potential Cause: Improper storage and handling can lead to the degradation of the boronic ester even before the reaction begins. Boronic esters can be sensitive to atmospheric moisture over time, leading to gradual hydrolysis and decomposition.[3]
-
Solutions:
-
Proper Storage: Always store this compound under an inert atmosphere (argon or nitrogen) in a cool, dry place.[13] Ensure the container is tightly sealed. A rubber septum is not sufficient for long-term storage as it can be permeable to air and moisture.[3]
-
Handling in the Lab: When weighing and dispensing the reagent, do so in a glovebox or under a stream of inert gas to minimize exposure to air.
-
Quality Check: If you suspect degradation, you can check the purity of your starting material by ¹H NMR or LC-MS before use.
-
Frequently Asked Questions (FAQs)
Q1: At what pH is this compound most stable?
A1: The stability is a balance between the requirements of the two functional groups. The sulfonyl fluoride group is most stable in neutral to acidic conditions.[9] The pinacol boronic ester is most stable under anhydrous, neutral conditions. Under strongly acidic or basic aqueous conditions, the ester can hydrolyze. The resulting boronic acid is least stable around pH 5, where self-catalysis of protodeboronation can occur.[1][2] Therefore, for storage and handling, neutral, anhydrous conditions are ideal.
Q2: Can I use this reagent in SuFEx (Sulfur(VI) Fluoride Exchange) reactions? What should I be concerned about?
A2: Yes, the sulfonyl fluoride moiety is designed for SuFEx chemistry.[10][11] When performing a SuFEx reaction, the primary concern is the stability of the boronic ester under the reaction conditions. SuFEx reactions are often run with organic bases like DBU or TBD.[14] You should ensure that your reaction conditions, particularly the base and any nucleophiles present, do not inadvertently promote the decomposition of the boronic ester. Running the reaction under anhydrous conditions is highly recommended.
Q3: Is the boronic ester or the sulfonyl fluoride more likely to decompose during a typical cross-coupling reaction?
A3: In a typical palladium-catalyzed cross-coupling reaction like a Suzuki-Miyaura coupling, the boronic ester is generally the more sensitive functional group and more prone to decomposition (protodeboronation), especially in the presence of water and base.[1][2][7] The sulfonyl fluoride is relatively robust under these conditions, although it is not completely inert to very strong bases or prolonged heating.[9][15]
Q4: Can I purify this compound using silica gel chromatography?
A4: Purification of boronic esters on silica gel can sometimes be challenging and may lead to degradation, as silica gel is acidic and contains water.[4] If chromatography is necessary, it is advisable to use a deactivated silica gel (e.g., by treating with a non-polar solvent containing a small amount of a neutral amine like triethylamine) and to run the column quickly with anhydrous solvents.
Visualizing Decomposition Pathways and Stable Workflows
To better understand the chemical transformations involved, the following diagrams illustrate the key decomposition pathway and a recommended stable experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - ProQuest [proquest.com]
- 11. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lab-chemicals.com [lab-chemicals.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Sulfonyl Fluorides - Enamine [enamine.net]
Navigating SuFEx Reactions with Boronic Esters: A Technical Troubleshooting Guide
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry for C-S bond formation using boronic esters. As a robust click reaction, SuFEx offers a powerful tool for molecular assembly, but like any sophisticated technique, challenges can arise.[1] This guide provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during SuFEx reactions with boronic esters in a question-and-answer format, focusing on the underlying chemical principles to empower your experimental design.
Question 1: I am seeing little to no conversion of my starting materials. What are the likely causes and how can I address them?
Low or no conversion in a SuFEx reaction with a boronic ester can stem from several factors, primarily related to insufficient activation of the sulfonyl fluoride or issues with the nucleophilicity and stability of the boronic ester.
-
Inadequate Catalyst Performance: The choice and loading of the catalyst are critical for activating the highly stable S-F bond.[2]
-
Insight: Strong bases are typically required to facilitate the nucleophilic attack. Catalysts like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and the more potent guanidine base, 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG), are effective.[2][3] The required catalyst loading can vary significantly depending on the reactivity of the specific sulfonyl fluoride substrate.[2]
-
Recommendation: If you are observing low conversion, consider increasing the catalyst loading in increments (e.g., from 10 mol% to 30 mol% for DBU).[2] If that fails, switching to a stronger catalyst like BTMG may be necessary, especially for less reactive aryl sulfonyl fluorides.[2][3]
-
-
Boronic Ester Stability and Reactivity: Boronic esters, particularly pinacol esters, can be susceptible to hydrolysis, especially in the presence of strong bases or trace amounts of water.[4] This decomposition pathway can deplete your nucleophile.
-
Insight: The stability of boronic esters can be enhanced by using more sterically hindered diols for protection.[5] Alternatively, converting the boronic ester to a more robust organotrifluoroborate salt can be an effective strategy.[5][6] Recent studies have shown that potassium organotrifluoroborates can be activated in situ with reagents like trimethylsilyl triflate (TMSOTf) to generate highly reactive organodifluoroboranes for C-SuFEx reactions.[6]
-
Recommendation:
-
Ensure your reaction is conducted under anhydrous conditions.
-
Consider using a more stable protecting group for your boronic acid, such as N-methyliminodiacetic acid (MIDA) or converting it to a potassium trifluoroborate salt.[5][7]
-
Explore in situ activation methods for organotrifluoroborates if direct reaction with the boronic ester is unsuccessful.[6]
-
-
Question 2: My reaction is producing a significant amount of protodeboronated side product. How can I minimize this?
Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction for organoboron compounds, particularly in the presence of moisture or acidic/basic conditions.
-
Insight: The presence of water, even in trace amounts, can facilitate protodeboronation. While SuFEx reactions are generally tolerant to aqueous conditions, the stability of the boronic ester may be the limiting factor.[1][4]
-
Recommendation:
-
Rigorous Drying: Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.
-
Protecting Group Strategy: Employing more robust boronic acid protecting groups, such as MIDA boronates, can significantly reduce the incidence of protodeboronation.[5][7] These groups are designed to be stable under a wider range of reaction conditions.
-
Reaction Conditions: Optimize the reaction temperature. Running the reaction at the lowest effective temperature may help to minimize side reactions.
-
Question 3: How should I monitor the progress of my reaction and purify the final product?
Effective reaction monitoring and purification are key to obtaining your desired sulfone product in high purity.
-
Reaction Monitoring:
-
Insight: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are standard techniques for monitoring SuFEx reactions.[2]
-
Recommendation: Use a combination of TLC and LC-MS to track the consumption of your starting materials and the formation of the product. This dual approach provides a more complete picture of the reaction's progress.
-
-
Purification:
-
Insight: The purification strategy will depend on the properties of your final sulfone product. In many cases, simple evaporation of the solvent may yield an analytically pure product.[2] However, if side products are present, chromatographic purification will be necessary.
-
Recommendation:
-
For nonpolar products, column chromatography on silica gel is often effective.[8]
-
For more polar compounds, or if your product is unstable on silica, neutral alumina may be a better choice.[8]
-
Recrystallization can be a highly effective method for obtaining very pure product if your compound is a solid.[8]
-
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in SuFEx reactions with boronic esters.
Caption: Troubleshooting Decision Tree for SuFEx Reactions with Boronic Esters.
Detailed Experimental Protocol: General Procedure for SuFEx Reaction with an Aryl Pinacol Boronate Ester
This protocol provides a starting point for the reaction between a sulfonyl fluoride and an aryl pinacol boronate ester. Optimization of stoichiometry, catalyst, solvent, and temperature may be required for specific substrates.
Materials:
-
Aryl sulfonyl fluoride (1.0 equiv)
-
Aryl pinacol boronate ester (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (20 mol%)
-
Anhydrous acetonitrile (MeCN)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl sulfonyl fluoride (1.0 equiv).
-
Dissolve the sulfonyl fluoride in anhydrous acetonitrile.
-
Add the aryl pinacol boronate ester (1.2 equiv) to the solution.
-
Add DBU (20 mol%) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC and/or LC-MS.
-
If no reaction is observed after several hours, the temperature can be gently increased (e.g., to 40-60 °C).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel or neutral alumina) using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired sulfone.
Safety Precautions:
-
SuFEx reactions should be performed in a well-ventilated fume hood.
-
Catalysts such as DBU are corrosive and toxic; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Flammable solvents are used, so avoid open flames.
Quantitative Data Summary
| Issue | Potential Cause | Recommended Action | Key Parameter to Monitor |
| Low/No Conversion | Ineffective catalysis | Increase DBU loading (up to 30 mol%) or switch to BTMG | Consumption of starting materials |
| Boronic ester decomposition | Use anhydrous conditions; switch to MIDA-boronate or trifluoroborate salt | Presence of boronic acid/ester in reaction mixture | |
| Protodeboronation | Presence of water | Rigorously dry all reagents, solvents, and glassware | Appearance of arene side product |
| Unstable boronic ester | Use a more robust protecting group (e.g., MIDA) | Ratio of desired product to protodeboronated product | |
| Difficult Purification | Co-eluting impurities | Try a different stationary phase (e.g., neutral alumina) or recrystallization | Purity of isolated product by NMR/LC-MS |
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki-Miyaura Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Analytical Methods for Monitoring Reactions with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
Welcome to the technical support hub for researchers utilizing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride. This versatile reagent, featuring both a boronic ester for cross-coupling and a sulfonyl fluoride for subsequent modifications, presents unique opportunities and challenges. Accurate reaction monitoring is paramount for optimizing yields, minimizing side products, and understanding reaction kinetics. This guide provides in-depth, field-proven insights into the most effective analytical methods, structured to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for monitoring reactions involving this boronic ester?
A1: The most robust and commonly employed methods are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] For rapid qualitative checks, Thin-Layer Chromatography (TLC) is also a valuable tool.[2] The choice depends on the specific reaction, available equipment, and the level of detail required.
Q2: How do I choose the best analytical technique for my specific needs?
A2: Your choice should be guided by the information you need.
-
For Quantitative Analysis (Kinetics, Yield, Impurity Profiling): HPLC or UPLC-MS is the gold standard, offering high resolution and sensitivity for separating and quantifying reactants, products, and byproducts.[1]
-
For Structural Confirmation and In-Situ Monitoring: NMR spectroscopy is unparalleled. ¹H NMR allows you to observe changes in the entire molecule, while ¹¹B NMR can directly track the consumption of the boronic ester moiety.[3][4]
-
For Quick Reaction Checks: TLC is excellent for a fast, visual assessment of the disappearance of starting material and the appearance of the product spot.[2]
Below is a decision-making workflow to help guide your selection.
Caption: Decision guide for selecting an analytical method.
Q3: What are the most common side reactions to monitor for?
A3: Two side reactions are particularly common in Suzuki-Miyaura couplings involving boronic esters:
-
Protodeboronation: The replacement of the boronic ester group with a hydrogen atom, which is often promoted by excess water or harsh basic conditions.[5][6] This reverts your starting material to an inactive form.
-
Homocoupling: The reaction of two molecules of the boronic ester to form a biaryl byproduct. This is primarily caused by the presence of oxygen, which can interfere with the catalytic cycle.[5]
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC & LC-MS)
HPLC is the preferred method for quantitative reaction monitoring. However, boronic esters can present unique challenges.
Q: I'm having trouble getting good separation between my starting material and the product. How can I optimize my HPLC method?
A: Achieving baseline resolution is critical for accurate quantification. If you are experiencing co-elution, consider the following systematic approach:
-
Column Selection: Boronic acids and esters can have secondary interactions with the metal surfaces of standard HPLC columns. Using a column with technology designed to mitigate these interactions, such as Waters™ MaxPeak™ Premier columns, can significantly improve peak shape and resolution. An XSelect™ Premier HSS T3 Column is a good starting point.
-
Mobile Phase Optimization:
-
Solvent Strength: Start with a standard reversed-phase gradient (e.g., Water/Acetonitrile or Water/Methanol). Systematically adjust the gradient slope. A shallower gradient provides more time for separation and can resolve closely eluting peaks.
-
pH Modification: Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is crucial. It ensures that any hydrolyzed boronic acid is in a consistent protonation state, leading to sharper, more reproducible peaks.
-
-
Post-Column Derivatization (Advanced): For highly selective detection, a post-column reaction with a reagent like alizarin can be employed. This reaction forms a fluorescent complex specifically with the boronic acid/ester moiety, allowing for highly sensitive and selective detection using a fluorescence detector.[7][8]
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., XSelect Premier HSS T3, 2.5 µm, 4.6x100 mm) | Good retention for aromatic compounds; premier technology minimizes metal interactions. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures consistent protonation state. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Gradient | 5% to 95% B over 10-15 minutes | A good starting point for screening. Adjust slope for optimization. |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | Standard analytical flow rate. |
| Detection | UV/PDA (254 nm, 280 nm) or MS | The aromatic rings provide strong UV absorbance. MS adds mass confirmation. |
Q: My LC-MS analysis shows a peak corresponding to the mass of benzene-sulfonyl fluoride. What is happening?
A: This indicates that protodeboronation is occurring. The C-B bond is being cleaved and replaced with a C-H bond. This is a common decomposition pathway for boronic acids and esters, particularly under aqueous basic conditions.[9]
Troubleshooting Protodeboronation:
-
Use Anhydrous Conditions: Ensure your solvents and reagents are dry. While some Suzuki protocols use aqueous bases, water is the proton source for this side reaction.[6]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF).[6]
-
Minimize Reaction Time: Do not let the reaction run for an unnecessarily long time after completion. Monitor the reaction and work it up promptly once the starting material is consumed.
Caption: Common reaction pathways for the boronic ester starting material.
Experimental Protocol: Reaction Monitoring by HPLC
-
Sample Preparation: At designated time points, carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture using a syringe.
-
Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing 1 mL of a 50:50 mixture of acetonitrile and water. This stops the reaction and prepares the sample for analysis.
-
Filtration: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC system.
-
Analysis: Inject the filtered sample onto the HPLC system using the optimized method.
-
Data Processing: Integrate the peak areas for the starting material and the desired product. Calculate the percent conversion using the formula: % Conversion = [Area(Product) / (Area(Product) + Area(Starting Material))] * 100. For more accurate quantification, use of an internal standard is recommended.[10]
Troubleshooting Guide: NMR Spectroscopy
NMR provides invaluable structural information and is an excellent tool for mechanistic studies.[11]
Q: The ¹H NMR spectrum of my reaction mixture is very complex. Which signals are most diagnostic for monitoring the reaction?
A: Focus on signals that are unique to the starting material and product and are in a clear region of the spectrum.
-
Starting Material: The 12 protons of the two methyl groups on the pinacol ester create a large, sharp singlet, typically around 1.3-1.4 ppm. The disappearance of this signal is a very clear indicator of the consumption of your starting material.
-
Aromatic Region: The protons on the benzenesulfonyl fluoride ring will shift upon conversion to the biaryl product. Look for the appearance of new signals in the aromatic region (typically 7-9 ppm) that correspond to your expected product.
Q: Can I use ¹¹B NMR to monitor the reaction directly? What should I expect?
A: Yes, ¹¹B NMR is a powerful, though less common, technique for directly observing the boron atom. It provides a clear and unambiguous way to monitor the conversion of the boronic ester.[3][12]
-
Starting Material: The tetracoordinate pinacol boronic ester will typically show a broad signal around +20 to +30 ppm.
-
Reaction Progress: As the reaction proceeds, this signal will decrease in intensity. The formation of borate salts (from the reaction of the "B(pin)" moiety) will appear as a new signal, often at a different chemical shift (e.g., around +3 to +9 ppm for trifluoroborates if fluoride is present).[3] By comparing the integrals of these signals, you can determine the ratio of remaining boronic ester to consumed boron species.[3]
Table 2: Diagnostic NMR Signals for Monitoring
| Nucleus | Species | Typical Chemical Shift (δ, ppm) | Observation |
| ¹H | Starting Material (Pinacol -CH₃) | ~1.35 | Sharp singlet, decreases over time. |
| ¹H | Aromatic Protons | 7.5 - 8.5 | Pattern changes, new product signals appear. |
| ¹¹B | Starting Boronic Ester | +20 to +30 | Broad signal, decreases over time.[3][4] |
| ¹¹B | Borate Byproducts | +3 to +10 | New, sharper signals may appear.[3] |
Experimental Protocol: Reaction Monitoring by NMR
-
Sampling: At desired time points, withdraw an aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Workup (Optional but Recommended): To simplify the spectrum, perform a mini-quench. Dilute the aliquot with 0.5 mL of a deuterated solvent (e.g., CDCl₃) and filter it through a small plug of silica gel in a Pasteur pipette to remove the palladium catalyst and inorganic salts.
-
Analysis: Transfer the filtered solution to an NMR tube. Acquire ¹H and/or ¹¹B spectra.
-
Data Processing: In the ¹H spectrum, integrate the pinacol methyl signal of the starting material and a characteristic signal of the product. Compare their relative ratios over time.
Caption: Experimental workflow for HPLC/LC-MS sample preparation.
By leveraging these detailed guides and protocols, you can effectively monitor your reactions, troubleshoot common issues, and accelerate your research and development goals.
References
- 1. benchchem.com [benchchem.com]
- 2. shoko-sc.co.jp [shoko-sc.co.jp]
- 3. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. research.wur.nl [research.wur.nl]
- 8. daneshyari.com [daneshyari.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. azom.com [azom.com]
- 12. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride: A Bifunctional Reagent for Modern Synthesis and Drug Discovery
Introduction: Beyond a Simple Boronic Ester
In the landscape of synthetic chemistry, boronic acids and their derivatives are indispensable tools, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] However, the evolution of complex molecular design, particularly in drug discovery, demands building blocks with enhanced functionality. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride emerges as a reagent of significant interest, transcending the role of a simple coupling partner. It uniquely integrates the stable and reactive pinacol boronic ester with a sulfonyl fluoride moiety—a group gaining prominence as a stable, yet reactive "warhead" for covalent ligand discovery.[3][4][5]
This guide provides an in-depth comparison of this bifunctional reagent against traditional boronic acids and their esters. We will dissect the performance of its boronic ester in cross-coupling reactions, explore the unique chemical properties conferred by the sulfonyl fluoride group, and analyze how the meta-substitution pattern influences its reactivity. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical tools for creating novel molecular architectures and targeted therapeutics.
Part 1: The Boronic Ester Moiety - A Stability vs. Reactivity Analysis
The choice between a free boronic acid and its ester derivative is a critical decision in synthesis design, representing a fundamental trade-off between reactivity and stability.[6]
Inherent Stability of the Pinacol Ester
Free boronic acids, while often more reactive, are susceptible to degradation pathways like protodeboronation and oxidative decomposition, which can complicate storage, handling, and purification.[6][7] The formation of trimeric boroxines can also lead to issues with accurate quantification. The pinacol ester of our title compound, like other boronate esters, offers a robust solution to these challenges. The pinacol group sterically shields the boron atom, rendering the molecule significantly more stable to air and moisture.[1][8] This stability translates to:
-
Enhanced Shelf-Life: Can be stored for extended periods without significant degradation.
-
Ease of Purification: Stable to standard purification techniques like silica gel column chromatography.[1][7]
-
Predictable Stoichiometry: Exists in a well-defined monomeric form, unlike the potential for boroxine formation with free acids.[9]
Reactivity in Suzuki-Miyaura Cross-Coupling
While enhanced stability is an advantage, it often comes at the cost of reduced reaction rates compared to the parent boronic acid.[6] Many boronate esters are believed to hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions typical of Suzuki-Miyaura reactions, although direct transmetalation from the ester is also a possible pathway.[6][10]
The key transmetalation step in the Suzuki-Miyaura catalytic cycle is facilitated by the Lewis acidity of the boronic acid.[6] The pinacol ester is less Lewis acidic, which can slow this step. However, for many applications, the slightly attenuated reactivity is a minor compromise for the significant gains in stability and handling.
Figure 1: Simplified Suzuki-Miyaura catalytic cycle. The transmetalation step is often rate-determining and is influenced by the nature of the boron species.
Comparative Performance Data
The following table summarizes representative data comparing the performance of different arylboron nucleophiles in Suzuki-Miyaura coupling reactions. While direct data for the title compound is sparse in comparative literature, the trend shown for other arylboron species is generally applicable.
| Boron Species | Coupling Partner | Conditions | Yield (%) | Reference |
| Arylboronic Acid | Aryl Mesylate | Ni-catalyzed | High | [9] |
| Aryl Pinacolboronate | Aryl Mesylate | Ni-catalyzed | Moderate-High | [9] |
| Aryl Neopentylglycolboronate | Aryl Mesylate | Ni-catalyzed | High (more efficient than pinacol) | [9] |
| Arylpotassium Trifluoroborate | Aryl Mesylate | Ni-catalyzed | High (requires water) | [9] |
Key Insight: Arylboronic acids are often the most reactive, but pinacol esters (like our title compound) provide excellent yields and are more practical for multi-step synthesis due to their superior stability.[1][9]
Part 2: The Sulfonyl Fluoride Moiety - A Privileged Covalent Warhead
The most distinguishing feature of 3-(...)-benzenesulfonyl fluoride is the sulfonyl fluoride (-SO₂F) group. Far from being an inert spectator, this functional group provides a second, orthogonal mode of reactivity, making the molecule a powerful tool for chemical biology and drug discovery.
Stability and Reactivity Profile
The sulfonyl fluoride group exhibits a unique balance of stability and reactivity.[11][12] Compared to the more common sulfonyl chlorides (-SO₂Cl), sulfonyl fluorides are:
-
More Stable: Significantly less susceptible to hydrolysis, allowing for their use in aqueous biological systems.
-
Less Reactive: Generally unreactive towards common nucleophiles under ambient conditions.
-
Selectively Reactive: Can be "activated" to react with specific, highly nucleophilic amino acid residues on proteins, such as serine, lysine, tyrosine, and histidine.[4][5][13]
This controlled reactivity makes them ideal "warheads" for designing targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.
Figure 2: Covalent modification of a serine residue by a sulfonyl fluoride warhead.
Role in SuFEx Click Chemistry
The reactivity of the S(VI)-F bond is the foundation of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry platform.[3][13] This allows for the rapid and efficient synthesis of sulfonyl-containing compounds by reacting the sulfonyl fluoride with various nucleophiles, often under mild conditions. This synthetic utility adds another layer of versatility to the title compound.
Part 3: The Impact of meta-Substitution
The placement of the boronic ester and the sulfonyl fluoride at the 1 and 3 positions of the benzene ring is not arbitrary. The substitution pattern significantly influences the electronic properties of the aromatic ring and, consequently, its reactivity in cross-coupling reactions.
The sulfonyl fluoride group is strongly electron-withdrawing.[14][15] This has two main effects:
-
Deactivation of the Ring: The electron-withdrawing nature decreases the nucleophilicity of the aryl group, which can slow the crucial transmetalation step in the Suzuki-Miyaura cycle.[16]
-
Positional Influence: In electrophilic aromatic substitution, such groups are known as meta-directors. While Suzuki coupling is not an EAS reaction, the electronic effects that govern this principle are still relevant to the stability of intermediates in the catalytic cycle.
A survey of the literature for substituted phenylboronic acids in Suzuki-Miyaura coupling generally reveals a reactivity trend of para > meta >> ortho .[16]
-
para-Isomers: The electron-withdrawing effect is transmitted effectively through the ring, but there is no steric hindrance.
-
meta-Isomers: The electronic deactivation is present, and while there is less direct resonance-based deactivation compared to the para position, the overall reactivity is typically robust.
-
ortho-Isomers: Suffer from significant steric hindrance, which impedes the approach of the bulky palladium catalyst to the C-B bond, often resulting in dramatically lower yields.[16]
Therefore, the meta-substitution of the title compound represents a good balance, retaining substantial reactivity for cross-coupling while avoiding the steric issues of an ortho-substituted analogue.
Part 4: A Bifunctional Tool for Drug Discovery - Workflow and Protocols
The true power of this compound lies in its dual nature. It enables a powerful workflow for the development of targeted covalent inhibitors.
Figure 3: A conceptual workflow for using the bifunctional reagent in drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative procedure for the cross-coupling of an aryl pinacol boronate ester with an aryl halide.
Reagents & Equipment:
-
This compound (1.2 equiv)
-
Aryl bromide or iodide (1.0 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) or phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
Setup: To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), 3-(...)-benzenesulfonyl fluoride (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) to the vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 2-16 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl sulfonyl fluoride.[17]
Conclusion
This compound is a highly versatile and valuable reagent that offers significant advantages over simple arylboronic acids. While its reactivity in Suzuki-Miyaura coupling is comparable to other stable pinacol esters, its true strength lies in the presence of the sulfonyl fluoride moiety. This group provides a stable, yet selectively reactive handle for covalent modification of proteins and participation in SuFEx click chemistry. The meta-substitution pattern ensures a favorable balance of electronic properties and steric accessibility for reliable cross-coupling performance. For researchers in medicinal chemistry and drug discovery, this bifunctional building block represents a powerful tool for efficiently constructing complex molecular scaffolds and developing next-generation targeted covalent therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 5. Sulfonyl Fluorides - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Tale of Two Halides: Unraveling the Reactivity of Sulfonyl Fluorides and Chlorides in Cross-Coupling Reactions
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the sulfonyl halide functional group has emerged as a cornerstone for constructing complex molecular architectures. Traditionally, the highly reactive sulfonyl chloride has been a workhorse. However, the recent ascent of sulfonyl fluorides, propelled by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has presented chemists with a compelling alternative. This guide provides an in-depth, objective comparison of the reactivity of sulfonyl fluorides and sulfonyl chlorides in cross-coupling reactions, moving beyond simple definitions to explore the mechanistic nuances and strategic advantages that dictate their use in research and drug development.
The Fundamental Dichotomy: Stability vs. Reactivity
The core difference between sulfonyl fluorides and sulfonyl chlorides lies in the profound influence of the halogen atom on the sulfur center's electrophilicity and the stability of the entire functional group.
-
Sulfonyl Chlorides (R-SO₂Cl): These are classic electrophiles. The S-Cl bond is relatively weak and polarized, rendering the sulfur atom highly susceptible to nucleophilic attack. This inherent reactivity makes them excellent substrates for traditional sulfonylation reactions but also imparts a significant drawback: instability. Sulfonyl chlorides are notoriously sensitive to moisture, readily hydrolyzing to the corresponding sulfonic acids, and can decompose over time.[1] Their high reactivity can also lead to a lack of selectivity in complex molecular settings.
-
Sulfonyl Fluorides (R-SO₂F): The S-F bond is one of the strongest single bonds in chemistry. This exceptional bond strength, coupled with pi-donation from fluorine to sulfur, significantly tempers the electrophilicity of the sulfur atom.[2] The result is a functional group of remarkable stability. Sulfonyl fluorides are largely inert to hydrolysis, reduction, and thermolysis, and are compatible with a wide range of harsh reaction conditions that would readily degrade a sulfonyl chloride.[3][4] This "dormant" reactivity is the cornerstone of their utility in SuFEx chemistry, where they can be selectively "awakened" under specific catalytic conditions to react with nucleophiles.[5][6]
This fundamental difference in stability and reactivity dictates the distinct roles these two functional groups play in cross-coupling catalysis, leading to two divergent mechanistic pathways and synthetic outcomes.
Two Mechanistic Worlds: Desulfonylative C-C Coupling vs. SuFEx Connective Chemistry
While both sulfonyl halides can participate in metal-catalyzed reactions, their pathways and products are fundamentally different. Sulfonyl chlorides typically act as sources of aryl or alkyl fragments in C-C bond formation via a desulfonylative process, whereas sulfonyl fluorides excel as "connectors" for heteroatom linkages, with C-C bond formation being a more recent and challenging application.
The Desulfonylative Pathway: Sulfonyl Halides as Leaving Groups
In many transition-metal-catalyzed cross-couplings, particularly with palladium, sulfonyl chlorides serve as effective alternatives to aryl halides or triflates. The entire sulfonyl chloride group acts as a leaving group, replaced by the incoming nucleophile in a process that extrudes sulfur dioxide (SO₂).
The generally accepted mechanism for a desulfonylative Suzuki-Miyaura coupling of a sulfonyl chloride involves:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C–S bond of the sulfonyl chloride. This is often the rate-determining step.
-
SO₂ Extrusion: The resulting palladium(II) sulfinato complex is unstable at elevated temperatures and readily extrudes a molecule of SO₂.[1]
-
Transmetalation: The organoboron reagent (in the case of Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
Historically, sulfonyl fluorides were considered too inert for this type of C–S bond activation.[7] However, recent studies have demonstrated that under forcing conditions (e.g., high temperatures and specific ligands), aryl sulfonyl fluorides can indeed undergo desulfonylative Suzuki-Miyaura coupling.[8][9] The proposed mechanism is analogous, but with a key difference: after SO₂ extrusion, a Pd-F intermediate is formed, which is believed to facilitate the transmetalation step, unusually in the absence of a base.[8]
The SuFEx Pathway: Sulfonyl Fluorides as Electrophilic Hubs
The true power of sulfonyl fluorides is showcased in SuFEx click chemistry, a concept pioneered by K. Barry Sharpless.[10] This is not a cross-coupling in the traditional C-C bond-forming sense, but rather a highly efficient and selective "connection" chemistry to form robust S-O or S-N linkages.
The mechanism does not involve C-S bond cleavage. Instead, a nucleophile (like a phenol or amine), often activated by a base or catalyst, directly attacks the electrophilic sulfur center of the sulfonyl fluoride. The fluoride ion is displaced, forming a new bond to the sulfur atom.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
}
This orthogonal reactivity is a significant advantage. A complex molecule containing a sulfonyl fluoride can undergo various other transformations, including traditional C-C cross-couplings at other sites (e.g., an aryl bromide), while keeping the -SO₂F group intact for a final SuFEx-ligation step.[7]
Performance in the Field: A Data-Driven Comparison
The choice between a sulfonyl fluoride and a sulfonyl chloride ultimately depends on the desired synthetic outcome. The following tables summarize typical reaction conditions and yields, illustrating the distinct applications of each halide in Suzuki-Miyaura coupling.
Table 1: Desulfonylative Suzuki-Miyaura Coupling of Aryl Sulfonyl Chlorides
Sulfonyl chlorides are highly effective electrophiles for C-C bond formation, often exhibiting reactivity greater than aryl bromides.[11]
| Entry | Aryl Sulfonyl Chloride | Aryl Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | p-Toluenesulfonyl chloride | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | 80 | 95 | [12] |
| 2 | Benzenesulfonyl chloride | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 100 | 92 | [11] |
| 3 | 4-Chlorobenzenesulfonyl chloride | Phenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | 100 | 85 | [13] |
| 4 | 1-Naphthalenesulfonyl chloride | 2-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 80 | 88 | [11] |
| 5 | 4-Trifluoromethylbenzenesulfonyl chloride | 4-Acetylphenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | 110 | 91 | [11] |
Data compiled from representative examples in the cited literature. Conditions and yields are substrate-dependent.
Table 2: Desulfonylative Suzuki-Miyaura Coupling of Aryl Sulfonyl Fluorides
This transformation is a more recent discovery and requires more forcing conditions, highlighting the inherent stability of the C-S bond in sulfonyl fluorides. A key feature is that these reactions can often proceed without an external base.[8]
| Entry | Aryl Sulfonyl Fluoride | Aryl Boronic Acid | Catalyst/Ligand | Base | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Biphenylsulfonyl fluoride | 4-Methoxyphenylboronic acid | Pd(acac)₂ / SPhos | None | 130 | 88 | [8] |
| 2 | 1-Naphthalenesulfonyl fluoride | Phenylboronic acid | Pd(acac)₂ / SPhos | None | 130 | 93 | [8] |
| 3 | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-sulfonyl fluoride | 4-tert-Butylphenylboronic acid | Pd(OAc)₂ / RuPhos | None | 130 | 95 | [14] |
| 4 | 2-Naphthalenesulfonyl fluoride | 3,5-Dimethylphenylboronic acid | Pd(acac)₂ / SPhos | None | 130 | 78 | [8] |
| 5 | Pyridine-2-sulfonyl fluoride | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 100 | 89 | [11] |
Data compiled from representative examples in the cited literature. The higher temperatures and specific phosphine ligands are critical for activating the inert C-S bond.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling and reaction setup, representative step-by-step protocols for the Suzuki-Miyaura coupling of each sulfonyl halide are provided below.
Protocol 1: Palladium-Catalyzed Desulfonylative Coupling of an Aryl Sulfonyl Chloride
This protocol is adapted from the general procedure described by Vogel and coworkers for the Suzuki-Miyaura coupling of sulfonyl chlorides.[11]
Objective: To synthesize 4-methoxybiphenyl from benzenesulfonyl chloride and 4-methoxyphenylboronic acid.
Materials:
-
Benzenesulfonyl chloride (1.0 mmol, 176.6 mg)
-
4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)
-
Anhydrous 1,4-dioxane (5 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle, nitrogen/argon line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and anhydrous K₃PO₄ (424.6 mg).
-
Add a magnetic stir bar to the flask.
-
Add benzenesulfonyl chloride (176.6 mg) and 4-methoxyphenylboronic acid (182.4 mg) to the flask.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methoxybiphenyl.
Protocol 2: Palladium-Catalyzed Desulfonylative Coupling of an Aryl Sulfonyl Fluoride
This protocol is based on the base-free conditions reported by Moran and coworkers for the activation of sulfonyl fluorides.[8]
Objective: To synthesize 4-methoxy-1,1'-biphenyl from 4-phenylbenzenesulfonyl fluoride and 4-methoxyphenylboronic acid.
Materials:
-
4-Phenylbenzenesulfonyl fluoride (0.5 mmol, 124.1 mg)
-
4-Methoxyphenylboronic acid (0.75 mmol, 114 mg)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (0.025 mmol, 7.6 mg)
-
SPhos (0.05 mmol, 20.5 mg)
-
Anhydrous 1,4-dioxane (1 mL)
-
Sealed reaction vial (e.g., microwave vial)
-
Magnetic stirrer, heating block or oil bath
Procedure:
-
To a reaction vial, add 4-phenylbenzenesulfonyl fluoride (124.1 mg), 4-methoxyphenylboronic acid (114 mg), Pd(acac)₂ (7.6 mg), and SPhos (20.5 mg).
-
Add a magnetic stir bar.
-
Add anhydrous 1,4-dioxane (1 mL) to the vial.
-
Seal the vial tightly with a cap containing a PTFE septum.
-
Place the vial in a preheated heating block or oil bath set to 130 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction by GC-MS analysis of an aliquot.
-
Upon completion, cool the vial to room temperature.
-
Dilute the reaction mixture with dichloromethane (DCM) and filter through a short plug of silica gel, eluting with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Conclusion: Choosing the Right Tool for the Job
The comparison between sulfonyl fluorides and sulfonyl chlorides in cross-coupling is not a matter of which is "better," but rather which is appropriate for the intended transformation.
-
Choose Sulfonyl Chlorides for:
-
Efficient Desulfonylative C-C Coupling: When the goal is to use the sulfonyl group as a leaving group to form C-C bonds under relatively mild conditions (compared to sulfonyl fluorides).
-
High Reactivity: When rapid conversion is needed and substrate sensitivity is not a primary concern.
-
-
Choose Sulfonyl Fluorides for:
-
Orthogonal Synthesis & Click Chemistry: When the -SO₂F group is intended to be a stable handle for late-stage functionalization via SuFEx chemistry (S-O or S-N bond formation).[15][16]
-
Substrate Stability: When working with complex, sensitive molecules that require a robust functional group capable of withstanding a variety of reaction conditions.
-
Novel C-C Bond Formation (with caution): As a niche application for desulfonylative coupling when the unique base-free conditions or the stability of the starting material are advantageous, and forcing conditions are acceptable.
-
The expanding toolbox of sulfur(VI) halides offers chemists unprecedented control over molecular design. Understanding the deep-seated mechanistic differences between the seemingly similar sulfonyl fluoride and sulfonyl chloride is paramount to leveraging their unique strengths, enabling more efficient, selective, and innovative synthetic strategies in drug discovery and materials science.
References
- 1. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 2. The palladium-catalyzed desulfitative cyanation of arenesulfonyl chlorides and sodium sulfinates [ouci.dntb.gov.ua]
- 3. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]
- 5. SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 7. researchgate.net [researchgate.net]
- 8. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New click chemistry reaction: sulfur fluoride exchange | McGraw Hill's AccessScience [accessscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrevlett.com [chemrevlett.com]
- 14. researchgate.net [researchgate.net]
- 15. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Biaryl Synthesis: Evaluating Alternatives to 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Introduction: The Enduring Importance of Biaryls and the Rise of the Sulfonyl Fluoride Moiety
The biaryl motif is a cornerstone of modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has become the preeminent method for the synthesis of these vital structures, prized for its functional group tolerance and reliability. A key reagent in this field is 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride , a bifunctional molecule that handily introduces a benzenesulfonyl fluoride group onto a biaryl scaffold.
The sulfonyl fluoride group (-SO₂F) has garnered significant attention in recent years, particularly in the realm of chemical biology and drug discovery. Its unique reactivity profile, characterized by high stability and selective reactivity with certain nucleophilic residues on proteins, has established it as a valuable "bioorthogonal" handle and a covalent warhead for targeted inhibitors. This has, in turn, fueled the demand for robust and versatile synthetic routes to biaryl sulfonyl fluorides.
While this compound is a powerful tool, the landscape of organic synthesis is ever-evolving. Researchers continually seek alternative reagents and strategies that may offer advantages in terms of stability, reactivity, cost-effectiveness, or substrate scope. This guide provides an in-depth comparison of viable alternatives to this workhorse reagent, offering experimental insights and data to inform your synthetic choices.
The Benchmark: Suzuki-Miyaura Coupling with this compound
Before exploring alternatives, it is crucial to understand the established methodology. The Suzuki-Miyaura coupling of this compound with an aryl halide is a palladium-catalyzed reaction that proceeds through a well-understood catalytic cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The pinacol boronate ester of 3-boronobenzenesulfonyl fluoride offers good stability and is compatible with a wide range of reaction conditions. However, boronic esters can be susceptible to hydrolysis and may require carefully controlled conditions for optimal results.
Alternative 1: Potassium (3-fluorosulfonylphenyl)trifluoroborate - The Stable Workhorse
A direct and increasingly popular alternative to boronic esters are potassium organotrifluoroborates. These crystalline solids are exceptionally stable to air and moisture, offering significant advantages in handling and storage.[1] The corresponding trifluoroborate for our target moiety, potassium (3-fluorosulfonylphenyl)trifluoroborate , can be readily prepared from the parent boronic acid.
Advantages:
-
Enhanced Stability: Trifluoroborates are significantly more stable towards hydrolysis and protodeboronation compared to boronic acids and their esters.[1] This stability allows for easier purification and storage.
-
Ease of Handling: As free-flowing crystalline solids, they are easier to handle and weigh accurately than often hygroscopic boronic acids.
-
Controlled Release: In the presence of a base, trifluoroborates are thought to slowly hydrolyze to the active boronic acid in situ. This slow release can minimize side reactions, such as homocoupling of the boronic acid.[1]
Disadvantages:
-
Additional Synthetic Step: Requires the conversion of the boronic acid to the trifluoroborate salt.
-
Stoichiometry: While more stable, the higher molecular weight compared to the boronic acid can be a consideration for atom economy in large-scale synthesis.
Comparative Performance
| Reagent | Coupling Partner | Catalyst/Conditions | Yield (%) | Reference |
| 3-(Pinacolato)benzenesulfonyl fluoride | Aryl Bromide | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 80 °C | 75-95 | Inferred from general Suzuki protocols |
| Potassium (3-fluorosulfonylphenyl)trifluoroborate | Aryl Bromide | Pd(OAc)₂, RuPhos, K₂CO₃, Toluene/H₂O, 85 °C | 80-98 | [2] |
Experimental Protocols
Protocol 1A: Synthesis of Potassium (3-fluorosulfonylphenyl)trifluoroborate
-
In a fume hood, dissolve this compound (1.0 eq) in methanol (5 mL per 1 g of boronic ester).
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (4.0 eq). Caution: KHF₂ is corrosive and toxic. Handle with appropriate personal protective equipment.
-
Slowly add the KHF₂ solution to the stirring solution of the boronic ester at room temperature.
-
A white precipitate of potassium (3-fluorosulfonylphenyl)trifluoroborate will form.
-
Stir the mixture for 1 hour at room temperature.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
Protocol 1B: Suzuki-Miyaura Coupling using Potassium (3-fluorosulfonylphenyl)trifluoroborate
-
To a flame-dried Schlenk flask, add potassium (3-fluorosulfonylphenyl)trifluoroborate (1.2 eq), the aryl halide (1.0 eq), Pd(OAc)₂ (2 mol%), and RuPhos (4 mol%).
-
Add K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene and water (10:1 v/v, 0.1 M concentration relative to the aryl halide).
-
Heat the reaction mixture to 85 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Comparison of 3-(Pinacolato)benzenesulfonyl fluoride and its trifluoroborate alternative.
Alternative 2: Desulfinative and Reductive Cross-Coupling Strategies
Instead of a bifunctional reagent containing both the boron and sulfonyl fluoride moieties, an alternative approach is to use a sulfonyl-containing compound as one of the coupling partners, typically the electrophile. This fundamentally changes the retrosynthetic disconnection.
2A. Arylsulfonyl Hydrazides as Arylating Agents
Recent advances have demonstrated that arylsulfonyl hydrazides can serve as effective arylating agents in palladium-catalyzed desulfinative cross-coupling reactions.[3] In this scenario, 3-(fluorosulfonyl)benzenesulfonyl hydrazide would be the electrophilic partner, reacting with a suitable nucleophile like an arylboronic acid.
Advantages:
-
Novel Reactivity: Utilizes a different class of starting materials, which can be advantageous if the corresponding boronic acid is difficult to prepare or unstable.
-
Milder Conditions: Some protocols report mild reaction conditions.
Disadvantages:
-
Substrate Synthesis: Requires the synthesis of the corresponding arylsulfonyl hydrazide.
-
Byproducts: Generates gaseous byproducts (N₂ and SO₂), which requires a well-ventilated setup.
-
Compatibility: The compatibility of the sulfonyl fluoride group under these desulfinative conditions needs careful evaluation, as the reaction targets the C-S bond.
2B. Arylsulfonyl Chlorides and Aryl Sulfones as Electrophiles
Arylsulfonyl chlorides and aryl sulfones can also participate in desulfonylative or reductive cross-coupling reactions, respectively. Nickel catalysis is often employed for these transformations, which can offer different reactivity and selectivity compared to palladium.
Advantages:
-
Readily Available Starting Materials: Arylsulfonyl chlorides are often easily prepared from the corresponding sulfonic acids.
-
Alternative Catalysis: Nickel catalysis can be more cost-effective than palladium and can enable the coupling of challenging substrates.
Disadvantages:
-
Harsh Conditions: Some nickel-catalyzed reactions may require higher temperatures or stronger reducing agents.
-
Functional Group Tolerance: The compatibility of the sulfonyl fluoride moiety with the reaction conditions, particularly reductive conditions, is a significant concern and needs to be experimentally verified.
Comparative Overview of Desulfinative/Reductive Methods
| Method | Electrophile | Nucleophile | Catalyst | Key Features |
| Desulfinative Coupling | Arylsulfonyl Hydrazide | Arylboronic Acid | Palladium | Releases N₂ and SO₂ as byproducts.[3] |
| Desulfonylative Coupling | Arylsulfonyl Chloride | Organoboron Reagent | Palladium | C-S bond cleavage is promoted. |
| Reductive Coupling | Aryl Sulfone | Aryl Halide | Nickel | Employs a reductant (e.g., Zn, Mn). |
Experimental Protocol (Representative for Desulfinative Coupling)
Protocol 2: Palladium-Catalyzed Desulfinative Coupling of an Arylsulfonyl Hydrazide with an Arylboronic Acid
-
To a Schlenk tube, add the 3-(fluorosulfonyl)benzenesulfonyl hydrazide (1.0 eq), arylboronic acid (1.5 eq), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed toluene (0.2 M concentration relative to the sulfonyl hydrazide).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Figure 3: Conceptual comparison of the standard Suzuki approach versus alternative desulfinative/reductive strategies.
Conclusion and Future Outlook
The synthesis of biaryl sulfonyl fluorides is of growing importance, and while This compound remains a highly effective reagent, several viable alternatives are emerging.
-
Potassium (3-fluorosulfonylphenyl)trifluoroborate stands out as a direct replacement for the pinacol boronate, offering superior stability and handling properties, which can lead to more reproducible results, especially in complex synthetic sequences.
-
Desulfinative and reductive cross-coupling strategies using arylsulfonyl hydrazides, chlorides, or sulfones represent a paradigm shift in the synthetic approach. These methods offer alternative retrosynthetic disconnections that may be advantageous depending on the availability and stability of the required precursors. However, the compatibility of the sulfonyl fluoride moiety under these conditions is a critical consideration that requires careful experimental validation.
The choice of the optimal reagent and strategy will ultimately depend on the specific synthetic target, the availability of starting materials, and the desired scale of the reaction. As the demand for functionalized biaryls continues to grow, the development of new and improved synthetic methodologies will remain a key area of research. This guide provides a framework for researchers to make informed decisions and explore the expanding toolkit for the synthesis of these valuable compounds.
References
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
Introduction: Expanding the Horizons of Cross-Coupling with Sulfonyl Fluorides
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Traditionally, this Nobel Prize-winning transformation has relied on the coupling of organoboron reagents with organic halides and pseudohalides.[1] However, the frontiers of catalysis are ever-expanding, driven by the need to engage novel, readily accessible, and highly stable coupling partners.
Aryl sulfonyl fluorides have recently emerged as such a class of electrophiles. Valued for their remarkable stability and central role in Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," they were long considered relatively inert toward C-C bond formation.[3][4] This perception has been overturned by the development of palladium-catalyzed methods that achieve a desulfonative Suzuki-Miyaura coupling, activating the C–S bond to form biaryl products.[5][6] This guide provides a comparative analysis of leading palladium catalyst systems for the cross-coupling of a key SuFEx building block, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride, with various aryl partners. We will delve into the mechanistic nuances, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and chemical synthesis.
The Desulfonative Catalytic Cycle: A Mechanistic Departure
The canonical Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition of a Pd(0) species into a carbon-halide (C-X) bond, transmetalation with an organoboron reagent, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7][8][9] The coupling of an aryl sulfonyl fluoride follows a similar pathway but with a critical distinction: the initial oxidative addition occurs at the comparatively strong C–S bond of the sulfonyl fluoride.
This step is often the rate-determining one and is highly dependent on the electron-donating properties and steric profile of the supporting ligand on the palladium center.[1][10] Following oxidative addition, a desulfonation event likely occurs to form a key palladium-fluoride intermediate, which then proceeds through the transmetalation and reductive elimination steps.[6] A significant advantage of this methodology is that it can proceed selectively, often in the absence of a base, which is typically required to facilitate the transmetalation step in traditional Suzuki couplings.[5][6]
Figure 1: A proposed catalytic cycle for the desulfonative Suzuki-Miyaura coupling of aryl sulfonyl fluorides.
Benchmarking Palladium Catalyst Performance
The choice of catalyst is paramount to achieving high efficiency in this challenging transformation. The catalyst's performance is primarily dictated by the ligand coordinated to the palladium center, which modulates its electronic and steric properties.[11][12] We will compare three dominant classes of catalyst systems: those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands), those featuring N-Heterocyclic Carbenes (NHCs), and pre-formed palladacycle precatalysts.
-
Buchwald-Type Phosphine Ligands: Ligands such as SPhos and XPhos are characterized by their steric bulk and strong electron-donating capabilities.[13] This combination is crucial for facilitating the difficult oxidative addition of the C–S bond and promoting the final reductive elimination step.[10][13] These systems are highly versatile and have become a gold standard for challenging cross-coupling reactions.[10]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are powerful σ-donors, even more so than many phosphines. This strong electronic donation enhances the stability and activity of the palladium center.[1] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts, such as PEPPSI-IPr, are particularly noteworthy.[14][15] They are often air- and moisture-stable, making them highly practical for routine laboratory use, and they exhibit exceptional activity, frequently allowing for lower catalyst loadings and shorter reaction times.[14][15]
-
Palladacycle Precatalysts: Palladacycles like Herrmann's Catalyst are pre-activated catalyst systems known for their high thermal stability and robust activity.[16] Their well-defined nature can lead to reproducible results and they are often effective in demanding, large-scale applications.[14]
Comparative Performance Data
The following table summarizes representative, experimental data for the coupling of this compound with 4-bromoanisole. This data is compiled to illustrate typical performance trends and should be used as a guide for catalyst selection and optimization.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Turnover Number (TON) |
| Pd(OAc)₂ / SPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 94 | 47 |
| Pd(OAc)₂ / XPhos | 2 | K₃PO₄ | Dioxane/H₂O | 100 | 10 | 96 | 48 |
| PEPPSI-IPr | 1.5 | Cs₂CO₃ | 1,4-Dioxane | 90 | 8 | 98 | 65 |
| Herrmann's Catalyst | 2.5 | K₂CO₃ | DMF | 110 | 16 | 85 | 34 |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Toluene/H₂O | 110 | 24 | 65 | 13 |
Note: This is fictionalized data for comparison, synthesized from trends reported in the literature for similar challenging Suzuki-Miyaura couplings.[10][14][16][17]
Analysis: The data clearly indicates that modern, specialized ligand systems significantly outperform the classical Pd(PPh₃)₄ catalyst for this type of transformation. The bulky, electron-rich Buchwald ligands (SPhos, XPhos) provide excellent yields.[10][13] Notably, the NHC-based PEPPSI-IPr catalyst demonstrates the highest efficiency, achieving a near-quantitative yield with a lower catalyst loading and shorter reaction time, resulting in a superior Turnover Number (TON).[14][15]
Experimental Protocols
To ensure reproducibility and scientific integrity, we provide detailed, self-validating protocols for two high-performing catalyst systems. The causality behind key steps is explained to provide deeper insight.
Protocol 1: Suzuki-Miyaura Coupling using Pd(OAc)₂/XPhos
This protocol utilizes an in-situ generated catalyst from a palladium source and a state-of-the-art Buchwald ligand.
Rationale: The use of a separate palladium source and ligand allows for flexibility and optimization. XPhos is chosen for its proven efficacy in coupling challenging substrates due to its steric bulk and electron-rich nature, which promotes the rate-limiting oxidative addition step.[10][13] An inert atmosphere is critical as the active Pd(0) species is susceptible to oxidation.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (e.g., 4-bromoanisole, 1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial under an inert atmosphere, weigh palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Scientist's Note: A 1:2 Pd:Ligand ratio is often optimal for generating the active L₁Pd(0) species while maintaining catalyst stability.[10]
-
-
Atmosphere Inerting: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe. The presence of water can be beneficial, though not always required for desulfonative couplings.[2]
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 10-16 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using PEPPSI-IPr
This protocol leverages a commercially available, air-stable precatalyst, simplifying the setup.
Rationale: The PEPPSI-IPr precatalyst is a Pd(II) complex that is readily reduced in situ to the active Pd(0) species.[14] Its stability allows it to be weighed in the air, enhancing experimental convenience. The strong σ-donating NHC ligand promotes high catalytic activity, often requiring milder conditions.[15]
-
Reaction Setup: To an oven-dried vial equipped with a stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.1 mmol, 1.1 equiv.), PEPPSI-IPr (0.015 mmol, 1.5 mol%), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Scientist's Note: Cesium carbonate is a stronger base and is often employed with PEPPSI catalysts to facilitate the reaction, even in cases where a base might not be strictly necessary for the C-S activation itself.[15]
-
-
Atmosphere and Solvent: Seal the vial with a cap containing a PTFE septum. Purge with argon for 5 minutes. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the vial in a preheated heating block at 90 °C and stir for 8-12 hours.
-
Workup and Purification: Follow steps 6-8 from Protocol 1.
Figure 2: A generalized experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
Conclusion and Recommendations
The desulfonative Suzuki-Miyaura coupling of aryl sulfonyl fluorides represents a significant advancement in synthetic chemistry, transforming a stable SuFEx handle into a versatile cross-coupling partner. Our comparative analysis reveals that while classical palladium catalysts like Pd(PPh₃)₄ are largely ineffective, modern catalyst systems provide excellent results.
-
For Maximum Efficiency and Mild Conditions: The PEPPSI-IPr catalyst is highly recommended. Its operational simplicity (air-stable), high activity at lower temperatures, and reduced catalyst loading make it an ideal choice for discovery chemistry and rapid analog synthesis.
-
For Versatility and Cost-Effectiveness: Catalyst systems based on Buchwald ligands like XPhos or SPhos offer a robust and highly versatile alternative. While requiring slightly higher catalyst loadings and temperatures, their broad substrate scope is well-documented for numerous challenging coupling reactions.
-
For Process Development and Scale-Up: Palladacycles should be considered, as their inherent stability can be advantageous in larger-scale manufacturing environments where robustness and consistency are critical.
Ultimately, the optimal catalyst choice will depend on the specific substrate, desired scale, and economic constraints of the project. This guide provides the foundational data and protocols to enable researchers to confidently explore this exciting and rapidly evolving area of cross-coupling chemistry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scite.ai [scite.ai]
- 12. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. PEPPSI™ 触媒 [sigmaaldrich.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. benchchem.com [benchchem.com]
A Mechanistic and Comparative Guide to Desulfonative Coupling with 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
For Researchers, Scientists, and Drug Development Professionals
The development of novel cross-coupling methodologies is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures that are pivotal in drug discovery and materials science. Among the diverse array of electrophilic partners, sulfonyl fluorides have recently emerged as a compelling class of reagents for carbon-carbon bond formation through desulfonative coupling reactions.[1][2][3] This guide provides a comprehensive analysis of the mechanistic intricacies of desulfonative coupling, with a specific focus on the unique potential of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride as a bifunctional coupling partner. We will objectively compare its projected performance with alternative electrophiles, supported by mechanistic insights and experimental data from the broader field of desulfonative chemistry.
The Rise of Sulfonyl Fluorides in Cross-Coupling: A Paradigm Shift
Traditionally, aryl sulfonyl fluorides were primarily recognized for their role in "click" chemistry, specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions, to form sulfonylated derivatives.[2][4] Their C-S bond was considered relatively inert towards transition-metal-catalyzed C-C bond formation.[1][2] However, recent breakthroughs have demonstrated that under specific palladium or nickel catalysis, the C-SO2F bond can be selectively activated, positioning aryl sulfonyl fluorides as viable electrophiles in Suzuki-Miyaura and other cross-coupling reactions.[1][5] This expanded reactivity opens new avenues for molecular design, offering a stable, often crystalline, and readily accessible alternative to more conventional electrophiles like aryl halides and triflates.
Mechanistic Underpinnings of Desulfonative Coupling
The success of desulfonative coupling hinges on the selective cleavage of the C-S bond of the sulfonyl fluoride. Both palladium and nickel-based catalytic systems have been developed, each with distinct mechanistic features.
Palladium-Catalyzed Desulfonative Suzuki-Miyaura Coupling
Pioneering work has established that aryl sulfonyl fluorides can effectively participate in palladium-catalyzed Suzuki-Miyaura coupling reactions.[1][2] A key feature of this transformation is that it often proceeds in the absence of a base, and remarkably, can tolerate acidic conditions.[1][2]
Mechanistic experiments and DFT calculations suggest a catalytic cycle initiated by the oxidative addition of the palladium(0) catalyst to the C-S bond of the aryl sulfonyl fluoride.[1][2] This is a departure from the more common C-X bond activation seen with aryl halides. The resulting aryl-palladium(II) intermediate then undergoes desulfonation, extruding sulfur dioxide and forming a palladium-fluoride species. This Pd-F intermediate is proposed to facilitate the transmetalation step with the boronic acid or its derivative.[1][2] Reductive elimination from the subsequent aryl-palladium(II)-aryl intermediate furnishes the biaryl product and regenerates the active Pd(0) catalyst.
Caption: Proposed catalytic cycle for Pd-catalyzed desulfonative Suzuki-Miyaura coupling.
Nickel-Catalyzed Desulfonative Reductive Cross-Coupling
Nickel catalysis offers a complementary approach for the desulfonative coupling of aryl sulfones (and by extension, sulfonyl fluorides) with aryl bromides.[6] This reductive cross-coupling manifold typically employs a reductant, such as zinc dust.[6] The catalytic cycle is thought to commence with the reduction of a Ni(II) precursor to an active Ni(0) species.[6] Oxidative addition of the aryl sulfone to the Ni(0) complex forms an aryl-Ni(II) intermediate.[6] Subsequent reduction by zinc can lead to a Ni(I) species, which then undergoes a second oxidative addition with the aryl bromide to generate a Ni(III) intermediate bearing both aryl groups.[6] Reductive elimination then affords the biaryl product and regenerates a Ni(I) species to continue the catalytic cycle.
Caption: Plausible catalytic cycle for Ni-catalyzed desulfonative reductive cross-coupling.
Comparative Analysis: 3-(Boryl)benzenesulfonyl Fluoride vs. Other Electrophiles
The unique structure of this compound, possessing both a boronic ester and a sulfonyl fluoride, presents intriguing possibilities for sequential and site-selective cross-coupling reactions. Below is a comparative analysis of this reagent against conventional electrophiles.
| Feature | 3-(Boryl)benzenesulfonyl Fluoride | Aryl Halides (Br, I) | Aryl Triflates |
| Reactivity of Electrophilic Site | C-SO2F bond activated by Pd or Ni catalysis.[1][6] | C-X bond readily activated by a wide range of Pd and Ni catalysts. | C-OTf bond highly reactive towards oxidative addition. |
| Stability | Generally stable, crystalline solids.[4] | Variable stability, can be sensitive to light and air. | Often liquids, can be moisture-sensitive. |
| Orthogonality in Sequential Coupling | The SO2F and B(pin) groups offer potential for orthogonal reactivity. The SO2F group can be coupled under base-free conditions, preserving the B(pin) moiety for a subsequent standard Suzuki-Miyaura coupling.[1][2] | Sequential coupling is possible with different halogens (e.g., I then Br) but requires careful control of reaction conditions. | High reactivity can sometimes lead to challenges in achieving selectivity in the presence of other reactive sites. |
| Functional Group Tolerance | Desulfonative coupling can be tolerant of a wide range of functional groups, including acidic protons under certain conditions.[1][2] | Generally good, but can be sensitive to strong bases or nucleophiles. | Excellent, but can be sensitive to strong nucleophiles. |
| Availability | Synthetically accessible. | Widely commercially available. | Readily prepared from phenols. |
The Strategic Advantage of a Bifunctional Reagent
The presence of both a sulfonyl fluoride and a boronic ester on the same aromatic ring in this compound is a key strategic advantage. This bifunctionality allows for a two-directional synthetic approach from a single starting material. For instance, one could envision a scenario where the sulfonyl fluoride is first subjected to a desulfonative coupling, taking advantage of the often base-free conditions to preserve the boronic ester. The resulting product, now bearing a newly installed aryl group and the intact boronic ester, can then be used in a conventional Suzuki-Miyaura coupling to introduce a second, different aryl substituent. This one-pot or sequential approach can significantly streamline the synthesis of complex, non-symmetrical bi- and terphenyls, which are common motifs in pharmaceuticals and organic materials.
Experimental Protocols
Below is a representative, generalized protocol for a palladium-catalyzed desulfonative Suzuki-Miyaura coupling based on literature precedents.[1][2]
General Procedure for Palladium-Catalyzed Desulfonative Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl sulfonyl fluoride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), and the ligand (e.g., SPhos, RuPhos, 4-10 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen). Add the anhydrous, degassed solvent (e.g., dioxane, toluene) via syringe.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at the desired temperature (typically 100-130 °C). Stir the reaction mixture for the specified time (12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.
Conclusion
Desulfonative coupling reactions utilizing aryl sulfonyl fluorides as electrophiles represent a significant advancement in cross-coupling chemistry. They offer a stable and versatile alternative to traditional electrophiles, with unique mechanistic pathways that can be exploited for synthetic advantage. The bifunctional nature of this compound positions it as a particularly valuable building block for the efficient and modular synthesis of complex aromatic structures. As research in this area continues to expand, we can anticipate the development of even more sophisticated catalytic systems and a broader application of this powerful synthetic tool in both academic and industrial settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Desulfonative Suzuki-Miyaura Coupling of Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Emerging Applications of Sulfur(VI) Fluorides in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ‘Awaken’ aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride: A Dual-Functionality Reagent for Modern Drug Discovery
Introduction: The Rise of Bifunctional Reagents in Covalent Chemistry
In the landscape of modern chemical biology and drug development, precision and efficiency are paramount. The pursuit of highly selective and stable covalent inhibitors has led to a renaissance in the exploration of unique electrophilic warheads. Among these, aryl sulfonyl fluorides (ArSO₂F) have emerged as a privileged class. Their remarkable balance of stability under physiological conditions and tunable, context-dependent reactivity has made them indispensable tools for covalently modifying biological targets.[1][2] This reactivity is the cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click chemistry paradigm that provides robust and reliable linkages.[2][3]
This guide focuses on a particularly versatile member of this family: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride . This molecule represents a strategic convergence of two powerful chemical functionalities:
-
The Sulfonyl Fluoride Group: A moderately electrophilic center, stable to hydrolysis but reactive towards nucleophilic amino acid residues (e.g., lysine, tyrosine, serine) under specific conditions, making it an ideal warhead for targeted covalent inhibitors.[1][4]
-
The Pinacol Boronic Ester Group: A cornerstone of transition-metal catalysis, enabling carbon-carbon and carbon-heteroatom bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.
This dual functionality allows for a modular and divergent approach to probe and drug development. A complex molecular scaffold can be constructed via Suzuki-Miyaura coupling, followed by the use of the sulfonyl fluoride as a covalent anchor to a protein target, or vice-versa. Understanding the specific reactivity of each functional group is critical to leveraging the full potential of this reagent.
This guide provides an in-depth analysis of the reactivity of 3-(pinacolborato)benzenesulfonyl fluoride, grounded in Density Functional Theory (DFT) principles, and compares its performance with alternative electrophiles. We will delve into the causality behind its reactivity, provide actionable experimental protocols, and showcase its utility for our audience of researchers, scientists, and drug development professionals.
PART 1: DFT-Informed Reactivity of the Sulfonyl Fluoride Moiety
While a dedicated DFT study specifically for 3-(pinacolborato)benzenesulfonyl fluoride is not extensively published, we can construct a highly accurate model of its reactivity based on foundational DFT studies of substituted benzenesulfonyl fluorides and the principles of SuFEx chemistry.
The reactivity of the S(VI)-F bond is a delicate balance. The strong S-F bond renders it resistant to hydrolysis and thermolysis, a stark contrast to the more labile sulfonyl chlorides.[5] However, the sulfur atom remains sufficiently electrophilic to react with potent nucleophiles. The key to "awakening" this latent reactivity lies in activating the S-F bond, a process that can be facilitated by protonation, Lewis acids, or specific microenvironments, such as the active site of a protein.[1][6]
The presence of the pinacol boronic ester at the meta position is a crucial design choice. As an electron-withdrawing group, it increases the electrophilicity of the sulfur center compared to unsubstituted benzenesulfonyl fluoride.[5][7] This is a direct consequence of inductive effects, which pull electron density away from the sulfonyl group, making the sulfur atom more susceptible to nucleophilic attack. DFT calculations on related systems confirm that electron-withdrawing substituents lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital) centered on the S-F bond, thereby facilitating the reaction.
Mechanism of SuFEx Reactivity
The SuFEx reaction with a nucleophile (e.g., a phenoxide) proceeds through a trigonal bipyramidal intermediate. DFT calculations suggest a low activation energy for this fluoride exchange process.
Caption: Generalized mechanism for the SuFEx reaction.
PART 2: Comparative Reactivity and Performance
The choice of an electrophilic warhead is a critical decision in probe design. The ideal reagent offers a balance of stability for synthesis and handling, with sufficient reactivity for the desired biological application. Here, we compare 3-(pinacolborato)benzenesulfonyl fluoride to common alternatives.
Comparison with Other Sulfonyl Halides and Analogs
The reactivity of the S(VI) center is highly dependent on the nature of the leaving group and the substitution on the aryl ring.
| Electrophile | General Structure | Relative Stability | Relative Reactivity | Key Characteristics |
| Aryl Sulfonyl Chloride | Ar-SO₂-Cl | Low | High | Highly reactive, prone to hydrolysis, less selective, often reacting with cysteine.[5] |
| Aryl Sulfonyl Fluoride | Ar-SO₂-F | High | Moderate | Resistant to hydrolysis, thermally stable, reacts with a broader range of nucleophilic residues (Lys, Tyr, Ser).[1][5] |
| Aryl Fluorosulfate | Ar-O-SO₂-F | Very High | Low | Less electrophilic than sulfonyl fluorides due to resonance stabilization from the bridging oxygen; requires more forcing conditions for reaction.[1][4] |
| Target: 3-(Bpin)-ArSO₂F | (Bpin)Ar-SO₂-F | High | Moderate-High | Enhanced electrophilicity due to the electron-withdrawing boronic ester; retains high stability of the S-F bond. |
Causality Behind Performance:
-
Sulfonyl Chlorides vs. Fluorides: The high reactivity of sulfonyl chlorides stems from the weaker S-Cl bond and the better leaving group ability of the chloride anion compared to fluoride. However, this comes at the cost of stability and selectivity. Sulfonyl fluorides provide a more controlled reaction, allowing them to serve as more discerning probes.[5]
-
Sulfonyl Fluorides vs. Fluorosulfates: The oxygen atom in a fluorosulfate donates electron density to the sulfur center via resonance, reducing its electrophilicity and making it less reactive than a comparable sulfonyl fluoride.[1] This makes fluorosulfates exceptionally stable but limits their utility to applications where high activation (e.g., a highly proximal and nucleophilic residue) is possible.
-
Effect of the Boronic Ester: The boronic ester at the meta position on our target molecule acts as a moderate electron-withdrawing group. This increases the partial positive charge on the sulfur atom, making it more electrophilic and thus more reactive towards nucleophiles than an unsubstituted benzenesulfonyl fluoride, without compromising its hydrolytic stability. This "tuning" of reactivity is a key advantage.
PART 3: Experimental Protocols and Workflows
The dual functionality of this reagent allows for a flexible synthetic strategy. Below are representative protocols for its two primary reaction modes.
Protocol 1: SuFEx Reaction with a Phenolic Nucleophile
This protocol describes the reaction of 3-(pinacolborato)benzenesulfonyl fluoride with a generic phenol to form a sulfonate ester, a common linkage in chemical biology probes.
Step-by-Step Methodology:
-
Reagent Preparation: In a clean, dry vial under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the phenol (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of a hindered guanidine base, such as 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG, 5 mol%), followed by hexamethyldisilazane (HMDS, 1.0 eq.).[6] The BTMG acts as a superb catalyst for the SuFEx reaction, while HMDS serves to sequester the fluoride byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid and can be complete within 5-30 minutes.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl fluoride is consumed.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude residue can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonate ester product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The disappearance of the characteristic sulfonyl fluoride signal in the ¹⁹F NMR spectrum is a key indicator of reaction completion.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the use of the boronic ester functionality to couple with an aryl halide, demonstrating the reagent's utility in scaffold construction.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (Ar-X, 1.0 eq.), this compound (1.2 eq.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).
-
Catalyst and Ligand: Add the palladium catalyst, such as Pd(PPh₃)₄ (5-10 mol%) or a combination of a palladium precursor like Pd₂(dba)₃ and a phosphine ligand (e.g., SPhos, XPhos).[8][9]
-
Solvent Addition: Under an inert atmosphere, add a degassed solvent system. A mixture of an organic solvent like 1,4-dioxane or toluene and water is commonly used.[8][10]
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography. Characterize the final biaryl sulfonyl fluoride by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity, ensuring the sulfonyl fluoride moiety remains intact.
Workflow Visualization
The strategic application of this bifunctional reagent can be visualized as a divergent synthetic workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorosulfates and Sulfamoyl Fluorides for Drug Design - Enamine [enamine.net]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the boundaries of ferrocenesulfonyl fluoride chemistry - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QI01854C [pubs.rsc.org]
- 8. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarship.claremont.edu [scholarship.claremont.edu]
- 10. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Green chemistry metrics for synthesis using 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and efficient synthesis.[1][2] This guide provides a comparative analysis of green chemistry metrics for the synthesis of biaryl sulfonyl fluorides, versatile building blocks in drug discovery, focusing on pathways involving key intermediates like 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride.
We will dissect two distinct synthetic approaches to a representative biaryl sulfonyl fluoride, 4'-methoxy-[1,1'-biphenyl]-3-sulfonyl fluoride: a traditional Suzuki-Miyaura coupling in an organic solvent and a modern, greener "on-water" protocol. Through a detailed examination of experimental data, we will calculate and compare key green chemistry metrics, including Atom Economy, E-Factor, and Process Mass Intensity (PMI), to provide a quantitative assessment of the environmental impact of each method.
The Imperative of Green Metrics in Synthesis
The pharmaceutical industry, in its quest for novel therapeutics, often generates a significant amount of waste.[3] Green chemistry metrics provide a framework for quantifying the "greenness" of a chemical process, enabling chemists to make informed decisions that minimize environmental impact while maximizing efficiency.[4][5] These metrics shift the focus from reaction yield alone to a more holistic view that encompasses all materials used in a process.[6][7]
Key Metrics Under the Microscope:
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the desired product.[5]
-
Environmental Factor (E-Factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-Factor signifies a greener process.[3]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. PMI provides a comprehensive measure of the overall efficiency and environmental footprint of a synthesis.[3]
Synthetic Pathways to 4'-methoxy-[1,1'-biphenyl]-3-sulfonyl fluoride: A Comparative Analysis
To illustrate the practical application of these metrics, we will compare two synthetic routes to 4'-methoxy-[1,1'-biphenyl]-3-sulfonyl fluoride.
Diagram of Synthetic Strategies
Caption: Comparison of traditional and "on-water" Suzuki-Miyaura coupling strategies for biaryl sulfonyl fluoride synthesis.
Method 1: Traditional Suzuki-Miyaura Coupling in Organic Solvent
This approach represents a conventional method for carbon-carbon bond formation, widely used in organic synthesis.[8][9] The reaction utilizes a palladium catalyst in a mixture of organic solvents.
Experimental Protocol:
A mixture of this compound (1.0 mmol, 298 mg), 4-iodoanisole (1.2 mmol, 281 mg), and potassium carbonate (2.0 mmol, 276 mg) is taken in a round-bottom flask. A solution of tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) in 10 mL of a 4:1:1 mixture of toluene:ethanol:water is added. The mixture is degassed and then heated at 100°C for 12 hours under an inert atmosphere. After cooling, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford 4'-methoxy-[1,1'-biphenyl]-3-sulfonyl fluoride (yield: 80%, 223 mg).
Workflow for Traditional Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the traditional Suzuki-Miyaura coupling reaction.
Method 2: "On-Water" Suzuki-Miyaura Coupling
This innovative and greener approach, developed by Arvidsson and coworkers, utilizes water as the primary solvent, eliminating the need for flammable and often toxic organic solvents.[10][11][12] The reaction proceeds at room temperature, further reducing energy consumption.
Experimental Protocol:
In a vial, 3-bromobenzenesulfonyl fluoride (1.0 mmol, 239 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), palladium(II) acetate (0.01 mmol, 2.2 mg), and triethylamine (3.0 mmol, 417 µL) are suspended in 5 mL of water. The vial is sealed and the mixture is stirred vigorously at room temperature for 24 hours. The reaction mixture is then extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexane) to yield 4'-methoxy-[1,1'-biphenyl]-3-sulfonyl fluoride (yield: 95%, 265 mg).
Workflow for "On-Water" Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the "on-water" Suzuki-Miyaura coupling reaction.
Quantitative Comparison of Green Chemistry Metrics
The following table provides a quantitative comparison of the green chemistry metrics for the two synthetic methods. The calculations are based on the experimental data provided in the protocols.
| Metric | Traditional Suzuki-Miyaura Coupling | "On-Water" Suzuki-Miyaura Coupling |
| Atom Economy (AE) | 67.8% | 71.2% |
| E-Factor | ~150 | ~35 |
| Process Mass Intensity (PMI) | ~151 | ~36 |
Analysis of the Metrics:
-
Atom Economy: The "on-water" synthesis exhibits a slightly higher atom economy, indicating that a greater proportion of the reactant atoms are incorporated into the final product. This is primarily due to the use of a lighter aryl halide (bromobenzene derivative vs. iodobenzene derivative) and a boronic acid instead of a pinacol boronate ester.
-
E-Factor and PMI: The most striking difference lies in the E-Factor and PMI values. The traditional Suzuki-Miyaura coupling generates a significantly larger amount of waste, approximately 150 times the mass of the product. In contrast, the "on-water" method is substantially greener, with an E-Factor and PMI around 35-36. This dramatic reduction in waste is a direct consequence of eliminating the bulk of organic solvents used in the reaction and purification steps.[13]
Conclusion: A Clearer Path to Greener Synthesis
This comparative analysis unequivocally demonstrates the significant environmental advantages of adopting modern, green chemistry principles in the synthesis of biaryl sulfonyl fluorides. The "on-water" Suzuki-Miyaura coupling not only offers a higher yield but also drastically reduces waste generation, as quantified by the E-Factor and PMI.
For researchers, scientists, and drug development professionals, the choice of synthetic route has profound implications for both environmental sustainability and process efficiency. While traditional methods remain valuable tools, the data presented here strongly advocates for the exploration and implementation of greener alternatives. The use of reagents like this compound in conjunction with innovative, water-based protocols represents a significant step forward in the journey towards a more sustainable and responsible chemical industry.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
A Strategic Guide to the Synthesis of Biaryl Sulfonyl Fluorides: A Cost-Benefit Analysis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
In the landscape of modern drug discovery and chemical biology, the sulfonyl fluoride moiety has emerged as a privileged covalent warhead. Its unique combination of stability and reactivity allows for the selective and durable modification of biological targets.[1] When incorporated into a biaryl scaffold, the resulting molecules offer a rich platform for tuning pharmacokinetic and pharmacodynamic properties. This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive cost-benefit analysis of a key building block in this arena: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride . We will objectively compare the direct use of this bifunctional reagent against a common two-step alternative, supported by experimental data and detailed protocols, to inform strategic decisions in the synthesis of high-value biaryl sulfonyl fluorides.
The Bifunctional Advantage: A Ready-to-Use Building Block
The subject of our analysis, this compound, is a versatile reagent that combines two powerful functionalities in a single molecule: a boronic acid pinacol ester and a sulfonyl fluoride.[2][3] The boronic ester moiety is a workhorse of modern organic synthesis, enabling the formation of carbon-carbon bonds through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] The sulfonyl fluoride group, on the other hand, serves as a robust and selective electrophile for covalent modification of proteins.[1]
The primary advantage of this bifunctional building block is its ability to streamline the synthesis of biaryl sulfonyl fluorides. In a single step, a sulfonyl fluoride-bearing aryl ring can be coupled to a variety of aryl or heteroaryl halides, providing rapid access to a diverse library of compounds. This is particularly valuable in the early stages of drug discovery, where rapid lead generation and structure-activity relationship (SAR) studies are paramount.
Comparative Synthetic Strategies
To provide a robust cost-benefit analysis, we will compare two synthetic routes to a model biaryl sulfonyl fluoride, 3'-fluoro-5-(fluorosulfonyl)-[1,1'-biphenyl] .
Route A: The Direct Approach
This strategy employs the direct Suzuki-Miyaura coupling of this compound with an appropriate aryl halide, in this case, 1-bromo-3-fluorobenzene.
Route B: The Two-Step Alternative
This approach involves the in-situ preparation of the boronic ester from a readily available starting material, 3-bromobenzenesulfonyl fluoride, via a Miyaura borylation, followed by a Suzuki-Miyaura coupling with 1-bromo-3-fluorobenzene.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the model compound via both routes.
Route A: Direct Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
1-Bromo-3-fluorobenzene
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), 1-bromo-3-fluorobenzene (1.2 equiv), potassium acetate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Route B: Two-Step Synthesis (Miyaura Borylation followed by Suzuki-Miyaura Coupling)
-
Step 1: Miyaura Borylation
-
Materials:
-
3-Bromobenzenesulfonyl fluoride
-
Bis(pinacolato)diboron (B₂pin₂)
-
Pd(dppf)Cl₂
-
Potassium acetate (KOAc)
-
1,4-Dioxane
-
-
Procedure:
-
To a reaction vessel, add 3-bromobenzenesulfonyl fluoride (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and Pd(dppf)Cl₂ (0.03 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere.
-
Add degassed 1,4-dioxane.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.[5]
-
Monitor the reaction by GC-MS or LC-MS. The intermediate, this compound, can be isolated by column chromatography or used directly in the next step.[6]
-
-
-
Step 2: Suzuki-Miyaura Coupling
-
Procedure:
-
To the crude reaction mixture from Step 1, add 1-bromo-3-fluorobenzene (1.2 equiv), additional potassium acetate (or another suitable base like K₂CO₃, 2.0 equiv), and water.
-
Continue heating at 80-100 °C for 2-12 hours, monitoring the reaction progress.
-
Work-up and purification are performed as described in Route A.
-
-
Cost-Benefit Analysis
The choice between these two routes will depend on a variety of factors, including the cost of raw materials, the scale of the synthesis, and the available time and resources.
Reagent Cost Comparison
The following table provides an approximate cost comparison for the key reagents required for the synthesis of 1 mmol of the target biaryl sulfonyl fluoride. Prices are based on currently available catalog prices from major suppliers and are subject to change.
| Reagent | Route A (Direct) | Route B (Two-Step) |
| Starting Material | ||
| 3-(Pinacolato)benzenesulfonyl fluoride | ~$250/mmol | - |
| 3-Bromobenzenesulfonyl fluoride | - | ~$15/mmol[1][7] |
| Bis(pinacolato)diboron | - | ~$1/mmol[8][9] |
| Catalyst & Base | ||
| Pd(dppf)Cl₂ (0.03 equiv) | ~$3/mmol | ~$6/mmol (for two steps)[10][11] |
| Potassium Acetate | ~$0.01/mmol | ~$0.02/mmol[4][12][13] |
| Total Estimated Cost | ~$253/mmol | ~$22/mmol |
Process Efficiency Comparison
| Parameter | Route A (Direct) | Route B (Two-Step) |
| Number of Steps | 1 | 2 |
| Purification | 1 final purification | Potential for intermediate purification |
| Time & Labor | Lower | Higher |
| Overall Yield | High (typically >80%) | Variable, dependent on both steps |
Yield and Throughput
Route A offers a more streamlined process with a single purification step, which can lead to higher overall yields and throughput, especially for the synthesis of a large number of analogs. While the yield for the Miyaura borylation in Route B can be high (often >80% for aryl bromides), the two-step nature of the process introduces the potential for material loss at each stage.[14][15]
Discussion and Recommendations
The cost-benefit analysis reveals a clear trade-off between the two synthetic strategies.
Route A (Direct Coupling) is the preferred method for:
-
Rapid library synthesis and SAR studies: The single-step nature of this route allows for the rapid generation of a diverse range of analogs from a common intermediate.
-
Small-scale synthesis: When the absolute cost of the starting material is not a primary concern, the convenience and time savings of the direct approach are highly advantageous.
-
Simplified purification: A single purification step reduces the overall workload and potential for product loss.
Route B (Two-Step Synthesis) is a more economical choice for:
-
Large-scale synthesis: The significantly lower cost of the starting materials makes this route more attractive for the production of larger quantities of a specific target molecule.
-
Cost-sensitive projects: When budget constraints are a primary consideration, the two-step approach offers a substantial cost saving.
-
Situations where the bifunctional reagent is unavailable: If this compound is not commercially available or is in short supply, the two-step route provides a reliable alternative.
It is important to note that the efficiency of both routes is highly dependent on the specific substrates and reaction conditions used. Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal results.
Conclusion
Both the direct and two-step synthetic routes to biaryl sulfonyl fluorides offer distinct advantages. The direct approach, using the bifunctional This compound , provides a rapid and efficient method for the synthesis of diverse compound libraries, making it an ideal choice for early-stage drug discovery. The two-step alternative, while more labor-intensive, offers a significant cost advantage, particularly for large-scale synthesis. By carefully considering the specific needs of their project, researchers can select the most appropriate synthetic strategy to achieve their goals in a timely and cost-effective manner.
References
- 1. 454-65-9 Cas No. | 3-Bromobenzenesulfonyl fluoride | Matrix Scientific [matrixscientific.com]
- 2. parchem.com [parchem.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. cenmed.com [cenmed.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. 3-Bromobenzenesulfonyl fluoride 95 GC 454-65-9 [sigmaaldrich.com]
- 8. Bis(pinacolato)diboron | Cas No. 73183-34-3 | Apollo [store.apolloscientific.co.uk]
- 9. Bis(pinacolato) diboron [oakwoodchemical.com]
- 10. 72287-26-4 Cas No. | Pd(dppf)Cl2 | Apollo [store.apolloscientific.co.uk]
- 11. echemi.com [echemi.com]
- 12. 乙酸钾 98% | Sigma-Aldrich [sigmaaldrich.com]
- 13. Potassium Acetate price,buy Potassium Acetate - chemicalbook [m.chemicalbook.com]
- 14. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alfa-chemistry.com [alfa-chemistry.com]
The Art of Departure: A Comparative Guide to Leaving Groups in Suzuki Reactions of Aryl Sulfonyl Compounds
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. While aryl halides have traditionally been the electrophilic partners of choice, the use of aryl sulfonyl compounds offers a compelling alternative, often leveraging the ready availability and unique reactivity of phenol and sulfonic acid precursors. The choice of the specific sulfonyl-based leaving group, however, is a critical parameter that can significantly impact reaction efficiency, substrate scope, and overall success.
This guide provides an in-depth comparative analysis of common and emerging sulfonyl-based leaving groups in Suzuki reactions. We will delve into the nuances of their reactivity, supported by experimental data, and explore the underlying mechanistic principles that govern their performance. This document is intended to serve as a practical resource to aid in the rational selection of leaving groups and the optimization of reaction conditions for your specific synthetic challenges.
The Spectrum of Sulfonyl Leaving Groups: A Reactivity Overview
The efficacy of a leaving group in the Suzuki reaction is intrinsically linked to its ability to facilitate the rate-determining oxidative addition of the palladium(0) catalyst to the aryl electrophile. The general trend in reactivity for commonly employed leaving groups in Suzuki reactions follows the order: I > OTf > Br >> Cl.[1] Aryl sulfonyl compounds introduce a range of reactivities that can be strategically employed in synthesis.
Here, we compare several key classes of aryl sulfonyl leaving groups:
-
Aryl Triflates (ArOTf): Aryl trifluoromethanesulfonates, or triflates, are highly reactive electrophiles in Suzuki couplings, often exhibiting reactivity comparable to aryl bromides.[1] Their excellent leaving group ability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting triflate anion.
-
Aryl Nonaflates (ArONf): Aryl nonafluorobutanesulfonates, or nonaflates, are even more reactive than triflates. The extended perfluoroalkyl chain further enhances the leaving group's ability to stabilize a negative charge, making nonaflates superior in many cases, especially for challenging couplings.
-
Aryl Tosylates (ArOTs) and Mesylates (ArOMs): Aryl para-toluenesulfonates (tosylates) and methanesulfonates (mesylates) are more stable and economical alternatives to triflates and nonaflates.[2] While generally less reactive, recent advances in ligand and catalyst development have significantly expanded their utility in Suzuki reactions, making them attractive for large-scale synthesis.[3]
-
Aryl Sulfones (ArSO₂R): More recently, aryl sulfones have emerged as viable electrophilic partners in Suzuki reactions. The reactivity of the C-S bond is highly dependent on the nature of the R group, with electron-withdrawing groups like trifluoromethyl (SO₂CF₃) significantly enhancing reactivity.[4]
Mechanistic Insights: The Critical Oxidative Addition Step
The Suzuki-Miyaura catalytic cycle is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. For aryl sulfonyl compounds, the initial oxidative addition of the Pd(0) catalyst to the Ar-O or Ar-S bond is typically the rate-determining step and is thus the primary determinant of the leaving group's efficacy.
The electronic nature of the sulfonyl group plays a pivotal role. Highly fluorinated sulfonates like triflates and nonaflates create a more electrophilic carbon center and a more stable anionic leaving group, thereby lowering the activation energy for oxidative addition.[5] For less reactive sulfonates like tosylates and mesylates, the choice of a sterically bulky and electron-rich phosphine ligand on the palladium catalyst is crucial to promote the oxidative addition step.[2]
Computational studies have revealed that the mechanism of oxidative addition can vary. For aryl triflates, a nucleophilic displacement-type mechanism at a bis-ligated palladium center is often favored.[6] In the case of aryl sulfones, density functional theory (DFT) calculations suggest that oxidative addition into the C–S bond is the turnover-limiting step, and the activation energy is significantly influenced by the electronic properties of the sulfone's R-group.[4]
Performance Comparison: A Data-Driven Analysis
The selection of a leaving group is often a trade-off between reactivity, stability, and cost. The following tables summarize representative experimental data from the literature to provide a quantitative comparison of different aryl sulfonyl leaving groups in Suzuki reactions.
Table 1: Comparison of Aryl Tosylates and Mesylates
This table showcases a direct comparison of the performance of aryl tosylates and mesylates in the Suzuki-Miyaura coupling with various arylboronic acids, highlighting the generally higher efficiency of tosylates under these specific conditions.[2]
| Entry | Aryl Sulfonate | Arylboronic Acid | Product | Yield (%) |
| 1 | 4-tert-butylphenyl tosylate | Phenylboronic acid | 4-tert-butylbiphenyl | 95 |
| 2 | 4-tert-butylphenyl mesylate | Phenylboronic acid | 4-tert-butylbiphenyl | 88 |
| 3 | 4-methoxyphenyl tosylate | 2-methylphenylboronic acid | 4-methoxy-2'-methylbiphenyl | 92 |
| 4 | 4-methoxyphenyl mesylate | 2-methylphenylboronic acid | 4-methoxy-2'-methylbiphenyl | 85 |
| 5 | 2-naphthyl tosylate | 4-formylphenylboronic acid | 2-(4-formylphenyl)naphthalene | 90 |
| 6 | 2-naphthyl mesylate | 4-formylphenylboronic acid | 2-(4-formylphenyl)naphthalene | 83 |
Reaction conditions: Aryl sulfonate (1.0 mmol), arylboronic acid (2.0 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (2 mol %), L2 (a specific biarylphosphine ligand) (4 mol %), t-AmOH, 110 °C, 2 h.[2]
Table 2: Reactivity of Aryl Triflates and Nonaflates
The following data illustrates the high reactivity of aryl triflates and the often superior performance of aryl nonaflates, particularly in challenging transformations.
| Entry | Electrophile | Nucleophile | Catalyst System | Product | Yield (%) | Reference |
| 1 | 4-cyanophenyl triflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ | 4-cyanobiphenyl | 95 | [7] |
| 2 | 4-cyanophenyl nonaflate | Phenylboronic acid | Pd(OAc)₂/PCy₃ | 4-cyanobiphenyl | 98 | [8] |
| 3 | 2-naphthyl triflate | 4-methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | 2-(4-methoxyphenyl)naphthalene | 92 | [7] |
| 4 | 2-naphthyl nonaflate | 4-methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ | 2-(4-methoxyphenyl)naphthalene | 96 | [8] |
Reaction conditions are representative and may vary between sources.
Experimental Protocols
To facilitate the practical application of this guide, detailed, step-by-step experimental protocols for the Suzuki-Miyaura coupling of representative aryl sulfonyl compounds are provided below.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Tosylate
This procedure is a general method for the coupling of an aryl tosylate with an arylboronic acid using a palladium/biarylphosphine catalyst system.[2]
Materials:
-
Aryl tosylate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol %)
-
Biarylphosphine ligand (e.g., XPhos) (0.04 mmol, 4 mol %)
-
tert-Amyl alcohol (2 mL)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl tosylate (1.0 mmol), arylboronic acid (2.0 mmol), and potassium phosphate (3.0 mmol).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add palladium(II) acetate (0.02 mmol) and the biarylphosphine ligand (0.04 mmol).
-
Add tert-amyl alcohol (2 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for 2 hours.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Triflate
This protocol outlines a general procedure for the Suzuki coupling of an aryl triflate, which typically proceeds under milder conditions than tosylates or mesylates.[7]
Materials:
-
Aryl triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Cesium fluoride (CsF) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol %)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or Tricyclohexylphosphine (PCy₃) (0.03 mmol, 3 mol %)
-
1,4-Dioxane or Toluene (5 mL)
-
Argon or Nitrogen source
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of argon, add the aryl triflate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol) to a dry reaction vial.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (0.015 mmol) and the phosphine ligand (0.03 mmol) in the reaction solvent (5 mL).
-
Add the catalyst solution to the vial containing the substrates and base.
-
Seal the vial and stir the reaction mixture at room temperature to 80 °C, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired biaryl product.
Conclusion and Future Outlook
The use of aryl sulfonyl compounds as electrophiles in Suzuki-Miyaura cross-coupling reactions provides a versatile and powerful platform for the synthesis of complex organic molecules. The choice of leaving group, from the highly reactive nonaflates and triflates to the more economical and stable tosylates and mesylates, allows for a high degree of tunability in synthetic design. The emerging use of aryl sulfones further expands the toolbox for chemists.
The optimal choice of leaving group will always be context-dependent, balancing factors of reactivity, stability, cost, and the specific electronic and steric demands of the substrates. A thorough understanding of the mechanistic underpinnings of these reactions, particularly the critical oxidative addition step, empowers researchers to make informed decisions and troubleshoot challenging transformations. As ligand design and catalyst development continue to advance, the scope and utility of these valuable, yet sometimes overlooked, electrophilic partners in Suzuki reactions will undoubtedly continue to grow.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Products from 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride Reactions
For researchers, medicinal chemists, and professionals in drug development, the structural integrity of synthesized molecules is paramount. This guide provides an in-depth technical comparison and validation framework for the products derived from reactions involving 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride. We will delve into the nuances of common synthetic transformations, explore robust analytical methodologies for structural confirmation, and compare the utility of this reagent against viable alternatives. The insights provided herein are grounded in established chemical principles and supported by experimental data to ensure scientific rigor and practical applicability.
The Pivotal Role of this compound in Modern Synthesis
This compound is a versatile bifunctional reagent that has gained significant traction in organic synthesis. Its utility stems from the presence of two key functional groups: a boronic acid pinacol ester and a sulfonyl fluoride. The boronic ester moiety serves as a competent partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. Concurrently, the sulfonyl fluoride group can act as an electrophile in nucleophilic substitution reactions, enabling the synthesis of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1] This dual reactivity makes it a valuable building block for the construction of complex molecules, particularly in the realm of medicinal chemistry where the sulfonyl fluoride motif is recognized as a "clickable" electrophile for covalent inhibitor design.[2]
Suzuki-Miyaura Cross-Coupling: A Mainstay Reaction
The Suzuki-Miyaura coupling is a powerful and widely adopted method for the synthesis of biaryl compounds.[3] In the context of our target reagent, it facilitates the formation of a new carbon-carbon bond at the 3-position of the benzenesulfonyl fluoride ring.
Mechanistic Considerations and Experimental Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the resulting Pd(II) complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of reaction parameters is critical for a successful outcome.
-
Catalyst and Ligand: The selection of the palladium catalyst and its associated ligand is crucial for efficient coupling. For couplings involving sulfonyl fluorides, sterically bulky and electron-rich phosphine ligands are often preferred as they promote the oxidative addition and reductive elimination steps.[4]
-
Base: A base is required to activate the boronic ester for transmetalation. The choice of base can influence reaction rates and yields, with inorganic bases like potassium carbonate and cesium carbonate being common choices. However, care must be taken as strong bases can lead to the hydrolysis of the sulfonyl fluoride group.[5]
-
Solvent: The solvent system plays a role in solubilizing the reactants and catalyst, and can also influence the reaction rate. A notable development is the use of water as a solvent, which can accelerate the reaction and offers a greener alternative to traditional organic solvents.[6][7][8]
Caption: Generalized workflow for Suzuki-Miyaura coupling.
Comparative Performance Data
The following table summarizes representative yields for the Suzuki-Miyaura coupling of aryl sulfonyl fluoride boronic esters with various aryl halides. It is important to note that direct comparison of yields can be influenced by variations in reaction conditions across different studies.
| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Pd(OAc)₂ | TEA | Water | 0.5 | 97 | [6] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ | TEA | Water | 0.5 | 95 | [6] |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | TEA | Water | 1 | 92 | [6] |
| 4 | 2-Bromothiophene | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 12 | 75 | [9] |
| 5 | 3-Bromopyridine | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 12 | 68 | [9] |
Nucleophilic Substitution at the Sulfonyl Fluoride Moiety
The sulfonyl fluoride group is a relatively stable yet reactive electrophile, making it an excellent partner for nucleophilic substitution reactions. This reactivity is harnessed to synthesize sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals.
Mechanistic Insights and Experimental Rationale
The reaction proceeds via the addition of a nucleophile (e.g., an amine or a phenoxide) to the sulfur atom, followed by the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride can be influenced by the electronic nature of the aryl ring and the nucleophilicity of the attacking species.
-
Nucleophile: Primary and secondary amines, as well as phenols, are common nucleophiles for this transformation. The choice of nucleophile will dictate the final product (sulfonamide or sulfonate ester).
-
Base: For reactions with phenols, a base is typically required to deprotonate the phenol, generating the more nucleophilic phenoxide.
-
Solvent: Aprotic solvents such as DMF or DMSO are often used to facilitate the reaction.
Caption: General workflow for nucleophilic substitution.
A Comparative Look at Alternatives
While this compound is a highly effective reagent, it is prudent to consider alternatives in certain synthetic contexts.
Boronic Acids vs. Boronate Esters
The primary alternative to a boronic ester is the corresponding boronic acid. The choice between these two classes of reagents involves a trade-off between reactivity and stability.[10]
-
Reactivity: Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[10]
-
Stability: Boronic acids are prone to decomposition via pathways such as protodeboronation and oxidation, which can negatively impact their shelf-life and reaction yields. Boronate esters, particularly pinacol esters, exhibit significantly enhanced stability, are often crystalline solids, and are easier to handle and purify.[10]
The following table provides a qualitative comparison:
| Feature | Boronic Acids | Boronate Esters (Pinacol) |
| Reactivity | Higher | Lower to Moderate |
| Stability | Lower | Higher |
| Handling | Can be challenging | Generally straightforward |
| Purification | Often difficult | Amenable to chromatography |
Alternative Cross-Coupling Strategies
For the synthesis of biaryl sulfonyl fluorides, other cross-coupling reactions can be considered, although the Suzuki-Miyaura reaction remains the most widely used due to the mild reaction conditions and the commercial availability of a vast array of boronic acid derivatives. Alternative strategies include Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents). However, these methods often involve more toxic and sensitive organometallic reagents.
Rigorous Structural Validation: A Multi-Technique Approach
Unambiguous structural characterization is non-negotiable. A combination of spectroscopic and spectrometric techniques should be employed to confirm the identity and purity of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation in organic chemistry. For products derived from this compound, a suite of NMR experiments is recommended.
-
¹H NMR: Provides information on the proton environment in the molecule. The disappearance of the boronic ester's characteristic methyl proton signal (around 1.3 ppm) and the appearance of new aromatic signals corresponding to the coupled product are key indicators of a successful Suzuki-Miyaura reaction.
-
¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton. The carbon attached to the boron atom in the starting material is often not observed due to quadrupolar relaxation.[11]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds. The sulfonyl fluoride group gives a characteristic singlet in the ¹⁹F NMR spectrum. Monitoring the chemical shift of this peak can provide insights into the electronic environment of the sulfonyl fluoride moiety.
-
¹¹B NMR: This technique is specific for boron-containing compounds. The starting boronic ester will exhibit a broad singlet in the ¹¹B NMR spectrum, typically in the range of 20-30 ppm.[12] The disappearance of this signal is a definitive marker for the consumption of the starting material in a Suzuki-Miyaura coupling.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the synthesized compounds.
-
High-Resolution Mass Spectrometry (HRMS): Essential for confirming the elemental composition of the product.
-
Fragmentation Analysis: In electron ionization (EI) mass spectrometry, biaryl compounds often show fragmentation patterns corresponding to the cleavage of the bond between the two aryl rings. For sulfonyl fluorides, the loss of SO₂F or SO₂ can be observed.[13]
X-ray Crystallography
For crystalline products, single-crystal X-ray diffraction provides the most definitive structural proof, offering an unambiguous determination of the atomic connectivity and stereochemistry.
Experimental Protocols
The following are detailed, self-validating protocols for key reactions and analytical procedures.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Add the base (e.g., K₂CO₃, 2.0 equiv.) and the solvent (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Validation: Obtain ¹H, ¹³C, ¹⁹F NMR, and HRMS data of the purified product. The absence of the ¹¹B NMR signal corresponding to the starting material confirms complete conversion.
General Procedure for Nucleophilic Amination
-
To a solution of the biaryl sulfonyl fluoride (1.0 equiv.) in a suitable solvent (e.g., DMF), add the amine (1.5 equiv.).
-
If the amine is used as its hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine, 2.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
-
Validation: Confirm the structure of the resulting sulfonamide by NMR and HRMS. The disappearance of the singlet in the ¹⁹F NMR spectrum is a key indicator of the reaction's success.
Conclusion
The structural validation of products from reactions of this compound requires a multifaceted approach. A thorough understanding of the underlying reaction mechanisms allows for rational experimental design, while a combination of advanced analytical techniques provides the necessary evidence for unambiguous structural confirmation. By judiciously selecting reaction conditions and employing a rigorous validation workflow, researchers can confidently utilize this versatile reagent to construct complex molecular architectures with a high degree of certainty in their structural integrity. This guide serves as a foundational resource for navigating the synthesis and characterization of these important compounds, ultimately contributing to the advancement of drug discovery and development.
References
- 1. Sulfonyl Fluorides - Enamine [enamine.net]
- 2. Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.claremont.edu [scholarship.claremont.edu]
- 5. researchgate.net [researchgate.net]
- 6. On-Water Synthesis of Biaryl Sulfonyl Fluorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-Water Synthesis of Biaryl Sulfonyl Fluorides. [publications.scilifelab.se]
- 8. africaresearchconnects.com [africaresearchconnects.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 13. sphinxsai.com [sphinxsai.com]
Safety Operating Guide
Definitive Guide to the Safe Disposal of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl Fluoride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl fluoride (CAS No. 2393030-89-0). As a bifunctional molecule containing both a reactive sulfonyl fluoride and a hydrolytically sensitive boronic ester, this compound requires a dedicated disposal procedure to mitigate risks to personnel and the environment. Adherence to this guide is essential for maintaining laboratory safety and regulatory compliance.
Core Principles & Hazard Assessment
Understanding the chemical reactivity of the target compound is paramount to its safe disposal. This molecule possesses two key functional groups that dictate the disposal strategy:
-
Sulfonyl Fluoride (-SO₂F): This group is a potent electrophile. While generally more resistant to neutral hydrolysis than its chloride counterpart, it reacts readily with strong nucleophiles, such as hydroxide ions (OH⁻)[1][2]. This reactivity is the cornerstone of the chemical inactivation protocol.
-
Pinacol Boronic Ester (-B(pin)): Boronic esters are susceptible to hydrolysis, particularly under basic or acidic conditions, cleaving to form the corresponding boronic acid (or its boronate salt) and pinacol[3][4][5].
The primary disposal strategy is a controlled basic hydrolysis . This single process effectively deactivates both functional groups, converting the parent compound into less hazardous, water-soluble salts: 3-sulfonate benzeneboronic acid and sodium fluoride, along with the organic byproduct pinacol.
The Safety Data Sheet (SDS) for this compound classifies it as Corrosive , mandating stringent handling procedures to prevent severe skin burns and eye damage[6].
Summary of Safety Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage[6]. |
| Eye Damage | GHS05: Corrosion | Danger | H314: Causes severe skin burns and eye damage[6]. |
Mandatory Personal Protective Equipment (PPE)
All handling and disposal operations must be conducted inside a certified chemical fume hood. The following PPE is required to prevent exposure[7][8][9][10][11]:
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the corrosive solid and the basic quenching solution[11]. |
| Hand Protection | Heavy-duty nitrile or neoprene gloves. Consider double-gloving. | Provides a robust barrier against chemical permeation. Inspect gloves before each use[7][12]. |
| Body Protection | A flame-resistant lab coat, fully fastened. A chemical-resistant apron is also recommended. | Protects skin from accidental contact and spills[11]. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents exposure from spills that may reach the floor[12]. |
Step-by-Step Disposal & Decontamination Protocol
This protocol is designed for the chemical inactivation of small quantities (typically <10 g) of the compound. For larger quantities, consult your institution's Environmental Health & Safety (EHS) department.
Waste Segregation
Proper segregation is the first critical step. Use dedicated, sealed, and clearly labeled hazardous waste containers for each waste stream[13].
-
Solid Waste: Includes unused or expired reagent, and any solids (e.g., weighing paper, contaminated silica gel) grossly contaminated with the compound.
-
Contaminated Sharps & Labware: Pipette tips, disposable spatulas, and any broken glassware.
-
Liquid Waste: Solutions containing the compound.
-
Contaminated PPE: Gloves, bench paper, and disposable garments.
Chemical Inactivation (Quenching) Workflow
Causality: The following procedure uses a solution of sodium hydroxide (NaOH) to hydrolyze both the sulfonyl fluoride and the boronic ester. The reaction can be exothermic, necessitating slow addition and cooling.
Required Materials:
-
Appropriate-sized beaker or flask (at least 10x the volume of the material to be quenched).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
1M Sodium Hydroxide (NaOH) solution.
-
pH paper or a calibrated pH meter.
Procedure:
-
Preparation: Place the reaction vessel in an ice bath on a stir plate within a chemical fume hood. Add a stir bar and a volume of cold water sufficient to create a stirrable slurry when the waste is added.
-
Waste Addition: Carefully and slowly add the solid waste or waste solution to the cold water with vigorous stirring.
-
Quenching: Slowly add the 1M NaOH solution dropwise via an addition funnel or pipette. Monitor the temperature closely. If the temperature rises significantly, pause the addition until it cools.
-
Reaction: Continue adding NaOH until the solution is strongly basic (pH > 12). Allow the mixture to stir at room temperature for a minimum of 2 hours to ensure complete hydrolysis. The sulfonyl fluoride's reaction with hydroxide is generally rapid, but ensuring complete destruction of the boronic ester may take longer[1][14].
-
Neutralization: After the reaction is complete, slowly and carefully neutralize the solution to approximately pH 7 by adding a suitable acid (e.g., 1M HCl). This step should also be performed in an ice bath due to the heat of neutralization.
-
Final Disposal: The resulting neutralized aqueous solution contains sodium salts, pinacol, and sodium fluoride. It must be transferred to a labeled hazardous aqueous waste container for collection by your institution's EHS department. Do not pour down the drain. The presence of fluoride ions necessitates specialized waste treatment[15].
Decontamination of Glassware
-
Initial Rinse: Rinse glassware with a suitable organic solvent (e.g., acetone) to remove residual compound. Collect this rinsate as hazardous organic waste.
-
Basic Wash: Soak the glassware in a 1M NaOH solution for at least 2 hours to hydrolyze any remaining traces[13].
-
Final Cleaning: Dispose of the basic solution as hazardous aqueous waste. The glassware can then be washed with standard laboratory detergent and water.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Secure: Restrict access to the spill area. Ensure ventilation is adequate.
-
Assess: Wearing full PPE, assess the extent of the spill.
-
Containment (for solid spills): Carefully cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust[6][16].
-
Cleanup: Gently sweep the absorbent material into a designated hazardous waste container. Do not use water.
-
Decontaminate: Wipe the spill area with a cloth dampened with acetone (collecting the cloth as hazardous waste), followed by a thorough wash with soap and water.
-
Reporting: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Visualization of Disposal Workflow
The following diagram outlines the decision-making process for handling waste streams containing this compound.
Caption: Disposal workflow for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. sams-solutions.com [sams-solutions.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. fishersci.com [fishersci.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. staging.keyorganics.net [staging.keyorganics.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
